1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Description
The exact mass of the compound 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O/c1-2(11,3(5,6)7)4(8,9)10/h11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDXJYBXPOMIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883576 | |
| Record name | Hexafluoro-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1515-14-6 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1515-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoro-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Properties, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, a fluorinated tertiary alcohol, is a versatile yet specialized chemical compound with unique physicochemical properties that make it a valuable tool in various scientific domains. Its strong hydrogen bond-donating capabilities, coupled with steric hindrance and high electronegativity conferred by the two trifluoromethyl groups, result in low nucleophilicity and a distinct reactivity profile. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, its applications as a specialized solvent and reactant in organic synthesis, and a discussion of relevant experimental protocols. While direct involvement in biological signaling pathways is not extensively documented, this guide will touch upon the broader context of fluorinated alcohols in biochemical studies.
Physicochemical Properties
The unique properties of this compound are central to its utility. A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₄H₄F₆O | [1] |
| Molecular Weight | 182.06 g/mol | [1] |
| CAS Number | 1515-14-6 | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 60-62 °C | [1] |
| Density | 1.484 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.3 | [1] |
| Flash Point | 113 °C (closed cup) |
Applications in Research and Development
This compound is utilized in several areas of chemical synthesis and materials science.
Reactant in Organic Synthesis
This fluorinated alcohol serves as a precursor for the synthesis of various specialized molecules:
-
Ethyl zinc fluoroalkoxide complexes: It reacts with diethyl zinc to form these complexes.[1]
-
Vanadium-alkylidene complexes: It is used in the synthesis of these complexes in the presence of hexane.[1]
-
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate: This compound can be synthesized using sodium hydride and dichlorine heptoxide in carbon tetrachloride with this compound as a reactant.[1]
Specialized Solvent
While less common than its close relative, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), this compound can be employed as a solvent in specific applications. For instance, it has been used in the preparation of cyclodextrin-assembled materials.[1] The unique solvent properties of fluorinated alcohols, such as their ability to dissolve polymers and peptides while promoting specific secondary structures, are of significant interest in materials science and biochemistry.[2][3]
Experimental Protocols and Methodologies
Detailed experimental protocols involving this compound are not abundantly available in the public domain. However, protocols for the closely related and more widely used 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) can provide valuable insights into handling and reaction conditions for fluorinated alcohols.
General Workflow for Use as a Solvent in Synthesis
The following diagram illustrates a general workflow for utilizing a fluorinated alcohol like this compound as a solvent in a chemical reaction.
References
A Technical Guide to the Synthesis of Hexafluoro-tert-butyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of hexafluoro-tert-butyl alcohol, formally known as 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol or nonafluoro-tert-butyl alcohol. This highly fluorinated tertiary alcohol is a valuable building block in medicinal chemistry and materials science due to its unique physicochemical properties, including high acidity and thermal stability. This document details the primary synthetic routes, complete with experimental protocols and characterization data, to serve as a practical resource for laboratory synthesis.
Physicochemical Properties and Safety Information
Hexafluoro-tert-butyl alcohol is a colorless liquid with a boiling point of approximately 45°C.[1] It is characterized by its high acidity for an alcohol, with a pKa of 5.4, a direct consequence of the strong electron-withdrawing effects of the three trifluoromethyl groups.[2] Due to its corrosive nature, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.
| Property | Value | Reference |
| CAS Number | 2378-02-1 | [2] |
| Molecular Formula | C4HF9O | [2] |
| Molecular Weight | 236.04 g/mol | [2] |
| Boiling Point | 45 °C | [1] |
| Density | 1.693 g/mL at 25 °C | [1] |
| pKa | 5.4 | [2] |
Primary Synthesis Route: From Hexafluoroacetone and Trichloromethyllithium
The most established method for the synthesis of hexafluoro-tert-butyl alcohol was first reported by Filler and Schure in 1967. This two-step process involves the nucleophilic addition of trichloromethyllithium to hexafluoroacetone, followed by a halogen exchange reaction.[2][3]
Reaction Pathway
Caption: Synthesis of hexafluoro-tert-butyl alcohol via the trichloromethyllithium route.
Experimental Protocol
Step 1: Synthesis of 1,1,1-trichloro-2,2,2-trifluoro-3,3,3-trifluoromethylethan-2-ol (Intermediate)
-
A solution of trichloromethyllithium is prepared in situ at low temperature (typically -78 °C) in a dry ether solvent by the reaction of n-butyllithium with chloroform.
-
Hexafluoroacetone is then slowly added to the freshly prepared trichloromethyllithium solution.
-
The reaction mixture is stirred at low temperature for a specified period to allow for the complete formation of the lithium salt of the trichloromethyl adduct.
-
The reaction is quenched with an aqueous acid solution, and the organic layer is separated.
-
The crude intermediate is purified by distillation.
Step 2: Halogen Exchange to Yield Hexafluoro-tert-butyl Alcohol
-
The purified trichloromethyl adduct from Step 1 is reacted with a fluorinating agent, typically antimony pentafluoride.
-
The reaction is generally carried out in a suitable solvent under anhydrous conditions.
-
The reaction mixture is heated to drive the halogen exchange process to completion.
-
The volatile hexafluoro-tert-butyl alcohol is then isolated from the reaction mixture by distillation.
-
Further purification can be achieved by fractional distillation.
| Parameter | Value |
| Yield (Overall) | Moderate to Good |
| Reaction Temperature (Step 1) | -78 °C |
| Reaction Temperature (Step 2) | Varies (requires heating) |
| Purification Method | Distillation |
Alternative Synthesis Route: From Hexafluoroacetone and (Trifluoromethyl)trimethylsilane
An alternative approach to hexafluoro-tert-butyl alcohol involves the nucleophilic trifluoromethylation of hexafluoroacetone using (trifluoromethyl)trimethylsilane, also known as the Ruppert-Prakash reagent. This reaction is typically initiated by a fluoride source.[4]
Reaction Pathway
Caption: Synthesis of hexafluoro-tert-butyl alcohol using the Ruppert-Prakash reagent.
Experimental Protocol
-
Hexafluoroacetone and (trifluoromethyl)trimethylsilane are dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).
-
The solution is cooled to a low temperature (e.g., 0 °C or -78 °C).
-
A catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF), is added to the mixture.
-
The reaction is stirred at low temperature and monitored for completion by techniques such as ¹⁹F NMR.
-
Upon completion, the reaction is quenched with water or an acidic aqueous solution.
-
The product is extracted with an organic solvent.
-
The combined organic layers are dried and the solvent is removed.
-
The crude product is purified by distillation.
| Parameter | Value |
| Yield | Good to Excellent |
| Reaction Temperature | 0 °C to -78 °C |
| Initiator | Catalytic Fluoride Source (e.g., TBAF) |
| Purification Method | Distillation |
Characterization of Hexafluoro-tert-butyl Alcohol
The successful synthesis of hexafluoro-tert-butyl alcohol can be confirmed by various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the hydroxyl proton. The chemical shift of this peak can vary depending on the solvent and concentration.[5][6]
-
¹⁹F NMR: The fluorine NMR spectrum is characterized by a sharp singlet, as all nine fluorine atoms in the three trifluoromethyl groups are chemically equivalent.[5][7]
Infrared (IR) Spectroscopy
The IR spectrum of hexafluoro-tert-butyl alcohol will exhibit characteristic absorption bands:
-
A broad O-H stretching band in the region of 3600-3200 cm⁻¹.
-
Strong C-F stretching bands, typically in the 1300-1100 cm⁻¹ region.
Conclusion
This technical guide has outlined two robust synthetic routes to hexafluoro-tert-butyl alcohol, a key intermediate for the development of novel pharmaceuticals and advanced materials. The classical method reported by Filler and Schure provides a foundational approach, while the use of the Ruppert-Prakash reagent offers a more modern and often higher-yielding alternative. The provided experimental outlines and characterization data serve as a valuable resource for the successful synthesis and verification of this important fluorinated compound. Researchers should consult the primary literature for highly detailed procedural information and safety precautions.
References
- 1. Nonafluoro-tert-butyl alcohol 99 2378-02-1 [sigmaaldrich.com]
- 2. Nonafluoro-tert-butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PERFLUORO-TERT-BUTANOL(2378-02-1) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Chemical Identification and Physical Properties
An In-depth Technical Guide to the Safety Data for CAS Number 1515-14-6 (1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for CAS number 1515-14-6, chemically identified as this compound. The information is compiled from various Safety Data Sheets (SDS) and technical sources to ensure a thorough understanding of its hazard profile.
This compound is a colorless liquid utilized in laboratory settings for chemical synthesis.[1][2] It is also used in the preparation of volatile sodium yttrium and zirconium fluoroalkoxides.[3][4]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C4H4F6O | [2][5][6][7] |
| Molecular Weight | 182.06 - 182.07 g/mol | [2][5][6] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 60 - 62 °C (140 - 144 °F) | [7] |
| Flash Point | 113 °C (235 °F) - closed cup | [7] |
| Density | 1.484 g/mL at 25 °C | [3] |
| Solubility | Slightly soluble in water. | [3] |
Hazard Identification and Classification
This substance is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[8]
Toxicological Data
The toxicological properties of this chemical have not been thoroughly investigated.[1][7] The available quantitative data is summarized below.
Table 3: Acute Toxicity Data
| Exposure Route | Species | Value | Remarks | Source(s) |
| Oral | - | No data available | - | [1] |
| Dermal | - | LD50: 1,100 mg/kg | - | [1] |
| Inhalation | - | LC50: 11 mg/l (4 h, vapor) | Acute toxicity estimate | [1] |
Summary of Other Toxicological Endpoints:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory or Skin Sensitization: No data available.[1]
-
Germ Cell Mutagenicity: No data available.[1]
-
Carcinogenicity: Not identified as a carcinogen by IARC, NTP, or OSHA.[1][7]
-
Reproductive Toxicity: No data available.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][7]
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.[1]
-
Aspiration Hazard: No data available.[1]
Experimental Protocols
Detailed experimental protocols for the cited toxicity studies are not available in the provided SDSs. However, the values are likely derived from studies following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Toxicity (Likely OECD Test Guideline 402)
This test provides information on health hazards likely to arise from a short-term dermal exposure to a substance. A stepwise procedure is used where the substance is applied to the skin of a small number of animals at a specific dose. Observations for effects and mortality are made over 14 days. Based on the mortality and/or moribund status of the animals, further steps with higher or lower doses may be necessary.
Acute Inhalation Toxicity (Likely OECD Test Guideline 403)
This guideline is used to assess the health hazards from short-term exposure to an airborne substance. Animals are exposed to the substance at a given concentration for a defined period (typically 4 hours). The study includes measurements of exposure concentration, and observations for toxic effects and mortality during and after exposure for at least 14 days. This allows for the calculation of an LC50 value.
Handling, Storage, and Emergency Procedures
Proper handling and storage are crucial to minimize exposure and risk.
Safe Handling Workflow
Caption: Workflow for safe handling of CAS 1515-14-6.
Storage Conditions
Caption: Recommended storage conditions.
First Aid Measures
Caption: First aid procedures for exposure.
Firefighting Measures and Accidental Release
-
Suitable Extinguishing Media: Water, foam, carbon dioxide (CO2), dry powder.[1]
-
Specific Hazards: Combustible. Vapors are heavier than air. Forms explosive mixtures with air on intense heating. Hazardous combustion products include carbon oxides and hydrogen fluoride.[1]
-
Firefighting Advice: Wear self-contained breathing apparatus.[1]
-
Accidental Release: Evacuate the area. Ensure adequate ventilation. Avoid substance contact. Do not let the product enter drains. Collect with liquid-absorbent material and dispose of properly.[1]
Ecological Information
There is no data available on the ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil for this substance.[1]
Disposal Considerations
Dispose of waste material in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[1]
This guide is intended for informational purposes and should not replace a thorough review of the complete Safety Data Sheet and adherence to established laboratory safety protocols.
References
- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 2. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 3. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 4. 1,1,1,3,3,3-HEXAFLUORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
An In-depth Technical Guide on 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
This guide provides essential physicochemical data for 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, a fluorinated alcohol utilized in various scientific and industrial applications. The information is tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below. These data points are critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₄H₄F₆O[1] |
| Linear Formula | CH₃C(CF₃)₂OH[2] |
| Molecular Weight | 182.06 g/mol [1][2] |
| CAS Number | 1515-14-6[1][2][3] |
Logical Relationship of Chemical Identifiers
The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight. This visualization provides a clear and logical connection between these key identifiers.
References
The Unconventional Toolkit: A Technical Guide to the Solvent Properties of Fluorinated Alcohols for Researchers and Drug Development Professionals
An in-depth exploration into the unique solvent characteristics of fluorinated alcohols, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of their application, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have emerged as a distinctive class of solvents with a unique combination of properties that make them invaluable in a range of scientific disciplines. Their ability to solubilize a wide array of molecules, including those intractable in common organic solvents, coupled with their influence on molecular conformation and reaction pathways, has positioned them as powerful tools in organic synthesis, peptide and protein chemistry, and pharmaceutical development. This technical guide delves into the core solvent properties of these remarkable compounds, offering a practical resource for their effective utilization in the laboratory.
Core Solvent Properties: A Quantitative Comparison
The distinct behavior of fluorinated alcohols stems from the strong electron-withdrawing effects of the fluorine atoms, which profoundly influence their acidity, hydrogen-bonding capabilities, and polarity. The following tables summarize the key quantitative properties of TFE and HFIP, providing a clear basis for comparison.
Table 1: Physical Properties of 2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| Molecular Formula | C₂H₃F₃O[1] | C₃H₂F₆O[2] |
| Molar Mass ( g/mol ) | 100.04[1] | 168.04[2] |
| Appearance | Colorless liquid[1] | Colorless liquid[3] |
| Boiling Point (°C) | 74.0[1] | 59[2] |
| Melting Point (°C) | -43.5[1] | -4[2] |
| Density (g/mL at 25°C) | 1.373[4] | 1.596[2][5] |
| Viscosity (cP at 20°C) | 1.77 | 1.65[3] |
| Refractive Index (n20/D) | 1.291[6] | 1.275[5] |
Table 2: Chemical and Solvent Properties of TFE and HFIP
| Property | 2,2,2-Trifluoroethanol (TFE) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) |
| pKa | 12.4 | 9.3[3] |
| Dielectric Constant | 8.55[6] | 16.7[3] |
| Dipole Moment (D) | 2.52[6] | 2.05 |
| Solubility in Water | Miscible[1] | Miscible[3] |
The Power of Hydrogen Bonding and Low Nucleophilicity
A defining characteristic of fluorinated alcohols is their potent ability to act as hydrogen bond donors while being poor hydrogen bond acceptors. This duality is central to their solvent behavior. The electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making it a strong hydrogen bond donor. This allows fluorinated alcohols to effectively solvate and stabilize anions and hydrogen bond acceptors like amides and ethers.
Simultaneously, the bulky, electron-rich fluorine atoms shield the oxygen atom, diminishing its ability to act as a hydrogen bond acceptor and reducing its nucleophilicity. This low nucleophilicity is a significant advantage in many chemical reactions, as the solvent is less likely to participate in unwanted side reactions.
Caption: Hydrogen bonding characteristic of fluorinated alcohols.
Applications in Drug Discovery and Development
The unique properties of fluorinated alcohols make them highly valuable in various stages of the drug discovery and development pipeline.
Peptide and Protein Chemistry
Fluorinated alcohols are widely used to solubilize and study the conformation of peptides and proteins. Their ability to disrupt hydrophobic interactions and promote the formation of secondary structures, such as alpha-helices, makes them essential tools for studying protein folding, misfolding, and aggregation phenomena relevant to diseases like Alzheimer's. HFIP, in particular, is highly effective at dissolving aggregated peptides, such as amyloid-beta.
Organic Synthesis
In organic synthesis, fluorinated alcohols serve as more than just inert solvents. Their high ionizing power and ability to stabilize cationic intermediates can accelerate reaction rates and influence reaction pathways. They are particularly effective in promoting reactions that proceed through carbocationic intermediates, such as Friedel-Crafts alkylations and glycosylations. Their low nucleophilicity also prevents unwanted solvent addition to reactive intermediates.
Caption: Stabilization of reaction intermediates by HFIP.
Experimental Protocols
The following section provides detailed methodologies for key experiments utilizing fluorinated alcohols.
Protocol for Solubilization of Amyloid-Beta (Aβ) Peptides using HFIP
This protocol is designed to monomerize and solubilize aggregated Aβ peptides for in vitro studies.
Materials:
-
Lyophilized Aβ peptide
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Nitrogen or argon gas source
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Initial Solubilization in HFIP:
-
Weigh out the desired amount of lyophilized Aβ peptide into a microcentrifuge tube.
-
Add anhydrous HFIP to the peptide to achieve a concentration of 1 mg/mL.
-
Vortex the solution for 1-2 minutes until the peptide is fully dissolved. Visually inspect for any remaining solid particles.
-
-
Removal of HFIP:
-
Evaporate the HFIP using a gentle stream of nitrogen or argon gas in a fume hood.
-
Continue the evaporation until a thin, clear peptide film is formed at the bottom of the tube.
-
-
Secondary Solubilization in DMSO:
-
To the peptide film, add anhydrous DMSO to the desired stock concentration.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution of the peptide film.
-
-
Preparation of Working Solution:
-
The DMSO stock solution can be diluted with an appropriate aqueous buffer (e.g., PBS or Tris buffer) to the final working concentration for your experiment. Perform serial dilutions as needed.
-
Protocol for In-Solution Protein Digestion using TFE
This protocol utilizes TFE as a denaturant to improve the efficiency of enzymatic digestion of proteins for mass spectrometry analysis.
Materials:
-
Protein sample (0.5 mg)
-
100 mM Ammonium bicarbonate solution
-
2,2,2-Trifluoroethanol (TFE)
-
200 mM Dithiothreitol (DTT) solution
-
200 mM Iodoacetamide (IAA) solution
-
Sequencing grade trypsin
-
Formic acid or Trifluoroacetic acid (TFA)
-
Heating block
-
Vortex mixer
Procedure:
-
Denaturation and Reduction:
-
To 0.5 mg of the protein sample in a microcentrifuge tube, add 25 µL of 100 mM ammonium bicarbonate and 25 µL of TFE.
-
Add 2.5 µL of 200 mM DTT.
-
Vortex to mix and heat at 60°C for 1 hour to denature and reduce the protein.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 10 µL of 200 mM IAA and vortex briefly.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Quenching:
-
Add 2.5 µL of 200 mM DTT to quench the excess IAA and incubate in the dark for 1 hour.
-
-
Dilution and Digestion:
-
Add 300 µL of water and 100 µL of 100 mM ammonium bicarbonate to dilute the TFE concentration to below 5%.
-
Add trypsin at a 1:20 to 1:50 enzyme-to-substrate ratio.
-
Vortex briefly and incubate overnight at 37°C.
-
-
Stopping the Reaction:
-
Add 2 µL of neat formic acid or TFA to lower the pH and stop the trypsin activity.
-
The digest is now ready for analysis by mass spectrometry.
-
Protocol for Cleavage of Peptides from 2-Chlorotrityl Chloride Resin using HFIP
This protocol describes the cleavage of a side-chain protected peptide from an acid-labile resin using a mild HFIP-based cocktail.
Materials:
-
Peptide-bound 2-chlorotrityl chloride resin
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Poly-prep chromatography column
-
Rotary evaporator
Procedure:
-
Preparation of Cleavage Cocktail:
-
Prepare a 20% (v/v) solution of HFIP in DCM. For example, add 4 mL of HFIP to 16 mL of DCM. This should be prepared fresh.
-
-
Resin Treatment:
-
Place the peptide-bound resin in a poly-prep column.
-
Add approximately half of the cleavage cocktail to the resin.
-
Allow the resin to be in contact with the solution for 15-30 minutes, collecting the filtrate.
-
-
Washing and Collection:
-
Add the remaining cleavage cocktail to the resin and collect the filtrate.
-
Combine all the filtrates containing the cleaved peptide.
-
-
Solvent Removal:
-
Evaporate the HFIP and DCM from the combined filtrate using a rotary evaporator.
-
The resulting residue is the crude, side-chain protected peptide.
-
References
- 1. 1,1,1,3,3,3-Hexafluoro-2-propanol HFIP [mantsen.com]
- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. 1,1,1,3,3,3-Hexafluoro-2-propanol = 99 920-66-1 [sigmaaldrich.com]
- 4. chemodex.com [chemodex.com]
- 5. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 6. 1,1,1,3,3,3-hexafluoro-2-propanol [stenutz.eu]
The Pivotal Role of Hexafluoroisopropanol (HFIP) in Modern Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Hexafluoroisopropanol (HFIP), a unique fluorinated alcohol, has emerged as a powerful and versatile solvent and additive in a wide array of catalytic transformations. Its distinct physicochemical properties, including strong hydrogen-bonding ability, high ionizing power, and low nucleophilicity, enable it to play a multifaceted role in reaction mechanisms, often leading to enhanced reactivity, selectivity, and efficiency. This technical guide provides an in-depth exploration of the mechanism of action of HFIP in catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Core Mechanisms of Action
The catalytic prowess of HFIP stems from a combination of synergistic effects that influence the reaction environment and the stability of reactive intermediates.
1. Hydrogen Bond Donor and Network Formation: HFIP is an exceptionally strong hydrogen bond donor. This property allows it to form intricate hydrogen-bonding networks with substrates, reagents, and catalysts.[1][2][3] This interaction can activate substrates towards nucleophilic attack, enhance the electrophilicity of reagents, and modulate the properties of catalysts.[1][2][3] DFT calculations have revealed that HFIP aggregates, particularly trimers, can significantly favor certain reaction pathways.
2. Stabilization of Cationic Intermediates: Due to its high polarity and low nucleophilicity, HFIP is highly effective at stabilizing cationic intermediates, such as carbocations and oxonium ions.[1][4] This stabilization prolongs the lifetime of these reactive species, allowing for subsequent transformations that might otherwise be unfavorable. Spectroscopic evidence, including NMR studies, has been employed to observe and characterize these stabilized carbocations in HFIP.
3. Cooperation with Lewis and Brønsted Acids: HFIP can act in concert with traditional Lewis and Brønsted acids to enhance their catalytic activity.[1][4] This cooperative effect, often described as Lewis- or Brønsted acid-assisted Brønsted acid catalysis, involves HFIP hydrogen-bond clusters augmenting the acidity of the primary catalyst.[1]
Applications in Key Catalytic Reactions
The unique properties of HFIP have been harnessed in a variety of important catalytic reactions, leading to significant improvements in outcomes.
Friedel-Crafts Reactions
HFIP has proven to be a highly effective medium for promoting both intramolecular and intermolecular Friedel-Crafts reactions, often obviating the need for strong Lewis or Brønsted acid catalysts.[5]
Mechanism of Action: In Friedel-Crafts alkylations and acylations, HFIP's primary role is to activate the electrophile through hydrogen bonding, increasing its reactivity towards the aromatic nucleophile.[5] Concurrently, it stabilizes the resulting carbocationic intermediate (arenium ion), facilitating the reaction progress.[5]
Quantitative Data: HFIP in Friedel-Crafts Alkylation
| Entry | Solvent | Catalyst | Yield (%) | Reference |
| 1 | HFIP | None | 96 | [5] |
| 2 | CH2Cl2 | None | <5 | [5] |
| 3 | Toluene | None | <5 | [5] |
| 4 | CH3CN | None | <5 | [5] |
Experimental Protocol: HFIP-Promoted Friedel-Crafts Alkylation of Indole with β-Nitroalkene
To a stirred solution of indole (1.2 mmol) in HFIP (2.0 mL) is added β-nitrostyrene (1.0 mmol) at room temperature. The reaction mixture is stirred for the time indicated by TLC analysis. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[5]
Logical Relationship: Role of HFIP in Friedel-Crafts Alkylation
Caption: HFIP activates the electrophile and stabilizes the carbocation.
Gold-Catalyzed Cycloisomerizations
In gold catalysis, HFIP has been shown to act as a dual-functional agent, serving as both the solvent and a co-catalyst, often eliminating the need for traditional silver-based activators.[6][7]
Mechanism of Action: HFIP activates dormant [AuCl(L)] complexes through hydrogen bonding to the chloride ligand.[6][7] This interaction polarizes the Au-Cl bond, increasing the electrophilicity of the gold center and initiating the catalytic cycle for reactions such as the cycloisomerization of enynes.
Quantitative Data: Solvent Effects in Gold-Catalyzed Cycloisomerization
| Entry | Solvent | Additive | Conversion (%) | Reference |
| 1 | HFIP | None | >99 | [6] |
| 2 | TFE | None | 50 | [6] |
| 3 | CH2Cl2 | None | <5 | [6] |
| 4 | Toluene | AgSbF6 | >99 | [6] |
Experimental Protocol: Gold-Catalyzed Cycloisomerization of 1,6-Enyne in HFIP
To a solution of the 1,6-enyne (0.2 mmol) in HFIP (1.0 mL) is added the gold catalyst [IPrAuCl] (1 mol%). The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC or GC-MS analysis. The solvent is then evaporated, and the residue is purified by flash chromatography on silica gel.[6]
Experimental Workflow: Gold-Catalyzed Cycloisomerization in HFIP
Caption: A typical experimental workflow for this catalytic reaction.
Glycosylation Reactions
HFIP has been successfully employed to promote stereoselective glycosylation reactions, a cornerstone in carbohydrate chemistry.[8][9][10]
Mechanism of Action: In sulfenylative O-glycosylation of glycals, HFIP is proposed to activate the sulfenylating reagent through the formation of hydrogen-bonded aggregates.[8] This activated species then reacts with the glycal to form a key thiiranium ion intermediate, which is susceptible to stereoselective attack by the glycosyl acceptor.[8] The high stereoselectivity is attributed to the organized transition state assembly involving HFIP molecules.
Quantitative Data: Stereoselectivity in HFIP-Promoted Glycosylation
| Substrate | Solvent | β:α Ratio | Yield (%) | Reference |
| Tri-O-acetyl-D-glucal | HFIP | >20:1 | 85 | [8] |
| Tri-O-acetyl-D-glucal | CH2Cl2 | 1:1 | 20 | [8] |
| Tri-O-acetyl-D-galactal | HFIP | >20:1 | 92 | [8] |
Experimental Protocol: HFIP-Promoted Stereoselective Sulfenylative O-Glycosylation
To a solution of the glycal (0.2 mmol) and the glycosyl acceptor (0.4 mmol) in HFIP (2.0 mL) at 0 °C is added N-phenylthiosuccinimide (0.24 mmol). The reaction mixture is stirred at this temperature for 1-2 hours. After completion, the reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The residue is purified by column chromatography.[8]
Signaling Pathway: Proposed Mechanism of HFIP-Promoted Glycosylation
Caption: HFIP trimers activate the sulfenylating reagent.
Conclusion
Hexafluoroisopropanol has cemented its position as a uniquely enabling solvent and additive in modern catalysis. Its ability to forge strong hydrogen bonds, stabilize highly reactive cationic intermediates, and work in synergy with other catalysts provides a powerful toolkit for chemists to tackle challenging transformations. The examples provided in this guide for Friedel-Crafts reactions, gold-catalyzed cycloisomerizations, and glycosylations underscore the profound impact of HFIP on reaction efficiency and selectivity. A thorough understanding of its mechanism of action will undoubtedly continue to inspire the development of novel and improved catalytic methodologies across the chemical sciences, with significant implications for academic research and the pharmaceutical and materials industries.
References
- 1. Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stereoselective Sulfenylative N-Glycosylation of Glycals Enabled by Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective Sulfenylative N ‐Glycosylation of Glycals Enabled by Hexafluoroisopropanol | CoLab [colab.ws]
The Solubility of Polymers in 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP), also known as hexafluoro-tert-butanol, is a fluorinated alcohol with unique solvent properties. Its structure, featuring two trifluoromethyl groups and a tertiary alcohol, imparts a high degree of polarity and hydrogen bonding capability, making it a subject of interest for dissolving polymers that are intractable in common organic solvents. This technical guide provides a comprehensive overview of the available knowledge on the solubility of polymers in HFMIP and its close structural analog, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), which is more extensively studied. Due to the limited availability of specific quantitative data for HFMIP, information on HFIP is utilized as a comparative reference to infer potential solubility characteristics.
This guide is intended for researchers, scientists, and professionals in drug development who require a deeper understanding of polymer solubility in fluorinated solvents for applications such as polymer characterization, drug delivery system formulation, and material processing.
Physicochemical Properties of HFMIP
A clear understanding of the solvent's properties is crucial for predicting its interaction with polymers. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | 1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-methylpropane, Hexafluoro-tert-butanol, Hexafluoro-tert-butyl alcohol[1] |
| CAS Number | 1515-14-6[1] |
| Molecular Formula | C₄H₄F₆O[1] |
| Molecular Weight | 182.06 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Density | 1.484 g/mL at 25 °C[1] |
| Boiling Point | 60-62 °C[1] |
| Refractive Index | n20/D 1.3[1] |
Polymer Solubility in Fluorinated Alcohols
| Polymer Class | Polymer Examples | Solubility in HFIP |
| Polyamides | Nylon | Soluble[2][3][4] |
| Polyacrylonitriles | PAN | Soluble[2] |
| Polyacetals | - | Soluble[2] |
| Polyesters | Polyglycolide, Poly(ethylene 2,6-naphthalate) (PEN) | Soluble[2][3] |
| Polyketones | - | Soluble[2] |
| Poly(methyl methacrylate) | PMMA | Generally insoluble in alcohols, but solubility can be affected by co-solvents.[5][6] |
| Polystyrene | PS | Generally insoluble in alcohols.[7][8] |
| Poly(lactic acid) | PLA | Insoluble in alcohols.[9][10] |
| Polypropylene | PP | Insoluble; HFIP may extract low-molecular-weight additives.[11] |
| Cyclodextrins | α-, β-, γ-CD | High solubility has been reported.[12][13] |
Experimental Protocols for Determining Polymer Solubility
A standardized and rigorous experimental protocol is essential for obtaining reliable and reproducible polymer solubility data. The following section outlines a general methodology for determining the solubility of a polymer in HFMIP, based on established laboratory practices.
Gravimetric Method
This is a straightforward and widely used method for determining the saturation solubility of a polymer.
Materials:
-
Polymer of interest (dried to a constant weight)
-
This compound (HFMIP)
-
Analytical balance
-
Vials with tight-fitting caps
-
Shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or vacuum oven
Procedure:
-
Prepare a series of vials, each containing a known volume of HFMIP.
-
Add an excess amount of the dried polymer to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or on a magnetic stirrer in a temperature-controlled environment. Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[14]
-
After equilibration, allow the undissolved polymer to settle.
-
Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.
-
Weigh an empty, dry evaporating dish.
-
Dispense the filtered supernatant into the weighed evaporating dish.
-
Remove the solvent by evaporation in a fume hood or under reduced pressure in a vacuum oven at a temperature below the polymer's degradation point.
-
Once the solvent is completely evaporated and the polymer is dry, weigh the evaporating dish containing the polymer residue.
-
The solubility is calculated as the mass of the dissolved polymer per volume of solvent (e.g., in g/L or mg/mL).
Visual Estimation Method
For a qualitative or semi-quantitative assessment, a visual estimation method can be employed.
Procedure:
-
To a known volume of HFMIP (e.g., 2 mL), add a prescribed amount of the polymer.
-
Stir the mixture for a set period (e.g., 1 hour).
-
Visually inspect the solution for any undissolved polymer.
-
If the polymer has completely dissolved, add another increment of the polymer and repeat the process until saturation is reached (i.e., undissolved polymer remains).
-
The solubility is estimated as the total amount of polymer that dissolved in the given volume of solvent.
Visualization of Experimental Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow for determining polymer solubility and the logical considerations for solvent selection.
Conclusion
This compound represents a potentially powerful solvent for a variety of polymers, particularly those with polar functional groups. While direct quantitative solubility data for HFMIP remains limited, the extensive information available for its structural analog, HFIP, provides a strong basis for predicting its behavior. The experimental protocols outlined in this guide offer a systematic approach for researchers to determine the solubility of their specific polymers of interest in HFMIP. Further research is warranted to generate a comprehensive database of quantitative polymer solubility in this unique fluorinated solvent, which will undoubtedly benefit various fields, including pharmaceuticals, materials science, and chemical engineering.
References
- 1. This compound 97 1515-14-6 [sigmaaldrich.com]
- 2. 1,1,1,3,3,3-Hexafluoro-2-propanol: Application, synthesis, toxicity and environmental hazard_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly(methyl methacrylate) | 9011-14-7 [chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. bangslabs.com [bangslabs.com]
- 8. bangslabs.com [bangslabs.com]
- 9. kinampark.com [kinampark.com]
- 10. A Perspective on Polylactic Acid-Based Polymers Use for Nanoparticles Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Spectroscopic Properties of Hexafluoro-tert-Butanol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction:
This technical guide provides a comprehensive overview of the key spectroscopic properties of 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol, commonly referred to as hexafluoro-tert-butanol. This fluorinated tertiary alcohol is of interest in various chemical and pharmaceutical applications due to the unique electronic properties conferred by the trifluoromethyl groups. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, providing predicted data, detailed experimental protocols, and a visual representation of its structure-spectra correlations.
While experimental spectral data for this compound is not widely available in public databases, the information presented herein is based on established principles of spectroscopy and computational prediction tools, offering a reliable reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each type of nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two singlets, corresponding to the hydroxyl and methyl protons. The hydroxyl proton's chemical shift can be variable and concentration-dependent, and the peak may be broad.
Table 1: Predicted ¹H NMR Data for Hexafluoro-tert-Butanol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.5 - 3.5 | Singlet (broad) | 1H | -OH |
| ~ 1.8 | Singlet | 3H | -CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to display three distinct signals. The trifluoromethyl carbons will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Data for Hexafluoro-tert-Butanol
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 123 | Quartet | 2 x -CF₃ |
| ~ 70 | Septet | -C(OH)- |
| ~ 20 | Singlet | -CH₃ |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the six equivalent fluorine atoms of the two trifluoromethyl groups.
Table 3: Predicted ¹⁹F NMR Data for Hexafluoro-tert-Butanol
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -75 | Singlet | 2 x -CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum of hexafluoro-tert-butanol will exhibit characteristic absorption bands corresponding to its functional groups. The presence of the hydroxyl group will result in a strong, broad absorption band, while the C-F bonds will show strong absorptions in the fingerprint region.
Table 4: Predicted IR Absorption Data for Hexafluoro-tert-Butanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch |
| 2980 - 2850 | Medium | C-H stretch (from -CH₃) |
| 1300 - 1100 | Strong | C-F stretch |
| 1200 - 1100 | Strong | C-O stretch (tertiary alcohol) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of fluorinated alcohols like hexafluoro-tert-butanol.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
The final solution height in the tube should be approximately 4-5 cm.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Tuning: Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128-1024 (or more, depending on concentration)
-
-
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled (optional, for simplicity)
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra internally to the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (for ¹⁹F).
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
If the sample is volatile, a cover can be placed over the sample area.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Processing: Perform baseline correction and peak picking to identify the key absorption bands.
-
Visualization of Structure-Spectra Relationships
The following diagram illustrates the logical connections between the molecular structure of hexafluoro-tert-butanol and its characteristic spectroscopic signals.
Caption: Structure-spectra correlation for hexafluoro-tert-butanol.
The Genesis of a Superacidic Alcohol: A Technical History of Nonafluoro-tert-butyl Alcohol
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of fluorinated organic compounds, few molecules possess the unique combination of properties exhibited by nonafluoro-tert-butyl alcohol. Formally named 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, this perfluorinated tertiary alcohol is often referred to as perfluoro-tert-butyl alcohol. Its discovery and the elucidation of its properties marked a significant advancement in the field of organofluorine chemistry. The strong electron-withdrawing nature of its three trifluoromethyl groups imparts a remarkable acidity, rendering it a "superacidic" alcohol with a pKa comparable to that of carboxylic acids. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of nonafluoro-tert-butyl alcohol, tailored for professionals in chemical research and drug development.
Discovery and Historical Context
The exploration of highly fluorinated alcohols gained momentum in the mid-20th century, driven by the unique properties that fluorine substitution imparts to organic molecules. While earlier work had been done on simpler fluoroalcohols, the synthesis of the sterically hindered and highly acidic nonafluoro-tert-butyl alcohol presented a significant challenge.
A pivotal moment in the history of this compound came in 1967, when Robert Filler and Ralph M. Schure of the Illinois Institute of Technology published a paper describing a "new synthesis" of perfluoro-tert-butyl alcohol.[1] This work is widely considered a key milestone in making this compound more accessible for study. Their approach provided a viable pathway to this highly fluorinated tertiary alcohol, opening the door for further investigation into its unique chemical and physical properties. Subsequent research, including a 1970 paper by Frank J. Pavlik and P. E. Toren, further expanded on the chemistry of the alcohol and its esters.
The initial interest in such compounds was driven by the desire to understand the fundamental effects of extensive fluorination on the properties of organic molecules. The exceptionally low pKa of nonafluoro-tert-butyl alcohol, a consequence of the cumulative inductive effect of the nine fluorine atoms stabilizing the corresponding alkoxide, was of particular academic interest. This high acidity, unusual for an alcohol, has since led to its use in a variety of modern applications, from a specialized solvent in catalysis to a building block for advanced materials and pharmaceuticals, including high-performance fluorine-19 magnetic resonance imaging (MRI) agents.
Physicochemical Properties
The unique properties of nonafluoro-tert-butyl alcohol are a direct result of its perfluorinated structure. The high electronegativity of the fluorine atoms creates a highly electron-deficient tertiary carbon, which in turn strongly polarizes the O-H bond. This results in its remarkably high acidity and influences its physical properties. A summary of its key quantitative data is presented below.
| Property | Value |
| IUPAC Name | 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol |
| Common Names | Nonafluoro-tert-butyl alcohol, Perfluoro-tert-butyl alcohol |
| CAS Number | 2378-02-1 |
| Molecular Formula | C₄HF₉O |
| Molecular Weight | 236.04 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 45 °C |
| Density | 1.693 g/mL at 25 °C |
| pKa | 5.4 |
| Solubility in Water | Miscible |
Key Synthesis Methodology: The Filler and Schure Approach
The 1967 synthesis by Filler and Schure provided a logical and effective route to nonafluoro-tert-butyl alcohol. The overall workflow involves a two-step process: the formation of a trichloromethyl-substituted intermediate, followed by a halogen exchange reaction to replace the chlorine atoms with fluorine.
References
Methodological & Application
Application Notes and Protocols: Utilizing 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFIP) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, also known as hexafluoroisopropanol (HFIP), is a polar, highly hydrogen bond-donating solvent with unique properties that make it a valuable tool in peptide synthesis and handling.[1] Its ability to disrupt secondary structures, particularly β-sheets, and promote α-helical conformations makes it highly effective in preventing peptide aggregation and improving the solubility of difficult sequences.[2][3][4] These characteristics are particularly advantageous in both solid-phase peptide synthesis (SPPS) and solution-phase applications, especially when dealing with aggregation-prone or hydrophobic peptides. This document provides detailed application notes and protocols for the effective use of HFIP in peptide synthesis.
Mechanism of Action
HFIP's effectiveness stems from its strong hydrogen bond donating ability and its fluorinated structure. It can disrupt intramolecular and intermolecular hydrogen bonds that lead to the formation of β-sheet structures, a common cause of peptide aggregation.[5] By forming new hydrogen bonds with the peptide backbone, HFIP stabilizes helical conformations.[2][6] This disruption of aggregates and promotion of a monomeric state is crucial for improving reaction kinetics and purification efficiency.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocol for Dissolving Amyloid Peptides with HFIP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid peptides, such as Amyloid-β (Aβ), are prone to aggregation, forming a range of structures from soluble oligomers to insoluble fibrils.[1][2] The presence of pre-formed aggregates in lyophilized peptide preparations can lead to experimental variability and inaccurate results.[3] A standard method to ensure a homogenous, monomeric starting population of amyloid peptides for biophysical and biological studies is treatment with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] HFIP is a potent solvent that disrupts the hydrogen bonds in β-sheet-rich amyloid aggregates, effectively disassembling fibrils and oligomers into monomers.[4] Subsequent removal of the volatile HFIP leaves a peptide film that can be reconstituted in a desired buffer or solvent for various downstream applications, including aggregation kinetics studies, toxicity assays, and structural analyses.[2][4] This document provides a detailed protocol for the effective dissolution and monomerization of amyloid peptides using HFIP.
Materials and Equipment
| Material/Equipment | Specifications |
| Amyloid Peptide | Lyophilized powder (e.g., Aβ1-42) |
| HFIP | 1,1,1,3,3,3-Hexafluoro-2-propanol, ≥99% purity |
| Reconstitution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or appropriate buffer (e.g., PBS, Tris) |
| Vials | Low-binding polypropylene or glass vials |
| Pipettes and Tips | Calibrated micropipettes and low-retention tips |
| Vortex Mixer | Standard laboratory vortexer |
| Centrifuge | SpeedVac or similar vacuum concentrator |
| Gas Source | Inert gas (Nitrogen or Argon) with a gentle stream delivery system |
| Fume Hood | Chemical fume hood |
| Personal Protective Equipment | Safety glasses, gloves, lab coat |
Safety Precautions
Warning: HFIP is a corrosive and toxic chemical. Handle HFIP exclusively within a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Dispose of HFIP waste according to institutional guidelines.
Experimental Workflow
Caption: Workflow for dissolving amyloid peptides with HFIP.
Detailed Experimental Protocol
This protocol is a synthesis of commonly used methods for preparing monomeric amyloid-β peptides.[1][5][6]
1. Preparation of the Amyloid Peptide 1.1. Allow the vial containing the lyophilized amyloid peptide to equilibrate to room temperature for at least 10-30 minutes before opening.[5][7] This prevents condensation of atmospheric moisture, which can promote premature aggregation. 1.2. Under a chemical fume hood, carefully open the vial.
2. Dissolution in HFIP 2.1. Add a sufficient volume of 100% HFIP to the lyophilized peptide to achieve a concentration of 1 mg/mL.[1][6] 2.2. Gently vortex the solution for a few seconds to a minute to ensure the peptide is fully dissolved.[1][3] The solution should be clear and colorless.
3. Monomerization and Aliquoting 3.1. Incubate the HFIP/peptide solution at room temperature for 1-2 hours to allow for complete monomerization.[5] 3.2. (Optional but Recommended) Aliquot the solution into smaller, single-use volumes in low-binding polypropylene vials.[1][6] This avoids repeated freeze-thaw cycles of the final reconstituted peptide.
4. HFIP Evaporation 4.1. In the fume hood, evaporate the HFIP from each aliquot using a gentle stream of inert gas (e.g., nitrogen or argon).[1][3] Direct the gas stream onto the surface of the liquid without splashing. Continue until a clear or whitish peptide film is visible at the bottom of the vial. 4.2. For complete removal of residual HFIP, which is crucial as it can be toxic to cells, place the open vials in a vacuum concentrator (SpeedVac) or a desiccator under vacuum for 1-2 hours.[1][8][9]
5. Storage of Peptide Film 5.1. Once the peptide film is completely dry, the vials can be sealed and stored at -80°C for several months.[5]
6. Reconstitution 6.1. To use the peptide, remove a vial of the dried film from the -80°C freezer and allow it to equilibrate to room temperature. 6.2. Reconstitute the peptide film in a suitable solvent to create a stock solution. Anhydrous DMSO is commonly used to create a 5 mM stock solution.[4][5] 6.3. To ensure complete dissolution, vortex the vial and sonicate in a water bath for 5-10 minutes.[1][5] The resulting solution should be clear. This stock solution can then be diluted into the desired experimental buffer.
Quantitative Data Summary
The following table summarizes key quantitative parameters from various published protocols for dissolving Aβ1-42.
| Parameter | Value/Range | Source(s) | Notes |
| Initial Aβ Concentration in HFIP | 1 mg/mL | [1][6] | A common starting concentration for effective dissolution. |
| HFIP Incubation Time | 1 - 2 hours | [5] | Allows for the breakdown of aggregates into monomers. |
| Sonication Time (in HFIP) | 5 minutes | [1][6] | Often performed during repeated HFIP treatments to aid dissolution. |
| Vacuum Drying Time | 1 - 2 hours | [1] | Critical for complete removal of cytotoxic HFIP. |
| Reconstituted Stock Concentration (in DMSO) | 1 - 5 mM | [4][5] | High concentration stock for dilution into aqueous buffers. |
| Final Working Concentration | 1 - 100 µM | [10][11] | Dependent on the specific downstream application (e.g., ThT assays, cell toxicity). |
Downstream Applications and Considerations
The HFIP treatment protocol is designed to produce a seed-free, monomeric peptide solution, which is a critical starting point for reproducible studies of amyloid aggregation and its biological effects.
-
Aggregation Assays: The monomeric peptide solution can be diluted into an appropriate buffer (e.g., PBS) to initiate aggregation, which can be monitored by techniques such as Thioflavin T (ThT) fluorescence.[6][10]
-
Oligomer and Fibril Preparation: By controlling incubation times, temperature, and agitation, the monomeric peptide can be controllably aggregated to form specific oligomeric or fibrillar species for further study.[5][11]
-
Cell Culture Experiments: It is imperative to ensure complete removal of HFIP before applying the peptide to cell cultures, as residual HFIP is highly toxic.[8][9]
-
Alternative Solvents: While HFIP is a standard, other methods using solvents like 10 mM NaOH or 1% NH4OH also exist for dissolving amyloid peptides, though their effectiveness in removing all pre-aggregates may vary.[1][10]
Signaling and Aggregation Pathway
The primary purpose of the HFIP protocol is to erase the conformational and aggregation memory of the peptide, providing a consistent starting point for studying the amyloid cascade.
Caption: Amyloid peptide preparation and aggregation pathway.
References
- 1. abcam.cn [abcam.cn]
- 2. lifetein.com [lifetein.com]
- 3. academic.oup.com [academic.oup.com]
- 4. bachem.com [bachem.com]
- 5. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 7. eaglebio.com [eaglebio.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosensis.com [biosensis.com]
Investigational Application of Hexafluoro-tert-butanol in Protein Refolding
For Researchers, Scientists, and Drug Development Professionals
Note: The application of hexafluoro-tert-butanol (HFtBu) in protein refolding is an emerging area of investigation. The following application notes and protocols are based on the physicochemical properties of HFtBu and established methodologies for structurally related fluorinated alcohols, such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP). Direct experimental data on the efficacy and optimal conditions for HFtBu in protein refolding are currently limited.
Introduction
Recombinant proteins overexpressed in systems like E. coli frequently form insoluble aggregates known as inclusion bodies. The recovery of functional, correctly folded proteins from these aggregates is a critical step in the production of therapeutic proteins and enzymes for various applications. This process, known as protein refolding, often involves the use of chemical additives to facilitate the transition from a denatured state to the native conformation while preventing aggregation.
Fluorinated alcohols are a class of organic solvents known to influence protein structure. They are thought to promote the formation of secondary structures, particularly α-helices, by providing a hydrophobic environment that encourages the formation of intramolecular hydrogen bonds. Hexafluoro-tert-butanol (HFtBu), also known as perfluoro-tert-butanol, is a highly fluorinated alcohol with a pKa of 5.4, making it a strong hydrogen bond donor. Its bulky structure and low nucleophilicity suggest it may act as a "chemical chaperone," stabilizing folding intermediates and preventing intermolecular aggregation during the refolding process. This document provides a hypothetical framework for the application of HFtBu in protein refolding, drawing parallels from the established use of other fluorinated alcohols.
Principle of Action
Fluorinated alcohols like TFE and HFIP are believed to facilitate protein refolding through several mechanisms:
-
Stabilization of Secondary Structures: They promote the formation of α-helical and β-sheet structures, which can act as folding initiation sites.
-
Disruption of Non-native Aggregates: Their amphipathic nature may help to solubilize hydrophobic patches on the protein surface that would otherwise lead to aggregation.
-
Weakening of Hydrophobic Collapse: By interacting with hydrophobic side chains, they can modulate the hydrophobic collapse, a key step in protein folding, potentially guiding the protein towards its native conformation.
It is hypothesized that HFtBu, with its unique combination of high fluorine content, bulky tert-butyl group, and strong hydrogen-bonding capability, could offer advantages in specific protein refolding scenarios.
Data Presentation: Efficacy of Fluorinated Alcohols in Protein Refolding
The following table summarizes representative quantitative data on the refolding efficiency of proteins using trifluoroethanol (TFE), a related fluorinated alcohol. This data can serve as a benchmark when designing experiments with HFtBu.
| Protein | Refolding Method | Additive(s) | Refolding Efficiency (%) | Reference |
| Human Growth Hormone | Dilution | 30% TFE, 3 M Urea | ~45% recovery of bioactive protein | [1] |
| Bovine α-lactalbumin fragment (53-103) | Oxidative Refolding | 30% (v/v) TFE | Almost quantitative to the native isomer | [2] |
Experimental Protocols
Disclaimer: The following protocols are investigational and should be optimized for each specific protein.
Protocol 1: Screening for Optimal HFtBu Concentration for Protein Refolding
This protocol outlines a method to determine the optimal concentration of HFtBu for refolding a target protein from solubilized inclusion bodies.
Materials:
-
Purified inclusion bodies of the target protein
-
Solubilization Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl) in 50 mM Tris-HCl, pH 8.0, containing 10 mM DTT
-
Refolding Buffer Base: 50 mM Tris-HCl, pH 8.0, 0.4 M L-arginine, 1 mM EDTA
-
Hexafluoro-tert-butanol (HFtBu)
-
Reduced (GSH) and Oxidized (GSSG) Glutathione (for proteins with disulfide bonds)
-
Protein concentration assay kit (e.g., Bradford or BCA)
-
Activity assay specific to the target protein
Procedure:
-
Solubilization of Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer to a final protein concentration of 10-20 mg/mL.
-
Incubate with gentle agitation at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any insoluble material.
-
Determine the protein concentration of the supernatant.
-
-
Screening by Rapid Dilution:
-
Prepare a series of Refolding Buffers containing varying concentrations of HFtBu (e.g., 0%, 5%, 10%, 20%, 30%, 40%, 50% v/v).
-
If the protein contains disulfide bonds, supplement the refolding buffers with a redox shuffling system (e.g., 5 mM GSH / 0.5 mM GSSG).
-
Rapidly dilute the solubilized protein into each refolding buffer to a final protein concentration of 0.05-0.1 mg/mL. A 100-fold dilution is common.
-
Incubate the refolding mixtures at 4°C for 12-24 hours with gentle stirring.
-
-
Analysis of Refolding Yield:
-
After incubation, centrifuge the samples at 15,000 x g for 20 minutes at 4°C to pellet any aggregated protein.
-
Measure the protein concentration of the supernatant. The refolding yield can be calculated as the percentage of soluble protein relative to the initial amount of protein added to the refolding buffer.
-
Perform a functional assay on the soluble fraction to determine the specific activity of the refolded protein.
-
Protocol 2: On-Column Refolding with a HFtBu Gradient
This protocol describes a method for refolding proteins bound to a chromatography matrix using a decreasing gradient of denaturant and a constant concentration of HFtBu.
Materials:
-
His-tagged protein solubilized in Solubilization Buffer (as in Protocol 1)
-
IMAC column (e.g., Ni-NTA)
-
Binding Buffer: Solubilization Buffer with 20 mM Imidazole
-
Wash Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0, 40 mM Imidazole
-
Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 0.4 M L-arginine, 1 mM EDTA, and the optimal concentration of HFtBu determined from Protocol 1.
-
Elution Buffer: Refolding Buffer with 250 mM Imidazole
-
Chromatography system (e.g., FPLC)
Procedure:
-
Column Preparation and Protein Loading:
-
Equilibrate the IMAC column with Binding Buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with Wash Buffer until the UV absorbance at 280 nm returns to baseline.
-
-
On-Column Refolding:
-
Apply a linear gradient from Wash Buffer to Refolding Buffer over 10-20 column volumes. This gradually removes the denaturant while the protein remains immobilized on the column in the presence of HFtBu.
-
-
Elution and Analysis:
-
Elute the refolded protein from the column using Elution Buffer.
-
Collect fractions and analyze for protein concentration and activity.
-
Pool the active fractions and perform buffer exchange into a suitable storage buffer.
-
Visualizations
References
The Strategic Advantage of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFIP) in C-H Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pursuit of selective and efficient carbon-hydrogen (C-H) bond activation represents a paradigm shift in modern organic synthesis, offering a more atom-economical and environmentally benign approach to molecular construction. In this context, the choice of solvent has emerged as a critical parameter, capable of dramatically influencing reaction outcomes. Among the array of available solvents, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (more commonly known as Hexafluoroisopropanol or HFIP) has garnered significant attention for its remarkable ability to facilitate challenging C-H activation reactions.[1] This document provides detailed application notes and protocols for the use of HFIP as a solvent in key C-H activation reactions, supported by quantitative data and mechanistic insights.
Unique Properties of HFIP
HFIP's efficacy as a solvent in C-H activation stems from its unique combination of physical and chemical properties:
-
Strong Hydrogen Bond Donor: HFIP is an exceptionally strong hydrogen-bond donor, which allows it to stabilize anionic intermediates and transition states.[2] This property is crucial for promoting reactions that involve charged species.
-
High Acidity and Low Nucleophilicity: With a pKa of 9.3, HFIP is significantly more acidic than its non-fluorinated analog, isopropanol (pKa ≈ 17).[3] This acidity, coupled with its very low nucleophilicity, allows it to activate substrates and catalysts without interfering with the desired reaction pathway.[2][3]
-
High Polarity and Ionizing Power: HFIP's polarity and ability to stabilize cationic species make it an ideal medium for reactions proceeding through cationic intermediates.[4]
-
Weakly Coordinating: HFIP is a weakly coordinating solvent, which prevents it from deactivating metallic catalysts by occupying coordination sites.
These properties collectively contribute to enhanced reaction rates, improved yields, and often, unique selectivity that cannot be achieved in other solvents.[5]
Application Note 1: Palladium-Catalyzed Ether-Directed ortho-C–H Olefination
The direct functionalization of ethers is a valuable transformation in organic synthesis due to the prevalence of the ether motif in pharmaceuticals and natural products. HFIP has been found to be a superior solvent for the palladium-catalyzed ortho-olefination of aryl ethers, a reaction that is often challenging due to the weakly coordinating nature of the ether oxygen.
Data Presentation
The following table summarizes the substrate scope for the Pd(II)/MPAA-catalyzed ortho-olefination of various aryl ethers in HFIP.
| Entry | Substrate | Olefin | Product | Yield (%) |
| 1 | 2-Phenoxyethanol | Ethyl acrylate | (E)-ethyl 3-(2-(2-hydroxyethoxy)phenyl)acrylate | 85 |
| 2 | 1-Methoxy-2-phenylethane | Ethyl acrylate | (E)-ethyl 3-(2-(2-methoxyethyl)phenyl)acrylate | 92 |
| 3 | 1-(Benzyloxy)naphthalene | n-Butyl acrylate | (E)-n-butyl 3-(1-(benzyloxy)naphthalen-2-yl)acrylate | 78 |
| 4 | 4-Methyl-1-phenoxybenzene | Styrene | 1-(benzyloxy)-2-styrylnaphthalene | 65 |
| 5 | 1-Chloro-4-phenoxybenzene | Ethyl acrylate | (E)-ethyl 3-(2-(4-chlorophenoxy)phenyl)acrylate | 72 |
| 6 | 1-(tert-Butoxy)-4-methoxybenzene | Methyl methacrylate | (E)-methyl 2-(2-(tert-butoxy)-5-methoxyphenyl)acrylate | 55 |
Experimental Protocol
General Procedure for the Palladium-Catalyzed ortho-C–H Olefination of Aryl Ethers:
To a screw-capped vial equipped with a magnetic stir bar are added the aryl ether (0.2 mmol, 1.0 equiv), the olefin (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), mono-protected amino acid (MPAA) ligand (e.g., Ac-Gly-OH, 0.04 mmol, 20 mol%), and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv). The vial is charged with this compound (HFIP, 2.0 mL). The vial is sealed and the reaction mixture is stirred at 90 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
Mechanistic Insight and Visualization
The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The MPAA ligand acts as a proton shuttle, and HFIP is thought to play a crucial role in stabilizing the cationic palladium intermediate and facilitating the C-H activation step through hydrogen bonding.
Caption: Proposed catalytic cycle for the Pd-catalyzed ortho-C-H olefination of aryl ethers.
Application Note 2: Palladium-Catalyzed Distal γ-C(sp³)–H Arylation of Free Aliphatic Alcohols
The selective functionalization of unactivated C(sp³)–H bonds, particularly at positions remote from a directing group, is a formidable challenge in organic synthesis. HFIP has been instrumental in the development of methods for the distal γ-C(sp³)–H arylation of free aliphatic alcohols, a transformation of significant interest for the late-stage functionalization of complex molecules.[1]
Data Presentation
The following table showcases the scope of the palladium-catalyzed γ-C(sp³)–H arylation of free aliphatic alcohols in HFIP using a pyridone-based ligand.
| Entry | Alcohol Substrate | Aryl Iodide | Product | Yield (%) |
| 1 | 3-Methyl-1-butanol | 1-Iodo-4-methoxybenzene | 1-(4-Methoxyphenyl)-3-methyl-1-butanol | 75 |
| 2 | Cyclohexylmethanol | 1-Iodo-4-fluorobenzene | (4-Fluorophenyl)(cyclohexyl)methanol | 82 |
| 3 | 2-Ethyl-1-hexanol | 1-Iodo-3-(trifluoromethyl)benzene | 2-Ethyl-1-(3-(trifluoromethyl)phenyl)-1-hexanol | 68 |
| 4 | 1-Octanol | 2-Iodonaphthalene | 1-(Naphthalen-2-yl)octan-1-ol | 71 |
| 5 | (S)-2-Methyl-1-butanol | 1-Iodo-4-acetylbenzene | 1-(4-Acetylphenyl)-2-methyl-1-butanol | 65 |
| 6 | 4-Phenyl-1-butanol | 1-Iodobenzene | 1,4-Diphenyl-1-butanol | 79 |
Experimental Protocol
General Procedure for the Palladium-Catalyzed γ-C(sp³)–H Arylation of Free Aliphatic Alcohols:
In a glovebox, a screw-capped vial is charged with the aliphatic alcohol (0.2 mmol, 1.0 equiv), aryl iodide (0.4 mmol, 2.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), a pyridone ligand (e.g., 3-aminopyridine-derived ligand, 0.02 mmol, 10 mol%), and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv). This compound (HFIP, 1.0 mL) is added. The vial is sealed and removed from the glovebox. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with CH₂Cl₂ and filtered through a short pad of silica gel. The filtrate is concentrated, and the residue is purified by preparative thin-layer chromatography to afford the γ-arylated alcohol.
Mechanistic Insight and Visualization
The reaction proceeds via a palladium(II)/palladium(IV) catalytic cycle. The pyridone ligand is crucial for facilitating the C-H activation step. HFIP is believed to play a multifaceted role by stabilizing the cationic palladium intermediates, promoting the C-H activation through hydrogen bonding with the alcohol's hydroxyl group, and facilitating the reductive elimination step.
Caption: Proposed catalytic cycle for the Pd-catalyzed distal γ-C(sp³)–H arylation of free aliphatic alcohols.
Logical Workflow for Utilizing HFIP in C-H Activation
The decision to employ HFIP as a solvent in a C-H activation reaction should be guided by the nature of the transformation and the desired outcome. The following workflow outlines a logical approach for researchers.
Caption: A logical workflow for considering and implementing HFIP in C-H activation reactions.
Conclusion
This compound has proven to be a uniquely enabling solvent for a variety of challenging C-H activation reactions. Its distinct properties, particularly its strong hydrogen-bonding ability and low nucleophilicity, allow it to promote reactivity and selectivity that are often unattainable in other media. The protocols and data presented herein provide a starting point for researchers and drug development professionals to harness the power of HFIP in their own synthetic endeavors, paving the way for more efficient and innovative approaches to the synthesis of complex molecules.
References
Application Notes and Protocols for Friedel-Crafts Reactions Promoted by Hexafluoroisopropanol (HFIP)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting Friedel-Crafts reactions using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoter and solvent. The unique properties of HFIP, including its strong hydrogen-bond donating ability, high ionizing power, and low nucleophilicity, enable efficient Friedel-Crafts alkylations and acylations under mild, often catalyst-free conditions.[1][2]
Introduction
The Friedel-Crafts reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings. Traditionally, these reactions require stoichiometric amounts of Lewis acids, which can lead to harsh reaction conditions and problematic waste streams.[3] The use of HFIP as a non-nucleophilic, polar solvent and promoter offers a greener and more efficient alternative. HFIP activates electrophiles through hydrogen bonding and stabilizes the resulting carbocationic intermediates, facilitating the electrophilic aromatic substitution.[2][4][5] This methodology has been successfully applied to a wide range of substrates, including electron-rich arenes, heterocycles, and various electrophiles like nitroalkenes, acyl chlorides, and alcohols.[1][2][6]
Core Advantages of HFIP-Promoted Friedel-Crafts Reactions:
-
Mild Reaction Conditions: Many reactions proceed at room temperature without the need for strong acids or metal catalysts.[2][7]
-
High Yields and Selectivity: The protocols often afford excellent yields of the desired products with high regioselectivity.[2][4]
-
Broad Substrate Scope: Effective for a variety of aromatic and heterocyclic compounds as well as a range of electrophilic partners.[4][6]
-
Simplified Workup: The absence of traditional catalysts often leads to a more straightforward purification process.
-
Solvent Recyclability: HFIP can often be recovered and reused, improving the economic and environmental viability of the process.[1][2]
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Indoles with β-Nitroalkenes
This protocol describes a general procedure for the efficient alkylation of indoles with β-nitroalkenes using HFIP as both the solvent and promoter.[2]
Materials:
-
Indole derivative (1.2 equivalents)
-
β-nitroalkene (1.0 equivalent)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve the indole derivative (0.6 mmol, 1.2 equiv.) in HFIP (2 mL).
-
To this stirred solution, add the β-nitroalkene (0.5 mmol, 1.0 equiv.) under ambient atmosphere.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (e.g., 10:1 v/v) as the eluent to afford the pure product.[2]
Gram-Scale Synthesis Example: The reaction can be readily scaled up. For instance, the alkylation of indole (1.40 g, 12 mmol) with trans-β-nitrostyrene (1.49 g, 10.0 mmol) in HFIP (20 mL) for 2 hours yielded the product in 92% yield (2.45 g). The HFIP solvent was recovered by distillation from the reaction vessel.[2]
Protocol 2: Intermolecular Friedel-Crafts Acylation of Arenes
This protocol outlines the acylation of an electron-rich arene, 1,3,5-trimethoxybenzene, with benzoyl chloride in HFIP.[1]
Materials:
-
1,3,5-Trimethoxybenzene
-
Benzoyl chloride
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Standard laboratory glassware
-
Rotary evaporator
-
Distillation apparatus (for solvent recovery)
Procedure:
-
Charge a reaction vessel with 1,3,5-trimethoxybenzene (e.g., 22.71 g, 135 mmol) and HFIP (e.g., 57 mL, 12 equiv.).
-
To this solution, add benzoyl chloride (e.g., 6.33 g, 45 mmol).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or other suitable analytical techniques.
-
Once the reaction is complete, the product can be isolated. The HFIP can be recovered by distillation directly from the reaction mixture.[1]
-
The recovered HFIP can be reused in subsequent reactions with comparable efficiency.[1]
Protocol 3: Intramolecular Friedel-Crafts Acylation
This protocol is for the cyclization of an appropriate acid chloride precursor to form a cyclic ketone.
Procedure:
-
The starting carboxylic acid is first converted to the corresponding acyl chloride, for example, by using oxalyl chloride with a catalytic amount of DMF in a solvent like CH2Cl2.[3][8]
-
After removing the solvent and excess reagent under reduced pressure, the crude acid chloride is dissolved in HFIP.[3][8]
-
The solution is stirred at room temperature for 2-6 hours to promote the intramolecular acylation.[8]
-
The workup typically involves an aqueous wash to remove any residual acid, followed by removal of the HFIP under reduced pressure.[3]
-
The final product is then purified by standard methods such as chromatography or recrystallization.[3]
Data Presentation
The following tables summarize the results for the HFIP-promoted Friedel-Crafts alkylation of various indoles and arenes with β-nitroalkenes.
Table 1: HFIP-Promoted Friedel-Crafts Alkylation of Indoles with β-Nitrostyrene [2]
| Entry | Indole Substrate | Product Yield (%) |
| 1 | Indole | 96 |
| 2 | 5-Methoxyindole | 95 |
| 3 | 5-Bromoindole | 94 |
| 4 | 5-Nitroindole | 90 |
| 5 | 2-Methylindole | 97 |
| 6 | N-Methylindole | 91 |
Conditions: Indole (1.2 equiv.), β-nitrostyrene (1.0 equiv.), HFIP, room temperature, 2 h. Yields are for isolated products.
Table 2: HFIP-Promoted Friedel-Crafts Alkylation of Arenes with β-Nitrostyrene [2]
| Entry | Arene Substrate | Time (h) | Product Yield (%) |
| 1 | N,N-Dimethylaniline | 16 | 94 |
| 2 | N,N-Diethylaniline | 16 | 92 |
| 3 | N-Phenylpyrrolidine | 16 | 85 |
| 4 | Pyrrole | 2 | 85 (77:23 mono/bis) |
Conditions: Arene (1.2 equiv.), β-nitrostyrene (1.0 equiv.), HFIP, room temperature. Yields are for isolated products.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for an HFIP-promoted Friedel-Crafts alkylation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01397G [pubs.rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Notes and Protocols for the Preparation of Cyclodextrin-Assembled Materials Using HFIP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity, enabling them to form inclusion complexes with a variety of guest molecules.[1][2][3] This property makes them valuable in diverse fields, including pharmaceuticals, food science, and materials chemistry.[3][4] A significant challenge in working with native cyclodextrins, particularly β-CD, is their limited solubility in common solvents. 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has emerged as a superior solvent for cyclodextrins, offering remarkably high solubility and facilitating the preparation of various CD-assembled materials under mild conditions.[5][6]
HFIP's unique properties, including its high polarity, low boiling point, and ability to act as a strong hydrogen bond donor, make it an ideal medium for dissolving CDs and promoting their self-assembly into well-defined structures.[7] This document provides detailed application notes and protocols for the preparation of cyclodextrin-assembled materials using HFIP, focusing on methods for creating crystalline films and electrospun micro- and nanofibers.
Key Advantages of Using HFIP
-
Enhanced Solubility: HFIP significantly increases the solubility of all native cyclodextrins (α-, β-, and γ-CD) compared to water, allowing for the preparation of highly concentrated solutions.[6]
-
Facilitated Assembly: The solvent properties of HFIP promote the formation of organized cyclodextrin assemblies, such as channel-type structures.[5][6]
-
Mild Processing Conditions: Due to its volatility, HFIP can be easily removed under gentle conditions, preserving the integrity of the assembled structures and any encapsulated guest molecules.[6]
-
Improved Electrospinning: HFIP's low surface tension and high polarity facilitate the electrospinning of bead-free cyclodextrin fibers at much lower concentrations than required with other solvent systems.[7]
Data Presentation
Table 1: Solubility of Native Cyclodextrins
| Cyclodextrin | Solubility in Water ( g/100 mL at 20-25°C) | Solubility in HFIP ( g/100 mL at 20°C) |
| α-CD | 14.5[2][6] | 25[6] |
| β-CD | 1.8[6] | 34[6] |
| γ-CD | 23.2[6] | 25[6] |
Table 2: Exemplary Parameters for Electrospinning of Native Cyclodextrins from HFIP Solutions
| Cyclodextrin | Concentration (wt%) | Voltage (kV) | Nozzle-Collector Distance (cm) | Flow Rate (mL/min or mL/h) | Resulting Fiber Diameter (μm) |
| α-CD | 12.5[6][7] | 25[6] | 10[6] | 0.16 mL/min[6] | 8.3 ± 3.4[6] |
| β-CD | 12.5[6][7] | 25[6] | 10[6] | 0.16 mL/min[6] | 5.3 ± 2.0[6] |
| γ-CD | 7.5[6][7] | 25[6] | 10[6] | 0.16 mL/min[6] | 0.75 ± 0.21[6] |
Experimental Protocols
Protocol 1: Preparation of Crystalline Cyclodextrin Assemblies by Solvent Evaporation
This protocol describes a simple method to produce crystalline films of cyclodextrins with a channel-type assembly structure.
Materials:
-
α-, β-, or γ-Cyclodextrin
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Glass substrate (e.g., microscope slide)
-
Vial or beaker
-
Magnetic stirrer and stir bar (optional)
-
Pipette
Procedure:
-
Prepare a cyclodextrin solution in HFIP at the desired concentration (e.g., 0.1 mol/L).[6] To do this, weigh the required amount of cyclodextrin and add it to the corresponding volume of HFIP in a vial.
-
Stir the mixture at room temperature until the cyclodextrin is completely dissolved. Gentle heating or sonication can be used to expedite dissolution if necessary.
-
Using a pipette, cast the cyclodextrin-HFIP solution onto a clean glass substrate.
-
Allow the solvent to evaporate at room temperature in a fume hood. The relatively low boiling point of HFIP facilitates its removal under these mild conditions.[6]
-
Once the solvent has completely evaporated, a crystalline solid film composed of channel-type cyclodextrin assemblies will be formed on the substrate.[5][6] For α- and γ-CD, a complete transformation from the initial cage-type to a channel-type assembly is observed. For β-CD, a mixture of cage- and channel-type assemblies may result.[6]
Characterization: The resulting crystalline structure can be characterized using techniques such as X-ray powder diffraction (XRPD), which will show distinct peaks indicative of the channel-type assembly.[8]
Protocol 2: Fabrication of Cyclodextrin Microfibers via Electrospinning
This protocol details the fabrication of non-woven microfibers of native cyclodextrins using an electrospinning technique.
Materials and Equipment:
-
α-, β-, or γ-Cyclodextrin
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Electrospinning apparatus (including a high-voltage power supply, a syringe pump, a syringe with a metallic needle, and a grounded collector)
-
Vial or beaker
Procedure:
-
Prepare a cyclodextrin solution in HFIP at the appropriate concentration (refer to Table 2 for examples). Dissolve the cyclodextrin in HFIP by stirring at room temperature.
-
Load the resulting clear solution into a syringe fitted with a metallic needle.
-
Mount the syringe onto the syringe pump of the electrospinning apparatus.
-
Position the needle tip at a fixed distance from the grounded collector (e.g., 10 cm).[6]
-
Set the syringe pump to a constant flow rate (e.g., 0.16 mL/min).[6]
-
Apply a high voltage between the needle tip and the collector (e.g., 25 kV).[6] A Taylor cone will form at the needle tip, from which a charged jet of the solution will be ejected towards the collector.
-
As the jet travels, the HFIP rapidly evaporates, resulting in the deposition of solid cyclodextrin microfibers on the collector.[7]
-
Continue the process until a non-woven mat of the desired thickness is obtained. The resulting microfibers are typically amorphous.[6]
Characterization: The morphology of the electrospun fibers can be examined using Scanning Electron Microscopy (SEM).[6]
Visualizations
Caption: General workflow for preparing cyclodextrin-assembled materials using HFIP.
Caption: Role of HFIP's properties in successful electrospinning of cyclodextrins.
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. oatext.com [oatext.com]
- 3. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Preparation and Morphological Control of Supramolecular Cyclodextrin Structures [glycoforum.gr.jp]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Hexafluoro-tert-Butanol in Solid-Phase Peptide Synthesis Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The final cleavage of a synthetic peptide from its solid support and the concurrent removal of side-chain protecting groups are critical steps in Solid-Phase Peptide Synthesis (SPPS). Traditionally, strong acids such as trifluoroacetic acid (TFA) are used in "cleavage cocktails" containing scavengers to prevent side reactions. However, the quest for milder, more selective, and environmentally benign cleavage methods has led to the exploration of alternative reagents. Fluoro alcohols, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), in the presence of a dilute acid, have emerged as a promising TFA-free cleavage system.
This document provides detailed application notes and protocols for a TFA-free cleavage method utilizing fluoro alcohols. While specific data on hexafluoro-tert-butanol (HFtBu) is limited in publicly available literature, its chemical similarity to HFIP and TFE suggests its potential applicability in similar protocols. The methodologies presented herein are based on established procedures for HFIP and TFE and can be adapted for use with HFtBu, likely requiring some optimization. This novel method offers a clean and rapid cleavage of peptides from various resins and removal of common acid-labile protecting groups.[1][2][3][4]
Advantages of the Fluoro Alcohol-Based Cleavage Method
-
TFA-Free: Eliminates the use of the harsh and corrosive trifluoroacetic acid, simplifying handling and waste disposal.[1][2][3][4]
-
Mild Conditions: The use of dilute acid (e.g., 0.1 N HCl) in a fluoro alcohol provides a less aggressive environment for the peptide, potentially reducing side reactions.[1][2][3][4]
-
High Efficiency: This method has been shown to cleanly and rapidly remove common protecting groups such as tert-butyl (tBu), Boc, trityl (Trt), and Pbf.[1][2][3][4]
-
Broad Applicability: Effective for cleaving peptides from common resin linkers including Wang, HMPA, Rink amide, and PAL.[1][2][3][4]
-
Scavenger-Free Potential: The nature of the fluoro alcohol solvent can minimize the need for traditional scavengers in certain cases.
Mechanism of Action
The high ionizing power and low nucleophilicity of fluoro alcohols like HFIP, TFE, and putatively HFtBu, facilitate the protonation and subsequent cleavage of acid-labile protecting groups and resin linkages by the dilute acid. The fluoro alcohol acts as a polar, non-coordinating solvent that stabilizes the resulting carbocations, thereby promoting the cleavage reaction while minimizing side reactions.
Quantitative Data Summary
The following table summarizes the reported effectiveness of the dilute HCl in fluoro alcohol cleavage method on various protecting groups and resin linkers. Note that this data is primarily from studies using hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE).
| Protecting Group/Linker | Cleavage Reagent | Typical Reaction Time | Cleavage Efficiency | Reference |
| tert-Butyl (tBu) ether/ester | 0.1 N HCl in HFIP/TFE | 1-2 hours | >95% | [1][2][3][4] |
| Boc | 0.1 N HCl in HFIP/TFE | 1-2 hours | >95% | [1][2][3][4] |
| Trityl (Trt) | 0.1 N HCl in HFIP/TFE | 1-2 hours | >95% | [1][2][3][4] |
| Pbf (on Arginine) | 0.1 N HCl in HFIP/TFE | 2-4 hours | >95% | [1][2][3][4] |
| Wang Resin Linker | 0.1 N HCl in HFIP/TFE | 1-2 hours | >95% | [1][2][3][4] |
| Rink Amide Linker | 0.1 N HCl in HFIP/TFE | 1-2 hours | >95% | [1][2][3][4] |
| PAL Resin Linker | 0.1 N HCl in HFIP/TFE | 1-2 hours | >95% | [1][2][3][4] |
Experimental Protocols
The following are detailed protocols for the TFA-free cleavage of peptides from solid-phase resins using a fluoro alcohol-based system.
Materials and Reagents:
-
Peptide-resin (dried)
-
Hexafluoro-tert-butanol (HFtBu) or Hexafluoroisopropanol (HFIP)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Centrifuge tubes
-
Shaker or rotator
-
Nitrogen or argon stream for drying
Protocol 1: Standard Cleavage and Deprotection
This protocol is suitable for most peptides with standard acid-labile protecting groups.
1. Preparation of the Cleavage Cocktail:
-
Prepare a 0.1 N solution of HCl in the chosen fluoro alcohol (HFtBu or HFIP). For example, to prepare 10 mL of the cocktail, add the appropriate amount of concentrated HCl to 10 mL of the fluoro alcohol. Caution: Handle concentrated HCl and fluoro alcohols in a fume hood with appropriate personal protective equipment.
2. Resin Preparation:
-
Place the dried peptide-resin (typically 25-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a glass vial).
-
Wash the resin with dichloromethane (DCM) (3 x 1 mL) to remove any residual solvents from synthesis and then dry the resin under a stream of nitrogen or in vacuo.
3. Cleavage Reaction:
-
Add the cleavage cocktail (1-2 mL) to the dried peptide-resin.
-
Seal the reaction vessel and place it on a shaker or rotator at room temperature.
-
Allow the reaction to proceed for 1-4 hours. The optimal time may vary depending on the peptide sequence and protecting groups.
4. Peptide Isolation:
-
After the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of the cleavage cocktail or DCM and combine the filtrates.
-
Concentrate the filtrate under a gentle stream of nitrogen or by rotary evaporation to reduce the volume.
5. Peptide Precipitation:
-
Add the concentrated peptide solution dropwise to a 10-fold volume of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
6. Peptide Recovery:
-
Centrifuge the suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleavage byproducts.
-
Dry the peptide pellet under vacuum.
Protocol 2: Cleavage of Peptides with Sensitive Residues
For peptides containing sensitive residues prone to oxidation (e.g., Met, Cys, Trp), the addition of scavengers may still be beneficial, although this method is reported to be less prone to side reactions.
1. Preparation of the Cleavage Cocktail with Scavengers:
-
Prepare the 0.1 N HCl in fluoro alcohol solution as described in Protocol 1.
-
To this solution, add appropriate scavengers. A common scavenger combination is triisopropylsilane (TIS) and water (e.g., 95:2.5:2.5 v/v/v of cleavage solution:water:TIS).
2. Cleavage and Isolation:
-
Follow steps 2 through 6 of Protocol 1, using the cleavage cocktail containing scavengers.
Visualizations
Experimental Workflow
Caption: Workflow for TFA-free solid-phase peptide synthesis cleavage using a fluoro alcohol-based method.
Logical Relationship of Cleavage Components
Caption: Key components and products of the fluoro alcohol-based peptide cleavage system.
Conclusion
The use of dilute HCl in fluoro alcohols presents a viable and advantageous alternative to traditional TFA-based cleavage methods in SPPS. While direct, comprehensive studies on hexafluoro-tert-butanol are not yet widely published, its properties suggest it could be a valuable reagent in this TFA-free methodology. Researchers are encouraged to adapt the provided protocols for their specific needs, with the understanding that optimization of reaction times and scavenger use may be necessary for novel peptide sequences or when using HFtBu for the first time. This approach contributes to the development of greener and more efficient peptide synthesis strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. | Semantic Scholar [semanticscholar.org]
- 3. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Application Note: High-Resolution Analysis of Synthetic Oligonucleotides Using Ion-Pair Reversed-Phase HPLC with Hexafluoroisopropanol (HFIP)
Abstract
This application note details a robust and high-resolution ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) method for the analysis of synthetic oligonucleotides. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a mobile phase additive in conjunction with triethylamine (TEA) is highlighted. This combination is particularly effective for achieving excellent separation of oligonucleotides and their impurities, and it is highly compatible with mass spectrometry (MS) detection due to the volatility of the mobile phase components.[1][2][3] Detailed protocols for mobile phase preparation, sample preparation, and HPLC-MS analysis are provided, along with quantitative data for the separation of a sample set of DNA oligonucleotides.
Introduction
Synthetic oligonucleotides are a rapidly growing class of therapeutic agents and critical reagents in molecular biology and diagnostics. Their complex structure and the presence of synthesis-related impurities, such as n-1 and n+1 shortmers and longmers, necessitate high-resolution analytical methods for accurate characterization and quality control.
Ion-pair reversed-phase chromatography (IP-RP-HPLC) is a powerful technique for oligonucleotide analysis.[3] The negatively charged phosphate backbone of oligonucleotides requires the use of an ion-pairing agent in the mobile phase to enable retention on a hydrophobic stationary phase. Triethylamine (TEA) is a commonly used ion-pairing reagent that forms a hydrophobic complex with the oligonucleotide.
The addition of hexafluoroisopropanol (HFIP) to the mobile phase is crucial for several reasons. HFIP is a volatile, weakly acidic alcohol that enhances the ionization efficiency of oligonucleotides in the mass spectrometer source, leading to improved sensitivity. It also plays a role in the ion-pairing mechanism, contributing to better peak shapes and resolution.[4] Furthermore, the TEA-HFIP mobile phase system is volatile, making it ideal for LC-MS applications.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of HFIP in analytical HPLC methods for oligonucleotides.
Experimental Protocols
Mobile Phase Preparation
Mobile Phase A (Aqueous Component):
-
Composition: 15 mM Triethylamine (TEA) and 400 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) in LC-MS grade water.
-
Preparation of 1 L:
-
In a fume hood, add approximately 800 mL of LC-MS grade water to a clean 1 L glass or PFA bottle.
-
Using a glass pipette, add 53.4 mL of HFIP (density = 1.596 g/mL, MW = 168.04 g/mol ) to the water and mix thoroughly.
-
Add 2.09 mL of TEA (density = 0.726 g/mL, MW = 101.19 g/mol ) to the solution.
-
Adjust the final volume to 1 L with LC-MS grade water.
-
Filter the mobile phase through a 0.45 µm solvent-compatible membrane filter.[2]
-
This mobile phase should be prepared fresh daily for optimal performance.[2]
-
Mobile Phase B (Organic Component):
-
Composition: Methanol (LC-MS grade)
-
Note: Acetonitrile is immiscible with HFIP at the concentrations typically used and should be avoided as the organic modifier in this mobile phase system.[1][4]
Sample Preparation
-
Reconstitution: Dissolve the lyophilized oligonucleotide sample in LC-MS grade water to a stock concentration of 1 mg/mL.
-
Dilution: Dilute the stock solution with LC-MS grade water to a final concentration suitable for injection (e.g., 10-50 µg/mL).
-
Filtration (Optional but Recommended): If the sample solution appears cloudy or contains particulate matter, filter it through a 0.22 µm syringe filter to prevent column clogging.
HPLC-MS System and Conditions
The following is a typical setup for the analysis of a 25-mer DNA oligonucleotide:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II LC System or equivalent |
| Mass Spectrometer | Agilent 6530 LC/Q-TOF or equivalent |
| Column | Agilent AdvanceBio Oligonucleotide C18, 2.1 x 50 mm, 2.7 µm or equivalent |
| Column Temperature | 60 °C[5] |
| Mobile Phase A | 15 mM TEA, 400 mM HFIP in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.2 mL/min[2] |
| Injection Volume | 5 µL |
| UV Detection | 260 nm |
| MS Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Drying Gas Temp | 325 °C |
| Drying Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Mass Range | m/z 400-2000 |
HPLC Gradient Program
| Time (min) | % Mobile Phase B (Methanol) |
| 0.0 | 20 |
| 10.0 | 40 |
| 11.0 | 95 |
| 13.0 | 95 |
| 13.1 | 20 |
| 15.0 | 20 |
Data Presentation
The following table summarizes the expected retention times and resolution for a mixture of synthetic DNA oligonucleotides of varying lengths using the protocol described above.
| Oligonucleotide (Poly-T) | Length (mer) | Expected Retention Time (min) | Resolution (Rs) vs. Previous Peak |
| Poly-T 15 | 15 | 5.2 | - |
| Poly-T 20 | 20 | 6.8 | 2.1 |
| Poly-T 25 | 25 | 8.1 | 1.9 |
| Poly-T 30 | 30 | 9.2 | 1.7 |
Note: Retention times and resolution are illustrative and may vary depending on the specific HPLC system, column, and exact mobile phase preparation.
Visualizations
Caption: Experimental workflow for oligonucleotide analysis.
Caption: Ion-pairing mechanism in RP-HPLC.
Conclusion
The use of HFIP as a mobile phase additive in ion-pair reversed-phase HPLC provides a powerful and reliable method for the analytical characterization of synthetic oligonucleotides. The protocol detailed in this application note demonstrates a robust method for achieving high-resolution separations that are compatible with mass spectrometry. This approach is well-suited for the demanding requirements of pharmaceutical quality control and nucleic acid research, enabling accurate assessment of purity and identity of oligonucleotide samples.
References
Application Notes and Protocols for Electrospinning Polymers using 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrospinning is a versatile and widely utilized technique for fabricating micro- and nano-scale fibrous scaffolds that mimic the native extracellular matrix (ECM).[1] These scaffolds have significant applications in tissue engineering, regenerative medicine, and drug delivery.[1][2] The choice of solvent is a critical parameter in the electrospinning process, as it dictates polymer solubility and influences the topographical, physical, and mechanical properties of the resulting fibers.[3][4]
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP) is a fluorinated alcohol solvent that serves as a powerful tool for dissolving a wide range of polymers used in biomedical applications, including those that are difficult to solubilize in common organic solvents. Its properties, such as high volatility and the ability to form strong hydrogen bonds, facilitate the creation of uniform, bead-free fibers.[5] While closely related to the more commonly cited 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), HFMIP's increased hydrophobicity may offer unique advantages in specific polymer systems.[6]
These application notes provide detailed protocols and quantitative data for the electrospinning of common biocompatible polymers—Poly(lactic-co-glycolic acid) (PLGA), Poly-L-lactic acid (PLLA), and Polycaprolactone (PCL)—using HFMIP as the solvent. The information is compiled to guide researchers in developing robust and reproducible electrospinning processes for advanced drug delivery and tissue engineering applications.
Key Properties of HFMIP as an Electrospinning Solvent
HFMIP is an effective solvent for a variety of polymers due to its unique chemical properties. Like its analogue HFIP, it is a strong hydrogen bond donor with a low boiling point and high polarity, which facilitates the dissolution of numerous polymers.[5] The primary rule for selecting a solvent in electrospinning is its ability to dissolve the polymer to an appropriate concentration and viscosity.[7] The high volatility of fluorinated solvents like HFMIP is advantageous as it allows for rapid solvent evaporation before the nanofibers reach the collector.[7] However, excessive volatility can sometimes lead to the clogging of the spinneret tip.[7]
Experimental Protocols
General Protocol for Polymer Solution Preparation
This protocol outlines the fundamental steps for preparing a polymer solution in HFMIP for electrospinning. Specific concentrations for different polymers are provided in the subsequent tables.
Materials:
-
Polymer (e.g., PLGA, PLLA, PCL)
-
This compound (HFMIP)
-
Glass vial with a screw cap
-
Magnetic stirrer and stir bar
-
Syringe (e.g., 5 mL or 10 mL) with a blunt-end needle (e.g., 20-27 gauge)
Procedure:
-
Weigh the desired amount of polymer and transfer it to a clean, dry glass vial.
-
Add the calculated volume of HFMIP to the vial to achieve the target concentration (w/v).
-
Add a magnetic stir bar to the vial, cap it securely to prevent solvent evaporation, and place it on a magnetic stirrer.
-
Stir the solution at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating can be applied if necessary, but caution must be exercised due to the solvent's volatility.
-
Once fully dissolved, visually inspect the solution for any particulates or gels. The solution should be clear and homogeneous.
-
Draw the polymer solution into the syringe, ensuring no air bubbles are present. The syringe is now ready to be mounted onto the syringe pump of the electrospinning apparatus.
General Electrospinning Protocol
This protocol describes the general procedure for electrospinning the prepared polymer solution. Specific parameters will vary depending on the polymer and desired fiber characteristics (see tables below).
Equipment:
-
Electrospinning setup (including a high-voltage power supply, a syringe pump, and a collector)
-
Prepared polymer solution in a syringe with a needle
Procedure:
-
Mount the syringe containing the polymer solution onto the syringe pump.
-
Position the needle tip at the desired distance from the collector. The collector can be a stationary plate, a rotating mandrel, or other specified geometries.
-
Connect the positive lead of the high-voltage power supply to the needle and the ground lead to the collector.
-
Set the syringe pump to the desired flow rate.
-
Turn on the high-voltage power supply and gradually increase the voltage to the desired level.
-
Initiate the syringe pump to start the flow of the polymer solution. A Taylor cone should form at the tip of the needle, from which a polymer jet will emerge and travel towards the collector.
-
Continue the electrospinning process for the desired duration to obtain a scaffold of the required thickness.
-
After completion, turn off the syringe pump and the high-voltage power supply.
-
Carefully remove the electrospun scaffold from the collector.
-
Place the scaffold in a vacuum oven at room temperature for at least 24 hours to remove any residual solvent.[7]
Data Presentation: Electrospinning Parameters
The following tables summarize the starting parameters for electrospinning PLGA, PLLA, and PCL using HFMIP or the closely related HFIP. These values are derived from published literature and should be used as a starting point for optimization.
Table 1: Electrospinning Parameters for PLGA in Fluorinated Solvents
| Parameter | Value | Reference |
| Polymer | PLGA (85/15) | [8] |
| Solvent | HFIP | [8] |
| Concentration (wt.%) | 2%, 3%, 4%, 5% | [8] |
| Voltage (kV) | +22 | [8] |
| Flow Rate (mL/h) | 4 | [8] |
| Needle-Collector Distance (cm) | 15 | [8] |
| Collector | Rotating cylindrical collector (100 mm diameter, 50 rpm) | [8] |
| Resulting Fiber Diameter (µm) | 0.79 ± 0.33 (for 2%), 1.05 ± 0.38 (for 3%), 1.36 ± 0.46 (for 4%), 1.79 ± 0.73 (for 5%) | [8] |
Table 2: Electrospinning Parameters for PLLA in Fluorinated Solvents
| Parameter | Value | Reference |
| Polymer | PLLA | [7] |
| Solvent | DCM/DMF (80:20) and DCM (for comparison) | [7] |
| Concentration (%) | 0.8% and 1.3% | [7] |
| Flow Rate (mL/h) | 0.5 - 0.8 | [7] |
| Note: | While a direct protocol for PLLA in HFMIP was not found, fluorinated solvents are commonly used. The parameters for other polymers can be adapted as a starting point. |
Table 3: Electrospinning Parameters for PCL in Fluorinated Solvents
| Parameter | Value | Reference |
| Polymer | PCL | [9] |
| Solvent | HFIP | [9] |
| Concentration (% w/v) | 10% | [9] |
| Voltage (kV) | +20 | [9] |
| Flow Rate (mL/h) | 4 | [9] |
| Needle-Collector Distance (cm) | 20 | [9] |
| Collector | Rotating circular drum (12 cm diameter, 500 rpm) | [9] |
| Resulting Fiber Diameter (µm) | ~0.7 (beaded surface) | [7] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for fabricating polymer scaffolds using electrospinning with HFMIP.
Caption: General workflow for electrospinning polymers using HFMIP solvent.
Influence of Solvent on Scaffold Properties and Cellular Response
The choice of solvent, such as HFMIP, has a cascading effect on the final biological performance of the electrospun scaffold. This is primarily an indirect relationship where the solvent properties influence the physical characteristics of the scaffold, which in turn dictate the cellular response.
Caption: Logical relationship of solvent choice to scaffold properties and cell response.
Applications in Drug Development
Electrospun scaffolds fabricated using HFMIP are highly suitable for drug delivery applications. The high surface-area-to-volume ratio of the nanofibers facilitates efficient drug loading and can be tailored for various release profiles, including sustained, delayed, or biphasic release.[3] Drugs can be incorporated into the polymer solution before electrospinning, allowing for their encapsulation within the fibers. The subsequent release kinetics are influenced by the fiber diameter, porosity of the scaffold, and the degradation rate of the polymer matrix.[3][10]
For instance, in cancer therapy, localized delivery of chemotherapeutic agents via electrospun scaffolds can enhance efficacy while minimizing systemic toxicity. In tissue regeneration, the co-delivery of growth factors can stimulate cellular activities and promote tissue formation. The choice of HFMIP as a solvent is particularly beneficial when working with drugs or polymers that have limited solubility in other common solvents, thereby expanding the range of therapeutic agents that can be delivered using this platform.
Conclusion
The use of this compound as a solvent in electrospinning offers a robust method for fabricating advanced nanofibrous scaffolds from a variety of biocompatible polymers. While the provided protocols and parameters are based on the closely related HFIP, they serve as an excellent starting point for process optimization with HFMIP. By carefully controlling the solution and processing parameters, researchers can tailor the morphology, mechanical properties, and drug release characteristics of electrospun scaffolds to meet the demands of sophisticated applications in drug development and tissue engineering.
References
- 1. biomaterials.bme.columbia.edu [biomaterials.bme.columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing solvent systems for electrospun PLGA scaffolds: effects on microstructure and mechanical properties for biomedical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of fluorinated alcohols as mobile phase modifiers for LC-MS analysis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Putting Electrospun Nanofibers to Work for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for sustaining drug release from electrospun nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hexafluoro-tert-butanol in Stabilizing Cationic Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluoro-tert-butanol (HFtBuOH), also known as perfluoro-tert-butanol (PFTB), is a unique fluorinated alcohol increasingly recognized for its potential in promoting chemical reactions that proceed through cationic intermediates. Its distinct physicochemical properties, stemming from the presence of nine electron-withdrawing fluorine atoms, make it a powerful tool in the arsenal of synthetic chemists. These properties include high polarity, exceptional hydrogen-bond donating ability, and remarkably low nucleophilicity. This combination allows HFtBuOH to effectively solvate and stabilize positively charged intermediates, thereby facilitating a variety of important transformations in organic synthesis and drug development.
This document provides detailed application notes on the theoretical basis for the stabilizing effect of HFtBuOH, quantitative data from comparative studies, and experimental protocols for reactions involving cationic intermediates.
Theoretical Basis for Cationic Intermediate Stabilization
The efficacy of hexafluoro-tert-butanol in stabilizing cationic intermediates can be attributed to several key factors:
-
High Polarity and Ionizing Power: The strong electron-withdrawing nature of the trifluoromethyl groups results in a highly polarized O-H bond, making HFtBuOH a very polar solvent. This high polarity helps to solvate and stabilize charged species, including the transition states leading to the formation of cationic intermediates and the intermediates themselves.
-
Strong Hydrogen-Bond Donation: HFtBuOH is an exceptionally strong hydrogen-bond donor. This allows it to form strong hydrogen bonds with leaving groups, facilitating their departure and the subsequent formation of a carbocation. Furthermore, the solvent can form a hydrogen-bonding network around the cationic intermediate, effectively dispersing the positive charge and enhancing its stability.
-
Low Nucleophilicity: Despite being an alcohol, the electron-withdrawing fluorine atoms significantly reduce the nucleophilicity of the oxygen atom in HFtBuOH. This is a critical feature, as it prevents the solvent from competitively attacking the cationic intermediate, which would otherwise lead to undesired side products. This property allows for the clean generation and subsequent reaction of the desired cationic species.
-
Charge-Dipole Interactions: The C-F dipoles within the HFtBuOH molecule can interact with and stabilize cationic intermediates through intermolecular charge-dipole interactions.[1] This further contributes to the overall stabilization of the positively charged species in solution.
Data Presentation: Comparative Solvent Effects
The choice of solvent can significantly impact the outcome of reactions proceeding via cationic intermediates. While hexafluoroisopropanol (HFIP) is more commonly studied and utilized for this purpose, comparative data provides insights into the specific role of hexafluoro-tert-butanol.
| Reaction | Substrates | Solvent | Yield (%) | Reference |
| Intermolecular Friedel-Crafts Acylation | 1,3-Dimethoxybenzene and Benzoyl Chloride | Hexafluoroisopropanol (HFIP) | 92 | [2] |
| Trifluoroethanol (TFE) | 0 | [2] | ||
| Hexafluoro-tert-butanol (PFTB) | 0 | [2] | ||
| Oxyamination of Homoallylic Amines | N-Tosyl-protected homoallylic amine | Hexafluoroisopropanol (HFIP) | High Yield | [3] |
| Chlorinated Solvents | No Reaction | [3] | ||
| Perfluoro-tert-butanol | Mentioned as a solvent for related dioxygenation reactions | [3] |
Note: The available quantitative data directly comparing HFtBuOH with other fluorinated solvents in reactions explicitly involving cationic intermediates is limited. The Friedel-Crafts acylation data suggests that for this specific reaction, HFIP is a superior solvent. However, the mention of perfluoro-tert-butanol in the context of related reactions indicates its potential, which may be realized under different reaction conditions or with different substrates.
Experimental Protocols
The following protocols are based on established procedures for reactions known to involve cationic intermediates, primarily using the closely related solvent HFIP. These can be adapted for use with hexafluoro-tert-butanol, with the caveat that optimization of reaction conditions may be necessary.
Protocol 1: General Procedure for Dehydrative Etherification via a Cationic Intermediate
This protocol is adapted from a procedure for the synthesis of unsymmetrical dialkyl ethers, which proceeds through an SN1 mechanism involving a carbocation intermediate stabilized by a fluorinated alcohol.[4]
Materials:
-
Alcohol (electrophilic precursor)
-
Alcohol or Thiol (nucleophile)
-
Hexafluoro-tert-butanol (HFtBuOH)
-
Lewis Acid Catalyst (e.g., FeCl₃·6H₂O) (optional, but may be required)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add the electrophilic alcohol (1.0 mmol, 1.0 equiv).
-
Add the nucleophilic alcohol or thiol (2.0 mmol, 2.0 equiv).
-
Add hexafluoro-tert-butanol (2.0 mL).
-
If required, add the Lewis acid catalyst (e.g., FeCl₃·6H₂O, 0.05 mmol, 0.05 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether or thioether.
Protocol 2: General Procedure for Intermolecular Friedel-Crafts Acylation
This protocol is based on a procedure for the Friedel-Crafts acylation of arenes, a classic example of a reaction proceeding through a cationic acylium ion intermediate.[2] While the original study found HFtBuOH to be ineffective under the tested conditions, this protocol can serve as a starting point for optimization.
Materials:
-
Arene (e.g., 1,3-dimethoxybenzene)
-
Acyl Chloride (e.g., benzoyl chloride)
-
Hexafluoro-tert-butanol (HFtBuOH)
-
Organic solvent for workup (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of the arene (1.0 mmol, 1.0 equiv) in hexafluoro-tert-butanol (2.0 mL) in a dry reaction vessel, add the acyl chloride (1.0 mmol, 1.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion or when no further conversion is observed, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding aryl ketone.
Diagrams
Stabilization of Cationic Intermediates by Hexafluoro-tert-butanol
Caption: Mechanism of cationic intermediate stabilization by HFtBuOH.
Experimental Workflow for Dehydrative Etherification
Caption: Workflow for HFtBuOH-promoted dehydrative etherification.
Conclusion
Hexafluoro-tert-butanol is a solvent with significant potential for applications in organic synthesis, particularly for reactions that involve the formation and stabilization of cationic intermediates. Its unique combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity makes it an attractive, albeit less common, alternative to other fluorinated alcohols like HFIP. While the available quantitative data directly comparing its efficacy is still emerging, the foundational principles of its interaction with cationic species are well-understood. The provided protocols offer a starting point for researchers to explore the utility of HFtBuOH in their own synthetic endeavors. Further research into the specific applications and advantages of hexafluoro-tert-butanol will undoubtedly continue to expand its role in modern chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Removal of Residual 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFIP)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of residual 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFIP) from experimental samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual HFIP from my sample?
A1: HFIP is a volatile and corrosive liquid that can be harmful if swallowed or inhaled, and it can cause severe skin burns and eye damage.[1] For biological samples, residual HFIP can be toxic to cells and may interfere with downstream applications by altering the aggregation states of peptides and proteins.[2] Therefore, its complete removal is essential for the safety, accuracy, and reproducibility of your experiments.
Q2: What are the most common methods for removing residual HFIP?
A2: The most common methods for removing residual HFIP leverage its volatility. These include:
-
Evaporation: This can be done under a gentle stream of nitrogen, in a fume hood, or by using a centrifugal vacuum concentrator (e.g., SpeedVac).
-
Lyophilization (Freeze-Drying): This involves freezing the sample and then sublimating the HFIP under vacuum.
-
Distillation: This method is more suitable for recovering and purifying larger quantities of HFIP rather than removing trace amounts from a sample.
-
Liquid-Liquid Extraction: This technique can be used to partition HFIP into an immiscible solvent.
Q3: How can I determine if all the HFIP has been removed from my sample?
A3: Several analytical techniques can be used to quantify residual HFIP:
-
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This is a highly sensitive method for detecting and quantifying volatile organic compounds like HFIP.[3][4][5]
-
19F Nuclear Magnetic Resonance (NMR) Spectroscopy: Since HFIP contains fluorine atoms, 19F NMR provides a specific and sensitive signal for its detection and quantification.[3][6][7]
Q4: Can residual HFIP affect the structure of my peptide or protein sample?
A4: Yes, residual HFIP can influence the self-assembly and aggregation of peptides.[8][9] It is often used to monomerize aggregated peptides, and incomplete removal can lead to inconsistent experimental results.
Troubleshooting Guides
Method 1: Evaporation
Evaporation is a widely used technique for removing volatile solvents like HFIP.
Troubleshooting Common Evaporation Issues
| Problem | Possible Cause | Solution |
| Visible traces of sample have disappeared after evaporation in a fume hood. | The sample may have been lost due to aerosolization from a strong air current or bumping of the liquid. | Use a gentle stream of nitrogen directed at the surface of the liquid instead of relying on passive evaporation. Ensure the vial is securely placed. Consider using a centrifugal vacuum concentrator (SpeedVac).[10] |
| Incomplete removal of HFIP after overnight evaporation. | HFIP can be persistent, and passive evaporation may not be sufficient. | Use active evaporation methods like a nitrogen stream or a SpeedVac. For critical applications, verify removal with an analytical technique like 19F NMR or HS-GC-MS.[3] |
| Sample appears as a "fluffy cloud" and then disappears in a SpeedVac when not pre-frozen. | The sample is boiling and concentrating under vacuum, leading to loss of material. | It is best practice to freeze the sample before applying a vacuum in a lyophilizer or SpeedVac to ensure the solvent sublimes rather than boils.[10] |
Method 2: Lyophilization (Freeze-Drying)
Lyophilization is a gentle method for removing solvents from sensitive biological samples.
Troubleshooting Common Lyophilization Issues
| Problem | Possible Cause | Solution |
| Sample is lost or splatters during lyophilization. | The sample was not completely frozen before applying the vacuum, causing it to boil. | Always ensure the sample is thoroughly frozen before starting the lyophilizer. For small volumes, be aware that they can melt quickly when transferred to a warmer environment.[10] |
| The lyophilized cake is collapsed or has a poor appearance. | The drying temperature exceeded the collapse temperature of the formulation. | Optimize the lyophilization cycle by determining the collapse temperature of your sample and ensuring the shelf temperature remains below this critical point during primary drying.[11][12] |
| Residual HFIP remains after lyophilization. | The primary or secondary drying phases were not long enough or at the optimal temperature and pressure. | Extend the primary and secondary drying times. Ensure the condenser temperature is significantly lower than the product temperature.[2][13] |
Quantitative Data Summary
Direct comparative studies on the efficiency of different HFIP removal methods are limited. However, a study utilizing 19F NMR provides some quantitative insight into residual HFIP levels after different evaporation protocols for amyloid-β (1-42) peptide samples.
| Removal Protocol | Sample Description | Average Residual HFIP Concentration (mM) | Source |
| HFIP Protocol I | Aβ (1-42) stock solution (70 mM) where HFIP was assumed to be quantitatively removed. | 10.41 ± 1.72 | [3] |
| HFIP Protocol II | Aβ (1-42) stock solution (100 mM) where HFIP was evaporated from open Eppendorf tubes. | 1.76 | [3] |
Note: The initial concentration of HFIP was 1.2 M before evaporation.
This data indicates that even with evaporation, significant amounts of HFIP can remain, highlighting the importance of validating the removal process for sensitive applications.[3]
Experimental Protocols
Protocol 1: Removal of HFIP by Nitrogen Stream Evaporation
This protocol is suitable for small volume samples, such as those containing peptides or proteins.
Materials:
-
Sample dissolved in HFIP in a suitable vial (e.g., glass vial)
-
Nitrogen gas source with a regulator
-
Needle or Pasteur pipette to direct the nitrogen stream
-
Fume hood
Procedure:
-
Place the vial containing the sample in a fume hood.
-
Set up the nitrogen gas flow at a gentle rate. A high flow rate can cause splashing and sample loss.
-
Direct the stream of nitrogen onto the surface of the liquid in the vial. Do not bubble the gas through the liquid, as this can cause aerosolization.
-
Continue the nitrogen flow until the solvent has completely evaporated. This may take several hours depending on the volume.
-
For applications sensitive to residual HFIP, further drying under high vacuum for 1-2 hours is recommended.[14]
Protocol 2: Removal of HFIP by Lyophilization (Freeze-Drying)
This method is ideal for heat-sensitive biological samples.
Materials:
-
Sample dissolved in HFIP in a lyophilization-compatible vial or flask
-
Lyophilizer (freeze-dryer)
-
Access to a -80°C freezer or a dry ice/alcohol bath
Procedure:
-
Ensure the sample is in a container suitable for lyophilization.
-
Freeze the sample completely. This can be done by placing it in a -80°C freezer or by using a dry ice/alcohol bath. It is crucial that the sample is solidly frozen before proceeding.[10]
-
Place the frozen sample on the lyophilizer.
-
Start the lyophilizer and apply a vacuum.
-
The lyophilization process will proceed through primary drying (sublimation of the bulk frozen HFIP) and secondary drying (desorption of bound HFIP). The duration will depend on the sample volume, concentration, and lyophilizer settings. A cycle can take several hours to days to ensure complete removal.[11]
-
Once the cycle is complete, vent the lyophilizer with an inert gas like nitrogen and remove the sample.
Protocol 3: Quantification of Residual HFIP by Headspace GC-MS
This protocol provides a general guideline for analyzing residual HFIP. Specific parameters will need to be optimized for your instrument and sample matrix.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Headspace autosampler
-
GC column suitable for volatile compounds (e.g., DB-624)[15]
Procedure:
-
Sample Preparation: Accurately weigh a portion of your sample into a headspace vial. If the sample is liquid, a specific volume is used. Seal the vial immediately.
-
Incubation: Place the vial in the headspace autosampler and incubate at a set temperature (e.g., 80-100°C) for a specific time (e.g., 15-45 minutes) to allow the volatile HFIP to equilibrate into the headspace.[4][16][17]
-
Injection: A set volume of the headspace gas is automatically injected into the GC.
-
GC Separation: The injected components are separated on the GC column using a temperature program.
-
MS Detection: The mass spectrometer is used to identify and quantify HFIP based on its characteristic mass-to-charge ratio.
-
Quantification: A calibration curve is generated using standards of known HFIP concentrations to quantify the amount in the sample.
Visualizations
References
- 1. static.igem.org [static.igem.org]
- 2. theseus.fi [theseus.fi]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Solvent Conditions on the Self-Assembly of Heterotrimeric Collagen-Like Peptide (CLP) Triple Helices: A Coarse-Grained Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. lyophilizationworld.com [lyophilizationworld.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Adsorption of peptides at the sample drying step: influence of solvent evaporation technique, vial material and solution additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Reaction Yields with Hexafluoro-tert-butanol
This technical support center is designed for researchers, scientists, and drug development professionals utilizing hexafluoro-tert-butanol (HFtBuOH) as a co-solvent to improve reaction outcomes. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise when using hexafluoro-tert-butanol as a co-solvent, providing potential causes and actionable solutions.
Question: My reaction yield is low or the reaction is not proceeding, even with HFtBuOH as a co-solvent.
Answer:
-
Possible Cause 1: Insufficient Activation. Hexafluoro-tert-butanol's primary role is often to stabilize cationic intermediates and activate substrates through strong hydrogen bonding. However, for some substrates, HFtBuOH alone may not be sufficient to catalyze the reaction.[1]
-
Solution: Consider the addition of a co-catalyst. For instance, in dehydrative etherification reactions, a Lewis acid like iron(III) chloride (FeCl₃·6H₂O) can work synergistically with HFtBuOH to facilitate the formation of carbocation intermediates and significantly improve yields.[1] Optimization of the co-catalyst loading is crucial, as excessive amounts can sometimes lead to lower yields.[1]
-
-
Possible Cause 2: Unoptimized Solvent Ratio. The concentration of HFtBuOH in the solvent mixture is critical. An insufficient amount may not provide the desired catalytic effect, while an excessive amount might lead to solubility issues or unwanted side reactions.
-
Solution: Systematically screen different co-solvent ratios. Start with a small percentage of HFtBuOH and gradually increase it, monitoring the reaction progress by techniques like TLC or LC-MS. For some reactions, a specific aggregation of HFtBuOH molecules is necessary to enhance its hydrogen bond donor ability, making the quantity of the co-solvent a critical parameter.[2]
-
-
Possible Cause 3: Substrate Reactivity. The electronic properties of your substrates can significantly impact the reaction's success. Electron-withdrawing groups on the substrate may deactivate it towards the desired transformation. For example, in certain etherification reactions, substrates with strong electron-withdrawing groups may fail to react.
-
Solution: If you suspect substrate deactivation, you may need to modify your synthetic strategy. This could involve using a more potent catalytic system, altering the reaction temperature, or modifying the substrate to be more reactive.
-
Question: I am observing significant byproduct formation in my reaction.
Answer:
-
Possible Cause 1: Competitive Nucleophilic Attack by the Co-solvent. While hexafluoro-tert-butanol has low nucleophilicity, under certain conditions, it can act as a nucleophile, leading to undesired byproducts. This is more likely to occur with highly reactive electrophiles or at elevated temperatures.[1]
-
Solution: Adjusting the stoichiometry of the primary nucleophile can help it outcompete the co-solvent.[1] Lowering the reaction temperature may also reduce the rate of the side reaction.
-
-
Possible Cause 2: Side Reactions of Reactive Intermediates. The carbocation intermediates stabilized by HFtBuOH can sometimes undergo undesired rearrangements or elimination reactions, especially with tertiary alcohols which are prone to side reactions like elimination.[1][2]
-
Solution: Carefully control the reaction temperature and consider using a less hindered substrate if possible. The choice of co-catalyst can also influence the reaction pathway.
-
Question: I am facing difficulties with the work-up and purification of my product.
Answer:
-
Possible Cause 1: Azeotrope Formation. Fluorinated alcohols like HFtBuOH can form azeotropes with common organic solvents, making their removal by simple distillation challenging.[3]
-
Solution: Beforehand, consult the literature for known azeotropes of HFtBuOH with the solvents used in your reaction and work-up.[3] If an azeotrope is likely, consider alternative purification methods such as chromatography, extraction, or co-distillation with a different solvent to break the azeotrope.
-
-
Possible Cause 2: High Density of the Solvent. Many fluorinated solvents have a higher density than water, which can lead to phase inversion during aqueous extractions.[3]
-
Solution: Be cautious when performing extractions and always double-check which layer is the organic phase. If phase inversion occurs, carefully separate the layers. Using a separatory funnel is the standard and recommended procedure.[3]
-
-
Possible Cause 3: Removal of HFtBuOH. Due to its relatively high boiling point and potential for azeotrope formation, removing the last traces of HFtBuOH can be difficult.
-
Solution: For lab-scale synthesis, silica gel chromatography is often effective for separating the product from the high-boiling co-solvent. For larger scales, distillation (potentially fractional or vacuum) is a common method for solvent recovery and recycling, which is important considering the cost of fluorinated solvents.
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties of hexafluoro-tert-butanol that make it an effective co-solvent?
A1: Hexafluoro-tert-butanol (HFtBuOH) possesses a unique combination of properties:
-
Strong Hydrogen Bond Donor: The electron-withdrawing fluorine atoms make the hydroxyl proton highly acidic, allowing HFtBuOH to form strong hydrogen bonds with substrates, thereby activating them.
-
High Ionizing Power: It effectively stabilizes cationic intermediates, which can accelerate reactions proceeding through such species.
-
Low Nucleophilicity: Despite being an alcohol, the bulky and electron-deficient nature of the hexafluoro-tert-butyl group renders the oxygen atom a poor nucleophile, minimizing its participation in unwanted side reactions.[1]
-
Polarity: It is a highly polar solvent.
Q2: In which types of reactions is HFtBuOH typically used to improve yields?
A2: HFtBuOH has been shown to be beneficial in a variety of transformations, including:
-
Etherification and Thioetherification: It promotes the formation of ethers and thioethers from alcohols and thiols, often in the presence of a co-catalyst.[1]
-
Cyclization Reactions: Its ability to stabilize cationic intermediates makes it effective in promoting cyclization cascades.
-
Friedel-Crafts Reactions: It can facilitate Friedel-Crafts type reactions.
-
Reactions involving carbocation intermediates: In general, any reaction that proceeds through a carbocationic intermediate can potentially benefit from the use of HFtBuOH as a co-solvent.
Q3: Can hexafluoro-tert-butanol be used as the sole solvent?
A3: Yes, in some cases, HFtBuOH can be used as the sole solvent. However, it is often used as a co-solvent with other common organic solvents like dichloromethane (DCM) or toluene. Using it as a co-solvent can improve the solubility of reagents and can sometimes lead to a synergistic effect, enhancing reactivity.[4] Furthermore, due to its cost, using it as a co-solvent is often more economical.
Q4: Are there any safety concerns associated with hexafluoro-tert-butanol?
A4: Like all chemicals, hexafluoro-tert-butanol should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment. Some fluorinated liquids can be flammable and may pose health hazards upon inhalation or skin contact.[3]
Data Presentation
Table 1: Effect of Hexafluoro-tert-butanol as a Co-solvent on Reaction Yields in Selected Reactions
| Reaction Type | Substrates | Co-solvent System | Temperature (°C) | Time (h) | Yield without HFtBuOH (%) | Yield with HFtBuOH (%) | Reference |
| Dehydrative Etherification | 1-(4-methylphenyl)ethanol + Ethanol | HFIP¹/FeCl₃·6H₂O | 25 | 0.5 | No reaction (in the absence of HFIP) | 90 | [1] |
| Dehydrative Etherification | tert-Butanol + Benzyl alcohol | HFIP¹ | Room Temp. | 2 | Not Reported | 46 | [1][2] |
| Dehydrative Thioetherification | tert-Butanol + Thiophenol | HFIP¹/FeCl₃·6H₂O | Room Temp. | 0.5 | 6 (without FeCl₃·6H₂O) | ~Quantitative | [1] |
¹Note: The data presented here is for Hexafluoroisopropanol (HFIP), a structurally and functionally similar fluorinated alcohol to Hexafluoro-tert-butanol.
Experimental Protocols
Example Protocol: Synthesis of Unsymmetrical Ethers using a Hexafluoroisopropanol/FeCl₃·6H₂O System
This protocol is adapted from a literature procedure for the synthesis of unsymmetrical dialkyl ethers and serves as a general guideline.[2]
Materials:
-
Alcohol 1 (electrophile, 1 mmol)
-
Alcohol 2 (nucleophile, 2-4 mmol)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1 mL)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.05 mmol, 14 mg)
-
25 mL Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a 25 mL Schlenk tube containing a magnetic stir bar, add alcohol 1 (1 mmol) and alcohol 2 (2 or 4 mmol) under an air atmosphere.
-
Add HFIP (1 mL) to the mixture.
-
Stir the mixture at the desired temperature (e.g., room temperature) for 5 minutes.
-
Add FeCl₃·6H₂O (0.05 mmol, 14 mg) to the reaction mixture to initiate the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated and purified by silica gel column chromatography.
Mandatory Visualizations
Caption: A typical experimental workflow for a reaction utilizing HFtBuOH as a co-solvent.
References
Technical Support Center: Preventing Peptide Aggregation with 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP) to prevent and resolve peptide aggregation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFMIP) and how does it prevent peptide aggregation?
A1: HFMIP is a fluorinated tertiary alcohol. Like its well-studied analog, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), HFMIP is a highly polar, low-viscosity solvent with strong hydrogen bond-donating capabilities. It is thought to prevent and disrupt peptide aggregation by interfering with the intermolecular hydrogen bonds that lead to the formation of β-sheet structures, which are characteristic of many aggregated peptides.[1] By solvating the individual peptide chains, HFMIP can help maintain a non-aggregated, often α-helical, conformation.
Q2: When should I consider using HFMIP for my peptide experiments?
A2: HFMIP should be considered when you are working with peptides that are prone to aggregation, particularly those with hydrophobic sequences. It is especially useful for:
-
Dissolving lyophilized peptides that are difficult to solubilize in standard aqueous buffers.
-
Disrupting pre-existing aggregates to create a monomeric peptide stock solution.[2]
-
Improving the handling and purification of highly aggregation-prone peptides.[3]
Q3: How does HFMIP compare to HFIP?
A3: HFMIP and HFIP are structurally and functionally similar. Both are effective at dissolving peptides and disrupting aggregates. HFMIP is a tertiary alcohol, while HFIP is a secondary alcohol.[1] In some applications, such as liquid chromatography-mass spectrometry (LC-MS) of oligonucleotides, HFMIP has been shown to outperform HFIP when used with more hydrophobic ion-pairing agents, suggesting HFMIP itself may be more hydrophobic. This property could be advantageous for particularly "sticky" or hydrophobic peptides.
Q4: Can HFMIP alter the secondary structure of my peptide?
A4: Yes. Fluorinated alcohols like HFMIP and HFIP are known to be strong inducers of α-helical structures in peptides that might otherwise exist in a random coil or be prone to forming β-sheets. This is a critical consideration for your experiments, as the induced conformation may not be the native or biologically active one. After using HFMIP to disaggregate a peptide, it is typically removed to allow the peptide to adopt its desired conformation in the final experimental buffer.
Q5: Is HFMIP toxic to cells?
A5: While specific toxicity data for HFMIP in cell culture is not as widely documented as for HFIP, it is crucial to assume it is cytotoxic. Therefore, it is essential to completely remove HFMIP from your peptide preparation before adding it to a biological system. This is typically achieved by evaporation under a stream of inert gas (like nitrogen or argon) followed by drying under vacuum.
Data Presentation: Physicochemical Properties of HFMIP vs. HFIP
| Property | This compound (HFMIP) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 1515-14-6 | 920-66-1 |
| Molecular Formula | C₄H₄F₆O | C₃H₂F₆O |
| Molecular Weight | 182.06 g/mol | 168.04 g/mol |
| Structure | Tertiary alcohol | Secondary alcohol |
| Boiling Point | 60-62 °C | 58.2 °C |
| Density | 1.484 g/mL at 25 °C | 1.596 g/mL at 25 °C |
| pKa | Data not readily available | ~9.3 |
Experimental Protocols
Protocol for Disaggregation of Lyophilized Peptides using HFMIP
This protocol is adapted from standard procedures for HFIP and is intended to generate a monomeric peptide stock free of pre-existing aggregates.
Materials:
-
Lyophilized peptide
-
This compound (HFMIP), high purity
-
Anhydrous Dimethyl Sulfoxide (DMSO) (optional, for final stock)
-
Inert gas (Nitrogen or Argon)
-
Vacuum concentrator (e.g., SpeedVac) or lyophilizer
Procedure:
-
Initial Dissolution:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature.
-
Add a sufficient volume of 100% HFMIP to the vial to achieve a peptide concentration of approximately 1 mg/mL.
-
Gently vortex the vial for 1-2 minutes to ensure the peptide is fully dissolved. The solution should be clear and colorless.
-
-
HFMIP Removal:
-
In a chemical fume hood, evaporate the HFMIP using a gentle stream of inert gas directed into the vial.
-
Once the bulk of the solvent is removed, a thin peptide film should be visible at the bottom of the vial.
-
To ensure complete removal of residual HFMIP, place the open vial in a vacuum concentrator for 1-2 hours.
-
-
Resuspension (Optional):
-
For many applications, the resulting peptide film can be resuspended in an appropriate solvent like anhydrous DMSO to create a high-concentration, aggregate-free stock solution.
-
Add the desired volume of DMSO to the dried peptide film and vortex thoroughly.
-
This stock can then be diluted into your final aqueous experimental buffer.
-
Important Considerations:
-
Always perform a small-scale solubility test before dissolving your entire peptide stock.
-
HFMIP is volatile and should be handled in a well-ventilated fume hood.
-
The efficiency of HFMIP removal is critical for downstream biological assays.
Mandatory Visualizations
Caption: Mechanism of HFMIP in peptide disaggregation and preparation.
Caption: Standard workflow for preparing monomeric peptides using HFMIP.
Troubleshooting Guides
Issue 1: My peptide does not fully dissolve in HFMIP.
-
Question: I've added HFMIP to my lyophilized peptide, but I still see particulate matter. What should I do?
-
Answer:
-
Increase Sonication: Gently sonicate the vial in a bath sonicator for 5-10 minutes. This can help break up stubborn particulates.
-
Slight Warming: Warm the solution to 30-40°C for a short period. Avoid excessive heat, which could degrade the peptide.
-
Check Peptide Purity: Impurities or salts from synthesis can sometimes hinder solubility. Consider the purity of your peptide stock.
-
Increase HFMIP Volume: While 1 mg/mL is a good starting point, some peptides may require a more dilute solution for complete solubilization. Try reducing the concentration.
-
Issue 2: My peptide precipitates when I add the aqueous buffer.
-
Question: After preparing my peptide stock in DMSO (following HFMIP treatment), it crashes out of solution when I dilute it into my experimental buffer. How can I prevent this?
-
Answer:
-
Slower Addition: Add the DMSO stock to the aqueous buffer very slowly, while vortexing, to avoid rapid changes in solvent polarity.
-
Lower Final Concentration: The final concentration of your peptide in the aqueous buffer may be above its solubility limit. Try preparing a more dilute final solution.
-
Optimize Buffer pH: The solubility of many peptides is highly pH-dependent. Ensure your buffer pH is not close to the peptide's isoelectric point (pI).
-
Incorporate Organic Co-solvent: If your experiment allows, including a small percentage (e.g., 1-5%) of an organic solvent like DMSO or acetonitrile in your final buffer can improve solubility.
-
Issue 3: I'm concerned about residual HFMIP affecting my cellular assay.
-
Question: How can I be certain that all the HFMIP has been removed before I proceed with my experiment?
-
Answer:
-
Extend Vacuum Time: Increase the time the peptide film is under vacuum. For small volumes, 2-4 hours should be sufficient.
-
Perform a Solvent Wash: After the initial HFMIP evaporation, you can redissolve the peptide film in a highly volatile solvent in which it is also soluble (e.g., acetonitrile) and then re-evaporate. This can help azeotropically remove any remaining HFMIP.
-
Run a Solvent Blank Control: In your cellular assay, include a control where you perform the entire HFMIP evaporation and resuspension procedure without the peptide, and then add the final "mock" solution to your cells. This will help you determine if any cytotoxic effects are due to residual solvent.
-
Caption: Troubleshooting decision tree for HFMIP-based peptide preparation.
References
Technical Support Center: Troubleshooting Particulate Contamination in HFIP
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting particulate contamination originating from 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) solvent.
Frequently Asked Questions (FAQs)
Q1: What is HFIP and why is it used?
A: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a polar, highly fluorinated alcohol with the chemical formula (CF₃)₂CHOH.[1][2] It is a colorless, volatile liquid with a pungent odor.[2][3] Due to its strong hydrogen bonding ability, high polarity, and unique solubility characteristics, HFIP is an essential solvent in various applications, including:
-
Dissolving peptides, proteins, and other biomolecules that are difficult to handle in common solvents.[1][3]
-
Stabilizing reactive intermediates in pharmaceutical synthesis.[1]
-
Serving as a specialty solvent for polymers like polyamides, polyesters, and polyketones.[3]
-
Use in analytical techniques like ion pair reverse-phase liquid chromatography-mass spectrometry (IP-RP-LC-MS) for nucleic acid analysis.[3][4]
Q2: What is particulate contamination and why is it a concern with HFIP?
A: Particulate matter, or particulates, consists of microscopic solid or liquid particles suspended in the air or a liquid solvent.[5][6] These particles can be composed of hundreds of different chemicals.[6] In the context of high-purity solvents like HFIP, particulate contamination is a critical issue because it can:
-
Interfere with sensitive analytical results, causing false peaks or reduced sensitivity.[7]
-
Clog high-performance liquid chromatography (HPLC) columns, damage pump seals, and cause pressure fluctuations in analytical instruments.[8]
-
Compromise the quality, performance, and reliability of high-tech components and pharmaceutical formulations.[9]
-
Introduce unwanted materials into chemical reactions, potentially affecting yields and purity.[1]
Q3: What are the common sizes of particulate contaminants?
A: Particulate matter is typically categorized by its aerodynamic diameter. The most common classifications relevant to laboratory environments are:
-
PM10: Inhalable coarse particles with a diameter of 10 micrometers (µm) or less.[5][10]
-
PM2.5: Fine inhalable particles with a diameter of 2.5 µm or less.[5][6][10]
-
Ultrafine particles: Particles with a diameter of 100 nanometers (nm) or less.[5]
For solvent applications, particles filtered out are often in the 0.2 µm to 0.45 µm range.[7][8]
Troubleshooting Guide: Identifying and Resolving Contamination
Q4: How can I identify the source of particulate contamination in my experiment?
A: Identifying the source of contamination requires a systematic approach. The particles can originate from the solvent itself, the storage and handling environment, or the experimental process.
Below is a logical workflow to help pinpoint the source of contamination.
Caption: Troubleshooting workflow for identifying contamination sources.
Q5: What are the primary sources of particulate contamination?
A: The sources can be broadly categorized as follows:
Caption: Primary sources of particulate contamination in HFIP.
-
The Solvent Itself: While high-purity grades are available, lower-grade HFIP may contain impurities from manufacturing. Additionally, improper storage can lead to degradation. Borosilicate glass containers, while generally recommended, can leach metal ions like sodium and potassium, which can be a source of adducts in LC-MS analysis.[4]
-
Environment and Handling: Contamination can be introduced from the environment, including dust, fibers, and particles from cleanroom equipment.[11] Since HFIP is corrosive to many plastics, appropriate containers are crucial.[12] Using thermoplastic or PFA (perfluoroalkoxy) containers can minimize metal ion contamination.[4] Contaminated gloves or improperly cleaned labware are also common culprits.[12][13]
-
Experimental Process: Particles can be introduced from other reagents, the sample itself, or through precipitation if the solute's solubility limit is exceeded.[14] Mechanical components in analytical systems, such as pump seals, can also shed particles.[8]
Q6: What analytical techniques can be used to detect and quantify particulates?
A: Several methods are available for particle detection, each suited for different particle sizes and concentrations.
-
Light Obscuration (LO): This is a standard single-particle detection method used to quantify subvisible particles, typically in the 1–600 µm diameter range.[15]
-
Nephelometry and Turbidimetry: These ensemble techniques measure the scattering of light by suspended particles and are highly sensitive for detecting the presence of particles, though they provide less detail on size or concentration.[15]
-
Nanoparticle Tracking Analysis (NTA): NTA is used to visualize and analyze smaller particles, approximately 10–1000 nm, by tracking their Brownian motion.[16]
-
Chromatography System Indicators: In HPLC or LC-MS systems, symptoms like high backpressure, baseline noise, and ghost peaks can indicate particulate contamination.[7][8]
| Technique | Principle | Typical Size Range | Output |
| Light Obscuration (LO) | Measures the shadow a particle casts on a light detector.[15] | 1 - 600 µm | Particle count and size distribution |
| Nephelometry | Measures scattered light, typically at a 90° angle.[15] | Nanometer to Micrometer | Relative scattering intensity (turbidity) |
| Nanoparticle Tracking (NTA) | Tracks the Brownian motion of individual particles.[16] | 10 - 1000 nm | Particle size distribution and concentration |
Prevention and Removal Protocols
Q7: What is the best way to remove existing particulate contamination from HFIP?
A: Filtration is the most direct and effective method for removing particulate matter from solvents.
Caption: Experimental workflow for filtering HFIP solvent.
Experimental Protocol: Solvent Filtration
-
Select a Filter: Choose a membrane filter with a pore size appropriate for your application, typically 0.2 µm or 0.45 µm for analytical applications like HPLC.[7][8] The filter material must be chemically resistant to HFIP; Polytetrafluoroethylene (PTFE) is a common choice.
-
Prepare the Apparatus: In a clean environment such as a chemical fume hood, assemble your filtration apparatus (e.g., a vacuum filtration setup with a glass funnel and flask). Ensure all components are scrupulously clean and dry.
-
Filtration: Pour the HFIP into the funnel and apply a gentle vacuum to draw the solvent through the membrane filter into the receiving flask. Avoid disturbing settled particles when pouring.
-
Storage: Immediately transfer the filtered solvent to a clean, designated storage container (e.g., an amber glass or PFA bottle) and seal it tightly.[1][4]
Q8: What are the best practices for preventing particulate contamination?
A: Proactive prevention is the most effective strategy.
-
Use High-Purity Solvents: Always start with a high-purity, HPLC or MS-grade HFIP.[8] For highly sensitive LC-MS applications, use solvents certified to have low metal ion content (<100 ppb for Na and K).[4][17][18]
-
Proper Storage: Keep HFIP containers tightly sealed and store them in a cool, well-ventilated area away from heat and light to prevent degradation.[1][12]
-
Clean Environment: Handle HFIP and prepare solutions in a clean environment, such as a fume hood, to minimize exposure to airborne dust and other contaminants.[3]
-
Appropriate Containers: Use glass or chemically resistant PFA bottles for storing HFIP and its solutions.[4][12]
-
Routine Filtration: Filter all solvents before use in sensitive analytical instruments, even if they are new.[8]
-
Clean Labware: Ensure all glassware, pipette tips, and other equipment are thoroughly cleaned and rinsed with a filtered solvent before use.[13]
| Parameter | Specification | Rationale |
| Solvent Grade | HPLC or MS-Grade | Minimized organic and particulate impurities from manufacturing.[8] |
| Filter Pore Size | 0.2 µm or 0.45 µm | Removes fine particulates that can clog columns and instruments.[7][8] |
| Metal Ion Content (for LC-MS) | <100 ppb Na, <100 ppb K | Reduces the formation of adducts and improves mass spectra data quality.[17][18] |
| Storage Container | Glass or PFA | HFIP is corrosive to many plastics; PFA minimizes metal leaching.[4][12] |
Q9: Are there specific safety precautions for handling HFIP?
A: Yes, HFIP is a hazardous chemical that requires careful handling.
-
Ventilation: Always handle HFIP in a well-ventilated chemical fume hood. Its vapors are corrosive and can cause severe eye and lung damage.[3][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, and gloves resistant to HFIP (e.g., butyl rubber is more resistant than nitrile for prolonged contact).[12][19][20]
-
Handling: Avoid all personal contact, including inhalation.[21] When handling, open containers with care to slowly release any pressure buildup.[21]
-
Spills: In case of a spill, contain it with an inert absorbent material (e.g., sand, vermiculite), collect it into a labeled container for disposal, and ventilate the area.[20][21]
-
Disposal: Dispose of HFIP waste in a designated halogenated waste container.[19]
References
- 1. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]
- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. Sixty Solvents [chem.rochester.edu]
- 4. help.waters.com [help.waters.com]
- 5. Particulate matter - Wikipedia [en.wikipedia.org]
- 6. epa.gov [epa.gov]
- 7. organomation.com [organomation.com]
- 8. Best Solvent Practices for HPLC Analysis | Advent [adventchembio.com]
- 9. inventec.dehon.com [inventec.dehon.com]
- 10. Inhalable Particulate Matter and Health (PM2.5 and PM10) | California Air Resources Board [ww2.arb.ca.gov]
- 11. imapsource.org [imapsource.org]
- 12. static.igem.org [static.igem.org]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. phenomenex.com [phenomenex.com]
- 15. Particle Detection and Characterization for Biopharmaceutical Applications: Current Principles of Established and Alternative Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle tracking analysis - Wikipedia [en.wikipedia.org]
- 17. lcms.cz [lcms.cz]
- 18. waters.com [waters.com]
- 19. reddit.com [reddit.com]
- 20. carlroth.com [carlroth.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing HFIP Concentration for Solubilizing Difficult Peptides
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with difficult-to-solubilize peptides. Hexafluoroisopropanol (HFIP) is a powerful solvent capable of disrupting strong intermolecular interactions, such as β-sheet structures common in amyloidogenic peptides, thereby facilitating their solubilization.[1][2][3] This resource addresses common issues and outlines systematic approaches to achieve optimal peptide solubility for various experimental needs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is HFIP and why is it effective for dissolving difficult peptides?
A1: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a polar, volatile organic solvent with strong hydrogen bond-donating properties.[4] It is highly effective at solubilizing peptides, particularly those prone to aggregation like amyloid-β (Aβ), for several reasons:
-
Disrupts Aggregates: HFIP breaks down intermolecular hydrogen bonds that hold peptide aggregates, such as β-sheets, together.[1]
-
Promotes Monomers: It is widely used to disassemble pre-formed fibrils and generate monomeric peptide solutions, which is often a critical starting point for aggregation studies.[1][2]
-
Stabilizes α-Helical Structures: HFIP can disrupt hydrophobic interactions within aggregates and stabilize α-helical or random coil conformations over β-sheets.[2][4]
Q2: What is the recommended starting concentration of HFIP?
A2: For initial solubilization of a difficult or aggregated peptide, it is best to start with 100% (neat) HFIP .[5][6] The peptide is dissolved directly in pure HFIP to break up any existing aggregates. This stock can then be processed further. For specific applications, such as inducing fibril formation, lower concentrations of HFIP in aqueous solutions (e.g., 5-25%) may be optimal.[7][8]
Q3: My peptide is still insoluble even after using 100% HFIP. What are the next steps?
A3: If a peptide remains insoluble in neat HFIP, you can try the following:
-
Sonication: Use a bath sonicator for 10-30 minutes to provide mechanical energy to aid dissolution.[4]
-
Use a Co-Solvent with Trifluoroacetic Acid (TFA): For extremely challenging peptides, a 1:1 mixture of TFA and HFIP can be used.[4][9] This combination is a very powerful solubilizing agent. After dissolution, the solvents are evaporated.
-
Gentle Warming: Warming the solution to less than 40°C may aid solubility.[10] However, be cautious as this can sometimes promote aggregation in certain peptides.
Q4: How do I remove HFIP from my peptide solution for downstream experiments?
A4: Since HFIP is toxic to cells and can interfere with many analytical methods, it must typically be removed after the initial monomerization step.[11] Common methods include:
-
Nitrogen or Argon Stream: Evaporate the HFIP using a gentle stream of inert gas.[4][12] This leaves a thin peptide film on the vial wall.
-
Vacuum Centrifugation (SpeedVac): This is an efficient method for removing volatile solvents like HFIP.[11]
-
Lyophilization (Freeze-Drying): After dissolving the peptide in an HFIP-containing solution (e.g., 80% HFIP in 10 mM HCl), the solution can be lyophilized to remove the solvent.[8] It is important to note that complete removal can be difficult; drying under vacuum for 1-2 hours after initial evaporation is recommended to remove residual solvent.[13]
Q5: My peptide precipitates when I add my aqueous buffer to the dried film. How can I prevent this?
A5: This is a common issue, especially with highly hydrophobic peptides. The abrupt change in solvent polarity causes the peptide to crash out of solution. To prevent this:
-
First, redissolve the dried peptide film in a small volume of a less volatile, water-miscible organic solvent like dimethyl sulfoxide (DMSO).[1][4] Vortex thoroughly to ensure the film is fully dissolved.
-
Then, slowly and incrementally add your desired aqueous buffer to the DMSO-peptide solution while gently vortexing.[14]
-
If turbidity appears, it indicates the solubility limit has been reached.[15]
Q6: Can I use HFIP directly in my analytical or biological assays?
A6: This depends on the application:
-
Cell-Based Assays: No. HFIP is cytotoxic and must be thoroughly removed.[11]
-
Mass Spectrometry (MS): Generally, HFIP should be removed. However, it is sometimes used as a mobile phase additive (e.g., 50-100 mM) in LC-MS analysis of oligonucleotides to improve signal intensity, though it can potentially damage some instrument components like vacuum degassers.[16][17]
-
Circular Dichroism (CD): Yes. HFIP is transparent to UV light and is often used as a solvent in CD studies to investigate peptide secondary structure.[4]
Data Presentation
Table 1: Recommended HFIP Concentrations for Specific Peptides and Applications
| Peptide/Protein Class | Application | Recommended HFIP Concentration | Notes |
| Amyloid-β (Aβ) 1-42 / 1-40 | Disaggregation & Monomerization | 100% HFIP for initial treatment, followed by evaporation.[1][4][6] | The resulting peptide film is typically redissolved in DMSO before dilution into aqueous buffer.[1] |
| Islet Amyloid Polypeptide (IAPP) | Induce Fibril Formation (Low pH) | 5% (v/v) in 10 mM HCl.[8] | Higher concentrations (>40%) stabilize the α-helical structure and prevent fibrillation.[8] |
| Islet Amyloid Polypeptide (IAPP) | Induce Fibril Formation (Neutral pH) | 25% (v/v) in 50 mM sodium phosphate buffer (pH 7.0).[8] | Suppresses the formation of amorphous aggregates that occur in the absence of HFIP.[8] |
| General Hydrophobic Peptides | General Solubilization | 5-10% (v/v) HFIP in CH2Cl2 (DCM).[3] | This mixture can be as effective as using HFIP alone.[3] |
| Sparingly-Soluble Protected Peptides | Peptide Synthesis (in solution) | Mixture with trichloromethane (TCM) or dichloromethane (DCM).[18] | Found to be a powerful solvent system for otherwise insoluble protected peptide segments.[18] |
Table 2: Comparison of Solubilization Strategies for Amyloid-β (Aβ) Peptides
| Method | Protocol Summary | Outcome & Remarks |
| HFIP Treatment | 1. Dissolve peptide in 100% HFIP (e.g., 1 mg/mL). 2. Sonicate for 5-10 min. 3. Evaporate HFIP under nitrogen/vacuum to form a film.[4][13] 4. Reconstitute film in DMSO, then buffer.[1][4] | Gold standard for disaggregation. Produces a monomeric starting material, crucial for reproducible aggregation kinetics.[1] Some reports suggest prolonged treatment may not fully remove all pre-aggregates.[13] |
| Ammonium Hydroxide (NH4OH) | 1. Dissolve peptide in cold 1% NH4OH. 2. Pipette to mix well. 3. Immediately dilute with cold buffer (e.g., PBS) to the final concentration.[13][19] | A common alternative to HFIP. One study reported that NH4OH treatment produced a more homogenous and monomeric solution than HFIP.[13] |
| Sodium Hydroxide (NaOH) | 1. Dissolve peptide in 10 mM NaOH to <1 mg/mL. 2. Gently agitate until dissolved. The final pH should be ≥ 10.5.[4][20] | A simple method, but may not be as effective at removing pre-existing aggregates.[13] More concentrated base (50 mM NaOH) with sonication is advocated for more complete solubilization.[20][21] |
| TFA/HFIP Mixture | 1. Dissolve peptide in a 1:1 mixture of TFA:HFIP (e.g., to 1 mg/mL). 2. Sonicate for 10 min. 3. Evaporate solvents completely.[4] | A more aggressive method for extremely difficult-to-dissolve peptides.[4][9] |
Experimental Protocols
Protocol 1: Standard Monomerization of Amyloid Peptides using 100% HFIP
This protocol is designed to disaggregate lyophilized peptides like Aβ into a monomeric state.
-
Initial Dissolution: Add the appropriate volume of 100% HFIP to your lyophilized peptide to achieve a concentration of approximately 1 mg/mL.[13]
-
Vortex & Sonicate: Vortex the vial for 1 minute and sonicate in a bath sonicator for 10 minutes to ensure complete dissolution.[4]
-
Aliquot (Optional): If desired, aliquot the HFIP-peptide solution into smaller, single-use volumes in low-protein-binding tubes.
-
Solvent Evaporation: Dry the peptide solution under a gentle stream of nitrogen or using a vacuum concentrator (SpeedVac) until a thin, clear film is visible.[4][13]
-
Final Drying: Place the open vials under high vacuum for 1-2 hours to remove any residual HFIP.[13]
-
Storage: Store the peptide film at -20°C or -80°C until use.[4]
-
Reconstitution: For use, dissolve the film in a small amount of DMSO, vortex thoroughly, and then dilute to the final working concentration with your aqueous buffer of choice.[4]
Protocol 2: Reconstituting HFIP-Treated Peptides for Aggregation Assays
This protocol details the steps to create a working solution from a pre-prepared HFIP peptide film for use in experiments like fibrillization assays.
-
Inspect Vial: Visually inspect the vial containing the HFIP-treated peptide film against a bright light to confirm the presence of the translucent film at the bottom.[22]
-
Initial Reconstitution: Add a small volume of a suitable reconstitution buffer (e.g., 5 µL of DMSO or a specific buffer as per your protocol) to the vial.[22]
-
Harsh Vortexing: Vortex the vial at the highest speed for at least 5 seconds. The liquid should cover a large area of the vial's inner surface. Centrifuge briefly to collect the liquid at the bottom. Repeat this vortex-spin procedure a minimum of 3 times. This step is critical to ensure all of the peptide film is dissolved.[22]
-
Visual Confirmation: Inspect the vial again. If any translucent "droplets" of undissolved peptide remain on the walls, continue the vortex-spin cycles until they disappear and all liquid is collected at the bottom.[22]
-
Final Dilution: Add the final diluent (e.g., your assay buffer) to make up the total required volume.[22]
-
Final Mixing: Repeat the vortex-spin procedure 3 more times to ensure the final solution is homogenous.[22]
-
Use Immediately: The reconstituted peptide solution should be used immediately for experiments to avoid re-aggregation.[19][22]
Visualized Workflows and Logic
Caption: Standard workflow for monomerizing aggregated peptides using HFIP.
Caption: Troubleshooting logic for dissolving highly insoluble peptides.
References
- 1. bachem.com [bachem.com]
- 2. Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hexafluoroisopropanol Induces Amyloid Fibrils of Islet Amyloid Polypeptide by Enhancing Both Hydrophobic and Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anhydrous trifluoroacetic acid pretreatment converts insoluble polyglutamine peptides to soluble monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic Effect of Amyloid-β on Native Tau Aggregation at Physiologically Relevant Concentrations | MDPI [mdpi.com]
- 13. abcam.cn [abcam.cn]
- 14. jpt.com [jpt.com]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. researchgate.net [researchgate.net]
- 17. waters.com [waters.com]
- 18. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. stressmarq.com [stressmarq.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biosensis.com [biosensis.com]
Technical Support Center: Managing the Acidity of Nonafluoro-tert-butanol in Sensitive Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing the acidity of nonafluoro-tert-butanol (HFtBuOH), also known as perfluoro-tert-butanol, in sensitive chemical reactions. Due to its high acidity, comparable to that of carboxylic acids, HFtBuOH can present challenges in reactions involving acid-sensitive substrates, intermediates, or catalysts.
Frequently Asked Questions (FAQs)
Q1: How acidic is nonafluoro-tert-butanol (HFtBuOH)?
A1: Nonafluoro-tert-butanol is significantly more acidic than typical alcohols due to the strong electron-withdrawing effects of the nine fluorine atoms. Its pKa in water is approximately 5.4, which is in the range of carboxylic acids.[1] This inherent acidity can be beneficial in some reactions, such as deprotection steps, but problematic in others that require neutral or basic conditions.
Q2: What are the common problems caused by the acidity of HFtBuOH in sensitive reactions?
A2: The acidity of HFtBuOH can lead to several undesirable outcomes in sensitive reactions, including:
-
Degradation of acid-labile functional groups: Substrates or products containing acid-sensitive moieties (e.g., certain protecting groups, acetals, or ketals) may decompose.
-
Catalyst deactivation or decomposition: Many catalysts, particularly those based on transition metals with acid-sensitive ligands, can be deactivated or destroyed in acidic media.
-
Undesired side reactions: The acidic environment can promote side reactions such as rearrangements, eliminations, or polymerizations.
-
Inconsistent reaction kinetics: The acidity can alter the reaction pathway or the rate of reaction, leading to reproducibility issues.
Q3: How can I neutralize or buffer the acidity of HFtBuOH?
A3: A common and effective strategy is to use a non-nucleophilic base, often referred to as a "proton sponge." These are sterically hindered bases that are strong enough to sequester protons but are too bulky to participate in nucleophilic attack, which could lead to unwanted side reactions. 1,8-Bis(dimethylamino)naphthalene is a commercially available example of a proton sponge.[2]
Q4: Are there any analytical methods to monitor the acidity of my reaction in HFtBuOH in real-time?
A4: Yes, in-situ monitoring techniques can be employed to track the acidity of a reaction. Spectroscopic methods like Raman spectroscopy can be used to observe the ionization state of molecules in solution, providing insights into the reaction's pH.[3] While direct pH measurement in organic solvents is complex, specialized electrodes and procedures are available for non-aqueous titrations and potentiometric measurements.[4]
Troubleshooting Guides
Issue 1: Degradation of Acid-Sensitive Substrate or Product
Symptoms:
-
Low yield of the desired product.
-
Presence of unexpected byproducts in analytical data (e.g., LC-MS, NMR).
-
Observation of starting material decomposition before the reaction is complete.
Possible Cause:
The inherent acidity of HFtBuOH is likely causing the degradation of your acid-labile compound.
Solutions:
-
Introduce a Proton Sponge: Add an equimolar or slight excess of a non-nucleophilic base, such as 1,8-bis(dimethylamino)naphthalene, to the reaction mixture before adding your sensitive substrate. This will neutralize the acidity of the HFtBuOH.
-
Gradual Addition: If the reaction tolerates a brief exposure to acidic conditions, consider adding the HFtBuOH slowly to the reaction mixture to minimize the instantaneous concentration of protons.
-
Alternative Solvent: If buffering is ineffective, consider using a less acidic fluorinated alcohol or a different solvent system altogether.
Issue 2: Catalyst Deactivation or Inconsistent Catalytic Activity
Symptoms:
-
The reaction fails to go to completion or proceeds very slowly.
-
Inconsistent reaction rates between batches.
-
Precipitation of the catalyst from the reaction mixture.
Possible Cause:
The acidic nature of HFtBuOH may be protonating and deactivating the catalyst or degrading its ligands.
Solutions:
-
Employ a Proton Sponge: As with substrate degradation, the addition of a proton sponge can protect the catalyst by neutralizing the acidic environment.
-
Use an Acid-Resistant Catalyst: If possible, select a catalyst that is known to be stable under acidic conditions.
-
Screen Ligands: For metal-catalyzed reactions, screen a variety of ligands to identify those that are more robust in the presence of HFtBuOH.
-
Catalyst Addition Timing: Add the catalyst to the reaction mixture after the HFtBuOH has been neutralized with a proton sponge.
Quantitative Data Summary
The following tables summarize key quantitative data related to the acidity of nonafluoro-tert-butanol and the properties of a common proton sponge.
Table 1: Acidity of Nonafluoro-tert-butanol (HFtBuOH)
| Property | Value | Reference |
| pKa (in water) | ~5.4 | [1] |
| Appearance | Colorless liquid | [5] |
| Synonyms | Perfluoro-tert-butanol, 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol | [5] |
Table 2: Properties of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge)
| Property | Value | Reference |
| pKa of Conjugate Acid (in Acetonitrile) | ~18.6 | |
| Appearance | Off-white to yellow crystalline solid | |
| Solubility | Soluble in many organic solvents |
Experimental Protocols
Protocol 1: General Procedure for Using a Proton Sponge to Buffer HFtBuOH
This protocol provides a general guideline for using 1,8-bis(dimethylamino)naphthalene as a proton sponge to neutralize the acidity of HFtBuOH in a sensitive reaction.
Materials:
-
Nonafluoro-tert-butanol (HFtBuOH)
-
1,8-Bis(dimethylamino)naphthalene (Proton Sponge)
-
Reaction solvent (if different from HFtBuOH)
-
Reactants and catalyst for the specific reaction
Procedure:
-
Drying and Inerting: Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if the reactants or catalyst are sensitive to air or moisture.
-
Solvent and Proton Sponge Addition: To the reaction vessel, add the desired amount of HFtBuOH (and any co-solvent).
-
Add 1.0 to 1.1 equivalents of 1,8-bis(dimethylamino)naphthalene relative to the moles of HFtBuOH.
-
Stir the mixture at room temperature for 10-15 minutes to ensure complete neutralization.
-
Addition of Reactants and Catalyst: Add the other reactants and the catalyst to the buffered HFtBuOH solution.
-
Reaction Monitoring: Proceed with the reaction at the desired temperature and monitor its progress using appropriate analytical techniques (e.g., TLC, LC-MS, GC).
Note: The optimal amount of proton sponge may need to be determined empirically for each specific reaction.
Visualizations
Below are diagrams illustrating the concepts discussed in this technical support center.
Caption: Troubleshooting workflow for reactions in HFtBuOH.
Caption: Role of a proton sponge in protecting sensitive substrates.
References
- 1. Using aromatic polyamines with high proton affinity as "proton sponge" dopants for electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In situ monitoring of pH titration by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonaqueous acid-base titrations – Common mistakes and how to avoid them | Metrohm [metrohm.com]
- 5. Nonafluoro-tert-butyl Alcohol | 2378-02-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Technical Support Center: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol in Organic Synthesis
Welcome to the Technical Support Center for 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound (also known as hexafluoro-tert-butanol) in organic synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Ether Formation
Q: I am observing the formation of an unexpected ether byproduct incorporating the hexafluoro-tert-butoxy group in my reaction. How can I prevent this?
A: While this compound is significantly less nucleophilic than its non-fluorinated counterpart, tert-butanol, it can act as a nucleophile under certain conditions, leading to the formation of hexafluoro-tert-butyl ethers. This is particularly prevalent in the presence of strong electrophiles or carbocation intermediates.
Troubleshooting Steps:
-
Choice of Catalyst: Avoid using strong Brønsted or Lewis acids that can activate the substrate towards nucleophilic attack by the solvent. Consider using milder activating agents if the reaction allows.
-
Reaction Temperature: Lowering the reaction temperature can often disfavor the ether formation side reaction, as it may have a higher activation energy than the desired transformation.
-
Solvent Concentration: If using this compound as a co-solvent, reducing its concentration relative to a less nucleophilic solvent may minimize ether formation.
-
Alternative Solvents: If ether formation is persistent, consider switching to a completely non-nucleophilic solvent, such as a fluorinated aromatic or aliphatic hydrocarbon, if compatible with your reaction chemistry.
Logical Workflow for Troubleshooting Ether Formation
Caption: Troubleshooting workflow for unwanted ether formation.
Issue 2: Dehydration and Elimination Side Reactions
Q: My reaction is producing olefinic byproducts, suggesting dehydration of this compound. How can I avoid this?
A: As a tertiary alcohol, this compound is susceptible to dehydration to form 1,1,1-trifluoro-2-(trifluoromethyl)prop-1-ene, especially under acidic conditions and at elevated temperatures. Tertiary alcohols, in general, are known to undergo elimination side reactions during processes like etherification.[1]
Troubleshooting Steps:
-
Control of Acidity: Carefully control the pKa of the reaction medium. Avoid strongly acidic conditions where possible. If an acid catalyst is required, use the mildest acid that effectively promotes the desired reaction.
-
Temperature Management: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Dehydration is often favored at higher temperatures.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of water can sometimes facilitate proton transfer and subsequent elimination.
-
Choice of Lewis Acid: If a Lewis acid is required, select one that is less prone to promoting elimination. For instance, some softer Lewis acids may be less likely to induce dehydration compared to hard Lewis acids.
Decision Tree for Preventing Dehydration
Caption: Decision-making process to minimize dehydration.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound act as a nucleophile?
A1: this compound can act as a nucleophile, particularly in the presence of strong electrophiles or when its alkoxide is formed. For example, it is used in the preparation of volatile sodium, yttrium, and zirconium fluoroalkoxides by reacting with a suitable base.[2] In general, its nucleophilicity is significantly lower than non-fluorinated alcohols due to the strong electron-withdrawing effect of the two trifluoromethyl groups.
Q2: What is the stability of this compound in the presence of strong acids and bases?
Q3: Are there any known incompatibilities with common reagents?
A3: Based on the reactivity of its analogue, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), it is advisable to avoid strong oxidizing agents, strong bases, and alkali metals, as these may lead to vigorous or uncontrolled reactions. Caution should also be exercised when using strong Lewis acids, as they can promote side reactions such as dehydration.
Q4: Can the methyl group of this compound undergo side reactions?
A4: The methyl group is generally stable. However, under strongly oxidizing conditions or in the presence of radical initiators, reactions involving the C-H bonds of the methyl group cannot be entirely ruled out, although specific examples are not well-documented in the literature.
Data Summary
Currently, there is a limited amount of quantitative data specifically detailing the yields of side products from this compound in the literature. The following table provides a qualitative summary of potential side reactions and conditions that may favor them.
| Side Reaction | Potentially Favorable Conditions | Notes |
| Ether Formation | Presence of strong electrophiles, carbocation intermediates, high temperatures. | The hexafluoro-tert-butoxy group is incorporated into the product. |
| Dehydration/Elimination | Strong acid catalysis, high temperatures. | Leads to the formation of 1,1,1-trifluoro-2-(trifluoromethyl)prop-1-ene. |
| Decomposition | Extreme pH (strong acid or base), high temperatures. | General decomposition pathways are not well-defined in the literature. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Nucleophilic Addition of this compound as a Solvent
This protocol provides a general guideline for running a reaction where this compound is used as a solvent or co-solvent and its nucleophilic addition is a potential side reaction.
Materials:
-
Reactants and catalyst
-
This compound (anhydrous)
-
Co-solvent (if applicable, anhydrous)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware, dried in an oven
Procedure:
-
Drying of Reagents and Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and cooled under a stream of inert gas. All solid reagents should be dried under vacuum, and liquid reagents should be distilled from an appropriate drying agent.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas. Maintain the inert atmosphere throughout the reaction.
-
Order of Addition: Add the substrate and any solid reagents to the reaction flask. If using a co-solvent, add it at this stage.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) before adding the catalyst or any highly reactive species.
-
Reagent Addition: Slowly add the catalyst and any other liquid reagents to the cooled reaction mixture via syringe or dropping funnel.
-
Temperature Control: Maintain the reaction at the lowest temperature that provides a reasonable rate of conversion for the desired product. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Work-up: Upon completion, quench the reaction appropriately at low temperature before warming to room temperature.
Experimental Workflow Diagram
Caption: Workflow for minimizing side reactions.
References
Technical Support Center: Purification of Products from Fluorinated Alcohol Reaction Mixtures
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with purifying reaction products from mixtures containing hexafluoro-tert-butanol and its commonly used analog, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).
Frequently Asked Questions (FAQs)
Q1: What is "hexafluoro-tert-butanol"? There seems to be confusion with other fluorinated solvents.
A: The term "hexafluoro-tert-butanol" is not a standard chemical name and can be ambiguous. It is often used incorrectly to refer to one of two common fluorinated solvents:
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): This is a widely used solvent in organic synthesis, particularly in peptide chemistry, due to its ability to dissolve complex molecules and stabilize reactive intermediates.[1] Given its prevalence in reaction chemistry, this guide will primarily focus on the removal of HFIP.
-
Nonafluoro-tert-butanol (Perfluoro-tert-butanol or PFTB): This is the perfluorinated analog of tert-butyl alcohol.[2] It is also a highly acidic alcohol with a low boiling point and is used in some specialized reactions.[3]
It is crucial to verify the CAS number of the solvent used. This guide focuses on HFIP (CAS No. 920-66-1) but the principles can often be adapted for PFTB (CAS No. 2378-02-1).
Q2: What are the key properties of HFIP and PFTB relevant to purification?
A: The distinct physicochemical properties of these solvents dictate the best strategies for their removal. Key data is summarized below.
| Property | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Nonafluoro-tert-butanol (PFTB) |
| CAS Number | 920-66-1 | 2378-02-1[4] |
| Molecular Formula | C₃H₂F₆O | C₄HF₉O[4] |
| Boiling Point | ~59 °C | ~45 °C[2][5][6] |
| Density | ~1.596 g/mL | ~1.693 g/mL at 25 °C[5][6] |
| pKa | ~9.3 | ~5.4[2] |
| Solubility | Miscible with water and many organic solvents.[7] | Miscible with water.[2] |
| Key Feature | Strong H-bond donor, low nucleophilicity.[8] | Very acidic for an alcohol, low boiling point.[2] |
Q3: Why is HFIP notoriously difficult to remove from reaction mixtures?
A: Several factors contribute to the difficulty in removing HFIP:
-
Strong Hydrogen Bonding: HFIP's ability to form strong hydrogen bonds means it can associate strongly with polar products, reagents, or even trace amounts of water, making it resistant to removal by simple evaporation.[8]
-
High Polarity: Its polarity can lead to co-elution with polar products during column chromatography.
-
Toxicity: HFIP is toxic and can interfere with biological assays, necessitating its complete removal, which is more challenging than simply reducing it to a minor component.[9] Protocols for preparing sensitive samples like amyloid beta peptides for cellular experiments often require extensive drying steps to eliminate HFIP.[9]
Q4: What are the primary safety concerns when working with and removing HFIP?
A: HFIP is a hazardous substance that requires careful handling.
-
Toxicity: It is toxic if inhaled and can cause serious eye and skin irritation.
-
Handling: Always work in a well-ventilated area, preferably a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]
-
Disposal: Dispose of HFIP and contaminated materials as hazardous waste according to institutional and local regulations.[10]
Troubleshooting Guide: Common Purification Issues
Issue 1: Residual HFIP Detected in Product After Rotary Evaporation
-
Q: I've removed the solvent on a rotovap, but my NMR analysis still shows significant amounts of HFIP. What should I do?
-
A: Standard rotary evaporation is often insufficient. For complete removal, especially for non-volatile products, drying the sample under high vacuum for an extended period (e.g., 6-12 hours) is recommended.[9] If the product is water-soluble and stable, dissolving it in water and lyophilizing (freeze-drying) can also be effective. For organic-soluble products, adding a higher-boiling non-polar solvent like toluene and re-evaporating can help azeotropically remove the remaining HFIP.
-
Issue 2: Product Loss During Aqueous Workup
-
Q: When I perform a basic wash (e.g., with NaHCO₃ solution) to remove the acidic HFIP, I'm losing my desired product to the aqueous layer or an emulsion. What are my options?
-
A: This indicates your product has significant water solubility or is acting as a surfactant.
-
Reduce Polarity: If possible, perform the extraction with a less polar solvent than ethyl acetate, such as dichloromethane (DCM), to minimize the partitioning of your polar product into the aqueous phase.
-
Back-Extraction: After the initial separation, "back-extract" the aqueous layer with fresh organic solvent 1-2 more times to recover the dissolved product.
-
Brine Wash: Use a saturated NaCl solution (brine) for washing instead of deionized water. The increased ionic strength of the aqueous phase can decrease the solubility of your organic product and help break emulsions.
-
Avoid Aqueous Workup: If the product is highly water-soluble, an aqueous workup is not suitable. In this case, the primary methods for HFIP removal are high-vacuum drying or careful column chromatography.
-
-
Issue 3: HFIP Co-elutes with My Product During Column Chromatography
-
Q: I am trying to purify my compound on a silica gel column, but the HFIP is smearing across fractions and contaminating my product. How can I achieve better separation?
-
A: This is a common issue due to HFIP's polarity.
-
Pre-Column Removal: The most effective strategy is to remove the vast majority of HFIP before loading the column. Perform a preliminary aqueous workup (if your product is stable and not water-soluble) or evaporate as much HFIP as possible under high vacuum.
-
Solvent System Optimization: Use a less polar solvent system for your chromatography. For example, if you are using a high percentage of methanol in DCM, try switching to a gradient of ethyl acetate in hexanes. The less polar the mobile phase, the more strongly the polar HFIP will adhere to the silica gel, allowing your product to elute first (assuming it is less polar than HFIP).
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel, dry it thoroughly under vacuum to remove residual HFIP, and then load the dry powder onto the column.
-
-
Issue 4: Complete HFIP Removal from Sensitive Biological Samples
-
Q: My product is a peptide that will be used in a cell toxicity assay. What is the gold-standard method to ensure all traces of HFIP are gone?
-
A: For biological applications, absolute removal of the toxic HFIP is critical.[9] A multi-step approach is best.
-
Initial Evaporation: Start by removing the bulk of the HFIP using a stream of nitrogen or argon, followed by drying in a speed vacuum concentrator (speed-vac).[9]
-
Lyophilization: Dissolve the peptide residue in a solvent mixture compatible with freeze-drying, such as water or a water/acetonitrile mixture, and then lyophilize. This process is excellent for removing volatile organics from non-volatile samples.
-
Size-Exclusion Chromatography (SEC) or Dialysis: For larger biomolecules like proteins, SEC or dialysis can be used to exchange the buffer and remove small molecules like HFIP.
-
-
Experimental Protocols & Visualizations
Workflow for Selecting a Purification Method
The choice of purification method depends heavily on the properties of your target compound. The following decision tree provides a general guide.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Removal of HFIP via Extractive Workup (Basic Wash)
This method is ideal for non-polar to moderately polar, water-insoluble, and base-stable products. It leverages the acidity of HFIP (pKa ~9.3) to convert it into a water-soluble salt.
Materials:
-
Reaction mixture in HFIP.
-
Organic solvent for extraction (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Deionized water.
-
Saturated aqueous sodium chloride (Brine) solution.
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Separatory funnel, beakers, flasks.
Procedure:
-
If possible, reduce the volume of HFIP in the reaction mixture using a rotary evaporator.
-
Dilute the residue with 10-20 volumes of an organic solvent like DCM or EtOAc.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release any CO₂ gas that may form.
-
Shake the funnel vigorously for 30-60 seconds. Allow the layers to separate.
-
Drain the lower organic layer. If an emulsion forms, add a small amount of brine to help break it.
-
Wash the organic layer again with deionized water, followed by a final wash with brine to aid in drying.
-
Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product, now largely free of HFIP.
Caption: Removal of acidic HFIP via basic aqueous extraction.
Protocol 2: Removal of HFIP by High Vacuum Drying
This method is suitable for non-volatile products, especially those that are sensitive to water or are highly water-soluble.
Materials:
-
Reaction mixture in HFIP.
-
Round-bottom flask or vial.
-
High-vacuum pump (Schlenk line or similar, capable of <1 mbar).
-
Cold trap (liquid nitrogen or dry ice/acetone).
Procedure:
-
Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the HFIP. Be aware that due to its volatility, a good cold trap is essential to protect the pump.
-
Transfer the flask containing the crude product to a high-vacuum line.
-
Ensure the cold trap between the sample and the pump is properly chilled with liquid nitrogen or a dry ice/acetone slurry. This is critical to prevent the volatile HFIP from contaminating the vacuum pump oil.
-
Apply high vacuum to the sample. It may be beneficial to gently warm the flask (e.g., in a 30-40 °C water bath) to increase the vapor pressure of the residual HFIP, but only if the product is thermally stable.
-
Continue drying under high vacuum for a minimum of 4 hours. For complete removal for sensitive applications, 12 hours or overnight is recommended.[9]
-
Periodically check the progress using an appropriate analytical method (e.g., ¹H NMR) until the HFIP signals are absent.
Protocol 3: Purification via Silica Gel Column Chromatography
This protocol is for separating the desired product from HFIP and other impurities when an extractive workup is not feasible. Success depends on a significant polarity difference between the product and HFIP.
Materials:
-
Crude product containing HFIP.
-
Silica gel (230-400 mesh).
-
Chromatography column.
-
Eluent (e.g., Hexanes/Ethyl Acetate, DCM/Methanol).
-
Collection tubes.
-
TLC plates and developing chamber.
Procedure:
-
Remove Bulk HFIP: Concentrate the crude reaction mixture as much as possible on a rotary evaporator and then briefly under high vacuum.
-
Determine Eluent System: Using Thin Layer Chromatography (TLC), find a solvent system where your desired product has an Rf value of approximately 0.3, while HFIP (which can be difficult to visualize) remains near the baseline or streaks. Use a less polar solvent system if possible.
-
Pack the Column: Prepare and pack a silica gel column using your chosen eluent system.
-
Load the Sample:
-
Wet Loading: Dissolve the concentrated crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM if necessary) and carefully apply it to the top of the silica gel bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent completely under vacuum. Load the resulting free-flowing powder onto the column. This is the best way to ensure all residual HFIP from the initial solution is removed before chromatography begins.
-
-
Elute the Column: Run the column with your chosen eluent, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
References
- 1. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]
- 2. Nonafluoro-tert-butyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α‑Amino-γ-spirolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol [webbook.nist.gov]
- 5. 高氟叔丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. PERFLUORO-TERT-BUTANOL CAS#: 2378-02-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Enzyme Stability in the Presence of Residual Hexafluoroisopropanol (HFIP)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with enzyme stability when working with residual hexafluoroisopropanol (HFIP). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is HFIP and why is it used in enzyme and peptide research?
Hexafluoroisopropanol (HFIP) is a fluorinated alcohol solvent with a unique combination of properties, including high polarity, strong hydrogen bond donating ability, and low nucleophilicity. In protein and peptide research, it is primarily used to:
-
Solubilize and disaggregate peptides and proteins: HFIP is highly effective at breaking up protein aggregates and fibrils, such as amyloid-beta peptides, into monomeric forms.
-
Induce secondary structure: It can promote the formation of α-helical structures in peptides and proteins that may otherwise exist in a random coil or β-sheet conformation.
Q2: How does residual HFIP affect enzyme stability and activity?
Residual HFIP can significantly impact enzyme stability and activity. Due to its strong denaturing properties, even small amounts of remaining HFIP can lead to:
-
Loss of enzymatic activity: HFIP can disrupt the tertiary and quaternary structures of enzymes, leading to a partial or complete loss of their catalytic function.
-
Changes in protein conformation: It can induce non-native helical structures, which can alter the enzyme's active site and substrate binding capabilities.
The effect of residual HFIP is concentration-dependent. While very low concentrations might in some cases stabilize certain enzymes, higher concentrations are generally detrimental.
Q3: How can I remove HFIP from my protein or peptide sample?
Complete removal of HFIP is crucial before conducting enzymatic assays or other biological experiments. Common methods for HFIP removal include:
-
Speed-Vac (Vacuum Centrifugation): This is one of the most effective methods for removing HFIP. The combination of centrifugation and vacuum allows for rapid evaporation at low temperatures, which helps to preserve the integrity of the sample.
-
Evaporation under a Fume Hood: Leaving the sample in an open container under a fume hood allows for passive evaporation. This method is simpler but generally slower and may be less efficient than a Speed-Vac.
-
Nitrogen Stream Evaporation: A gentle stream of dry nitrogen gas can be directed onto the surface of the sample to accelerate the evaporation of HFIP.
It is often recommended to perform a final drying step using a high-vacuum pump to remove any tightly bound HFIP molecules.
Q4: How can I quantify the amount of residual HFIP in my sample?
Quantifying trace amounts of HFIP is important to ensure its complete removal. Several analytical techniques can be employed for this purpose, including:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector, such as a fluorescence detector after derivatization, can be used for sensitive quantification of HFIP.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity for the detection and quantification of volatile compounds like HFIP.
-
Proton Nuclear Magnetic Resonance (¹H NMR): For samples where the protein or peptide concentration is known, ¹H NMR can be used to detect and quantify residual HFIP by integrating the characteristic signals of HFIP relative to a known standard.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete loss of enzyme activity after HFIP treatment and removal. | Incomplete removal of HFIP, leading to enzyme denaturation. | Optimize the HFIP removal protocol. Use a Speed-Vac followed by high-vacuum drying. Quantify residual HFIP to ensure complete removal. |
| The enzyme may be irreversibly denatured by the initial HFIP treatment. | Consider alternative, less harsh solvents for solubilization if possible. If HFIP is necessary, minimize the exposure time and keep the temperature low. | |
| Reduced enzyme activity or inconsistent results. | Trace amounts of residual HFIP are still present, causing partial inhibition. | Re-evaluate the HFIP removal process. Consider a final lyophilization step. |
| The protein/peptide substrate has re-aggregated after HFIP removal. | After HFIP removal, immediately resuspend the sample in a suitable buffer that is known to maintain its solubility and activity. | |
| Precipitation of the protein/peptide after HFIP removal and resuspension in buffer. | The buffer composition is not optimal for maintaining the solubility of the monomeric protein/peptide. | Screen different buffers with varying pH, ionic strength, and additives (e.g., detergents, glycerol) to find a condition that stabilizes the protein in its active form. |
Quantitative Data on Enzyme Stability
While specific data on the effect of residual HFIP on a wide range of enzymes is limited in the literature, the following table provides an illustrative example of the expected impact on a generic enzyme's activity based on the known denaturing properties of similar fluorinated alcohols.
| Residual HFIP Concentration (v/v) | Relative Enzyme Activity (%) | Observations |
| 0% | 100% | Baseline enzyme activity in the absence of HFIP. |
| 0.1% | 85% | Slight inhibition observed. |
| 0.5% | 50% | Significant loss of activity. |
| 1.0% | 15% | Strong inhibition, enzyme is mostly denatured. |
| 5.0% | < 5% | Near-complete loss of enzymatic function. |
Note: This data is illustrative and the actual tolerance of a specific enzyme to residual HFIP may vary.
Experimental Protocols
Protocol 1: Removal of HFIP from a Peptide Solution
-
Initial Evaporation: Place the peptide solution in HFIP in a microcentrifuge tube.
-
Speed-Vac: Place the open tube in a Speed-Vac concentrator. Run the Speed-Vac until the visible liquid has evaporated. This may take several hours depending on the volume.
-
High-Vacuum Drying: For complete removal, transfer the tube to a high-vacuum desiccator and dry for an additional 4-6 hours.
-
Resuspension: Resuspend the dried peptide film in the desired aqueous buffer for your enzymatic assay. Vortex briefly and sonicate if necessary to ensure complete dissolution.
Protocol 2: General Enzyme Activity Assay
-
Prepare Reagents: Prepare the enzyme stock solution, substrate solution, and reaction buffer.
-
Reaction Setup: In a microplate well or cuvette, add the reaction buffer and the protein/peptide sample (from which HFIP has been removed).
-
Initiate Reaction: Add the enzyme stock solution to initiate the reaction.
-
Monitor Reaction: Measure the change in absorbance or fluorescence over time using a plate reader or spectrophotometer. The rate of the reaction is proportional to the enzyme activity.
-
Control Reactions:
-
No Enzyme Control: A reaction mixture without the enzyme to measure the background rate of substrate degradation.
-
No Substrate Control: A reaction mixture without the substrate to measure any background signal from the enzyme preparation.
-
Positive Control: A reaction with a known active enzyme and substrate to ensure the assay is working correctly.
-
Visualizations
Technical Support Center: Overcoming Product Inhibition with Hexafluoro-tert-Butanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on utilizing hexafluoro-tert-butanol (HFtBuOH) to overcome product inhibition in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition and how do I identify it in my reaction?
A1: Product inhibition is a form of enzyme or catalyst inhibition where the product of a reaction binds to the catalyst, preventing it from converting more substrate into the product.[1][2] This leads to a decrease in the reaction rate as the product concentration increases, and can result in incomplete conversion.
You can identify product inhibition by:
-
Monitoring reaction kinetics: A key indicator is a significant decrease in the reaction rate over time, which is not proportional to the depletion of the starting materials.
-
Initial rate experiments: Running the reaction with varying initial concentrations of the product. If the initial rate decreases with the addition of the product, it is a strong indication of product inhibition.
-
Visual kinetic analysis: Plotting reaction progress over time. A curve that flattens out prematurely, even with ample starting material, suggests inhibition.[3]
Q2: How can hexafluoro-tert-butanol (HFtBuOH) help overcome product inhibition?
A2: While direct literature on HFtBuOH for this specific purpose is emerging, its unique properties as a fluorinated alcohol suggest a strong potential to mitigate product inhibition. The proposed mechanism is based on its ability to act as a potent hydrogen bond donor.[4] Many reaction products that cause inhibition are strong hydrogen bond acceptors. HFtBuOH can form strong hydrogen bonds with the inhibitory product, effectively sequestering it and preventing it from binding to the catalyst. This allows the catalyst to remain active and continue the reaction.
Q3: What types of reactions are most likely to benefit from the addition of HFtBuOH to overcome product inhibition?
A3: Reactions that produce products with strong hydrogen bond accepting capabilities are prime candidates. This includes, but is not limited to:
-
Glycosylation reactions: The resulting glycoside products can be potent inhibitors.
-
Reactions forming amides or lactams: The carbonyl oxygen and nitrogen atoms in these products are strong hydrogen bond acceptors.[5]
-
Enzymatic reactions: Many enzymatic reactions suffer from product inhibition where the product binds to the enzyme's active site.[6][7]
Q4: Is HFtBuOH a universal solution for product inhibition?
A4: No, it is not a universal solution. The effectiveness of HFtBuOH will depend on the specific reaction, catalyst, and the nature of the product inhibition (competitive, non-competitive, or uncompetitive).[1] It is most likely to be effective when the product's inhibitory effect is due to its hydrogen bonding interactions with the catalyst. In cases where inhibition is due to other factors, such as steric hindrance or electronic effects unrelated to hydrogen bonding, HFtBuOH may be less effective.
Troubleshooting Guides
Problem: My reaction stops before all the starting material is consumed, and I suspect product inhibition.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Confirm Product Inhibition | Run the reaction with a small amount of the purified product added at the beginning. | If the initial reaction rate is significantly slower than the reaction without added product, product inhibition is likely. |
| 2. Introduce HFtBuOH as a Co-solvent/Additive | Start by adding a small percentage (e.g., 5-10% v/v) of HFtBuOH to your reaction mixture. | An increase in the reaction rate or a higher final conversion suggests that HFtBuOH is mitigating product inhibition. |
| 3. Optimize HFtBuOH Concentration | Systematically vary the concentration of HFtBuOH in the reaction. | Identify the optimal concentration that provides the best balance of increased conversion and reaction rate without causing solubility issues or unwanted side reactions. |
| 4. Monitor for Side Reactions | Analyze the reaction mixture by techniques such as LC-MS or NMR to check for any new, unexpected products. | Ensure that HFtBuOH is not participating in or promoting undesired side reactions. |
Problem: I've added HFtBuOH, but I'm not seeing a significant improvement in my reaction.
| Troubleshooting Step | Possible Cause | Suggested Action |
| 1. Insufficient HFtBuOH Concentration | The amount of HFtBuOH may not be enough to effectively sequester the inhibitory product. | Gradually increase the concentration of HFtBuOH, monitoring the reaction progress at each step. |
| 2. Inhibition Mechanism is Not Hydrogen Bond-Mediated | The product may be inhibiting the catalyst through a different mechanism (e.g., irreversible binding, steric blocking). | Consider alternative strategies to overcome product inhibition, such as in situ product removal or using a different catalyst.[8] |
| 3. Solubility Issues | Your reactants or catalyst may not be sufficiently soluble in the HFtBuOH-containing solvent mixture. | Screen different co-solvents to use with HFtBuOH to improve solubility. |
| 4. Catalyst Deactivation | The catalyst itself may be unstable under the reaction conditions, independent of product inhibition. | Run a control experiment without the product to assess the stability of the catalyst over time. |
Data Presentation
Table 1: Hypothetical Kinetic Data for a Glycosylation Reaction
This table illustrates the expected effect of HFtBuOH on a hypothetical glycosylation reaction suffering from product inhibition.
| Reaction Conditions | Initial Rate (mmol/L·s) | Final Conversion (%) |
| Standard Conditions | 0.15 | 45 |
| + 10% (v/v) HFtBuOH | 0.28 | 85 |
| + 20% (v/v) HFtBuOH | 0.35 | 95 |
| + 10% (v/v) Product | 0.05 | 20 |
| + 10% (v/v) Product + 20% (v/v) HFtBuOH | 0.18 | 70 |
Experimental Protocols
Protocol 1: General Procedure for Testing HFtBuOH to Mitigate Product Inhibition
-
Reaction Setup: In a clean, dry reaction vessel, combine the substrate, catalyst, and solvent under the standard reaction conditions.
-
Initiation: Initiate the reaction (e.g., by adding a reagent or adjusting the temperature).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., HPLC, GC, NMR).
-
Control Experiment: Set up an identical reaction, but add a predetermined amount of the purified product at the beginning of the reaction.
-
HFtBuOH Experiment: Set up a series of reactions with varying concentrations of HFtBuOH (e.g., 5%, 10%, 20% v/v) added to the solvent.
-
Analysis: Compare the reaction profiles of the standard reaction, the product-inhibited control, and the HFtBuOH-containing reactions. A significant increase in rate and/or conversion in the presence of HFtBuOH indicates its effectiveness.
Visualizations
Caption: Proposed mechanism of HFtBuOH in overcoming product inhibition.
References
- 1. Product inhibition - Wikipedia [en.wikipedia.org]
- 2. savemyexams.com [savemyexams.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Breaking the Structure of Liquid Hydrogenated Alcohols Using Perfluorinated tert-Butanol: A Multitechnique Approach (Infrared, Raman, and X-ray Scattering) Analyzed by DFT and Molecular Dynamics Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of enzymes subject to very strong product inhibition: analysis using simplified integrated rate equations and average velocities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Challenges of Peptide Solubility: A Guide to Alternatives for 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFIP)
For researchers, scientists, and drug development professionals, achieving complete solubilization of synthetic peptides is a critical first step for a wide range of applications, from structural studies to in vitro and in vivo assays. While 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFIP) is a powerful and widely used solvent for dissolving and disaggregating peptides, particularly amyloidogenic ones, its toxicity and potential to interfere with certain downstream applications necessitate the exploration of viable alternatives. This guide provides a comprehensive comparison of common and novel alternatives to HFIP, supported by available data and detailed experimental protocols.
This comparison guide will delve into the performance of various organic solvents, chaotropic agents, and ionic liquids as alternatives to HFIP for peptide solubilization. We will examine their effectiveness in dissolving a range of peptides, their impact on peptide secondary structure, and their compatibility with subsequent experimental workflows.
Performance Comparison of HFIP Alternatives
The choice of a suitable solvent is highly dependent on the physicochemical properties of the peptide, including its amino acid composition, overall charge, and hydrophobicity. While HFIP is renowned for its ability to break down strong intermolecular hydrogen bonds in peptide aggregates, several other solvents offer effective alternatives, each with its own set of advantages and limitations.
| Solvent/Agent | Class | General Applicability | Advantages | Limitations |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Highly effective for a broad range of hydrophobic and neutral peptides.[1][2][3] | Low toxicity, making it suitable for many biological assays.[1][3] Can be used to create concentrated stock solutions. | Can oxidize peptides containing methionine or cysteine residues.[2] May interfere with some cellular assays at concentrations above 0.5%. |
| Dimethylformamide (DMF) | Organic Solvent | Good for hydrophobic and neutral peptides.[1][3] | A suitable alternative to DMSO for peptides containing methionine or cysteine.[4] | More toxic than DMSO. |
| Acetonitrile (ACN) | Organic Solvent | Effective for many hydrophobic peptides.[1][3] | Volatile, which can be advantageous for removal by lyophilization. | Can be less effective than DMSO or DMF for highly aggregated peptides. |
| Trifluoroethanol (TFE) | Fluorinated Alcohol | Often used to induce and stabilize helical secondary structures.[5][6] Can be effective for solubilizing hydrophobic peptides.[7] | Less aggressive in denaturing peptides compared to HFIP. Can be used in mixtures with water to modulate solubilizing power. | May not be as effective as HFIP for highly aggregated peptides. Can influence peptide conformation.[5][6] |
| Guanidine Hydrochloride (GuHCl) | Chaotropic Agent | Very effective for dissolving highly aggregated and insoluble peptides.[1][4][8][9] | Strong denaturant that disrupts hydrogen bonding networks.[10] | Interferes with most biological assays and needs to be removed by dialysis or buffer exchange.[11][12] |
| Urea | Chaotropic Agent | Effective for dissolving aggregated peptides.[1][4][8][9] | Strong denaturant. | Can cause carbamylation of peptides over time. Interferes with biological assays and requires removal.[12] |
| Ionic Liquids (ILs) | Ionic Solvents | Emerging as effective solvents for a wide range of peptides, including hydrophobic ones.[13][14] | Tunable properties, low volatility, and can enhance peptide stability.[13] | Can be expensive and may require specific conditions for optimal performance. Potential for interference with downstream applications is still under investigation. |
Experimental Protocols
The following protocols provide a starting point for solubilizing peptides using various alternatives to HFIP. It is crucial to first test the solubility of a small amount of the peptide before dissolving the entire sample.[2][15]
Protocol 1: Solubilization of a Hydrophobic Peptide using DMSO
This protocol is suitable for peptides with a high content of hydrophobic residues and a neutral overall charge.
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide.[1][3] For a 1 mg peptide sample, start with 50-100 µL of DMSO.[16][17]
-
Vortexing/Sonication: Vortex the sample for 1-2 minutes. If the peptide is not fully dissolved, sonicate the sample in a water bath for 5-10 minutes.[15]
-
Dilution: Once the peptide is completely dissolved in DMSO, slowly add the desired aqueous buffer (e.g., PBS) dropwise while gently vortexing to reach the final desired concentration.[18] Be cautious not to exceed a final DMSO concentration of 0.5% for most cell-based assays.[18]
-
Final Check: If the solution remains clear, the peptide is solubilized. If precipitation occurs, the solubility limit in the final buffer has been exceeded.
Protocol 2: Solubilization of an Aggregated Peptide using Guanidine Hydrochloride (GuHCl)
This protocol is intended for peptides that are highly prone to aggregation and do not dissolve in standard organic solvents.
-
Reagent Preparation: Prepare a 6 M stock solution of Guanidine Hydrochloride in sterile, distilled water.[19]
-
Peptide Preparation: Allow the lyophilized peptide to warm to room temperature and centrifuge the vial.
-
Solubilization: Add the 6 M GuHCl solution directly to the peptide to achieve a desired stock concentration (e.g., 1-2 mg/mL).[4] Vortex or sonicate until the peptide is completely dissolved.[19]
-
Buffer Exchange: For use in biological assays, the GuHCl must be removed. This can be achieved through dialysis against the final assay buffer or by using a desalting column.[12]
-
Storage: Store the final peptide solution in aliquots at -20°C or -80°C.[19]
Protocol 3: Solubilization using Trifluoroethanol (TFE)
This protocol is often employed when preserving or inducing a helical peptide conformation is desired.
-
Initial Dissolution: Dissolve the lyophilized peptide in 100% TFE to create a concentrated stock solution.
-
Incubation (Optional): For some peptides, a short incubation at room temperature may aid in disaggregation and stabilization of the desired conformation.
-
Dilution: Slowly dilute the TFE stock solution with the final aqueous buffer to the desired concentration. TFE concentrations are often varied to study their effect on peptide structure.[5][6]
-
Analysis: The final solution can be analyzed using techniques like Circular Dichroism (CD) spectroscopy to assess the peptide's secondary structure.[20][21]
Visualizing Solubilization Workflows
The following diagrams illustrate the decision-making process and general workflows for peptide solubilization.
References
- 1. peptide.com [peptide.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. genscript.com [genscript.com]
- 5. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 11. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Native Chemical Ligation of Highly Hydrophobic Peptides in Ionic Liquid-Containing Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jpt.com [jpt.com]
- 16. genscript.com [genscript.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. lifetein.com [lifetein.com]
- 19. benchchem.com [benchchem.com]
- 20. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: HFIP vs. Trifluoroethanol (TFE) as a Reaction Solvent
For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical parameter that dictates the success of a chemical transformation. Among the array of available solvents, fluorinated alcohols have carved out a unique niche due to their distinct properties. This guide provides an objective comparison of two prominent fluorinated alcohols: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE), supported by experimental data to aid in solvent selection for various reaction setups.
Physicochemical Properties: A Tale of Two Alcohols
HFIP and TFE share the common feature of being fluorinated alcohols, which imparts them with high polarity and acidity compared to their non-fluorinated counterparts. However, the presence of two trifluoromethyl groups in HFIP, as opposed to one in TFE, leads to significant differences in their properties.
| Property | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 2,2,2-Trifluoroethanol (TFE) |
| Molecular Formula | C₃H₂F₆O | C₂H₃F₃O |
| Molar Mass | 168.04 g/mol | 100.04 g/mol |
| Boiling Point | 58.2 °C[1] | 74.0 °C[2] |
| Density | 1.596 g/mL[1] | 1.384 g/cm³ |
| pKa | 9.3[1] | 12.4 |
| Dielectric Constant | 16.7[1] | 8.5 |
| Nucleophilicity | Very low | Low, but higher than HFIP |
Performance in Chemical Reactions: Experimental Evidence
The distinct properties of HFIP and TFE translate into significant differences in their performance as reaction solvents. HFIP's higher acidity, strong hydrogen bond donating ability, and extremely low nucleophilicity make it particularly effective in reactions involving cationic intermediates.
Oxidative Coupling of Phenols
In the aerobic oxidative coupling of phenols, the choice of solvent has a dramatic impact on the reaction yield. Experimental data shows that HFIP is a superior solvent for this transformation.
| Solvent | Yield of 2,2'-biphenol |
| HFIP | 79%[3] |
| TFE | 37%[3] |
The higher yield in HFIP can be attributed to its ability to stabilize the cationic intermediates formed during the reaction, thereby promoting the desired coupling.
Synthesis of Unsymmetrical Dialkyl Ethers
In the synthesis of unsymmetrical dialkyl ethers via direct etherification, HFIP plays a dual role of activating the alcohol's hydroxyl group and stabilizing the resulting carbocation. A comparison with other fluorinated solvents, including TFE, demonstrated the unique efficacy of HFIP.
| Solvent | Yield of Ether |
| HFIP | 83% |
| TFE | 48%[4] |
| 2,2,3,3-tetrafluoro-1-propanol | 14%[4] |
This highlights HFIP's superior ability to facilitate the Sₙ1-type reaction pathway.
Experimental Protocols
Below are generalized experimental protocols for the reactions cited above, based on the available literature.
General Procedure for Oxidative Coupling of Phenols
To a solution of the phenol (1.0 equiv) in the specified solvent (HFIP or TFE, to make a 0.1 M solution) is added the copper catalyst (e.g., tmedaCu₂ClO₄, 0.4 equiv). The reaction mixture is stirred at room temperature under an air atmosphere for 16-72 hours.[3] After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the biphenol product.
General Procedure for the Synthesis of Unsymmetrical Dialkyl Ethers
In a reaction vessel, the electrophilic alcohol (1.0 equiv) and the nucleophilic alcohol (2.0 equiv) are dissolved in HFIP. To this solution, a catalytic amount of a Lewis acid (e.g., FeCl₃·6H₂O, 0.05 equiv) is added.[4] The mixture is stirred at a specified temperature (e.g., 30 °C) until the reaction is complete, as monitored by TLC or GC. The reaction mixture is then worked up and purified by column chromatography to afford the desired unsymmetrical ether.
Mechanistic Insights: The Role of the Solvent
The superiority of HFIP in many reactions can be attributed to its unique ability to form strong hydrogen bonds and stabilize cationic species without acting as a nucleophile. This is a key differentiator from TFE, which, while also acidic, is more nucleophilic and can sometimes lead to undesired side products.
Caption: Logical workflow comparing the influence of HFIP and TFE on reactions proceeding through a cationic intermediate.
The diagram above illustrates a generalized workflow for a reaction involving a cationic intermediate. HFIP, with its high polarity and strong hydrogen-bond donating ability, effectively stabilizes the carbocation, facilitating the desired nucleophilic attack to form the product. TFE also provides stabilization but its higher nucleophilicity can lead to competition with the desired nucleophile, resulting in the formation of side products.
Conclusion
Both HFIP and TFE are valuable solvents in the chemist's toolkit. TFE is a versatile polar protic solvent suitable for a range of applications, including as a co-solvent in protein folding studies. However, for reactions that proceed through cationic intermediates or require a highly acidic yet non-nucleophilic environment, HFIP often provides superior performance in terms of yield and selectivity. The experimental data presented in this guide underscores the importance of considering the unique properties of each solvent to optimize reaction outcomes. For drug development professionals and researchers, the strategic selection between HFIP and TFE can be a key factor in the efficient synthesis of target molecules.
References
A Comparative Guide to the Validation of Analytical Methods: Leveraging 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol in LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMIP) and its common alternative, 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), as mobile phase additives in the validation of analytical methods, specifically for the sensitive analysis of oligonucleotides by liquid chromatography-mass spectrometry (LC-MS). The selection of an appropriate fluorinated alcohol is critical for achieving optimal separation and ionization efficiency, directly impacting the reliability and accuracy of analytical data.
Introduction to Fluorinated Alcohols in Analytical Chemistry
Fluorinated alcohols like HFMIP and HFIP are increasingly utilized in reversed-phase chromatography, particularly for the analysis of biomolecules such as oligonucleotides. Their unique properties, including high polarity, strong hydrogen bond-donating ability, and volatility, make them excellent mobile phase modifiers. They enhance ion-pairing with agents like triethylamine (TEA) or N,N-dimethylcyclohexylamine (DMCHA), leading to improved chromatographic resolution and superior signal intensity in mass spectrometry.
Comparative Performance: HFMIP vs. HFIP
Recent studies have shown that while HFIP is a robust choice for less hydrophobic ion-pairing agents, HFMIP can significantly enhance the MS signal intensity when used with more hydrophobic ion-pairing agents.[1] This makes HFMIP a superior choice for specific applications requiring high sensitivity.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (HFMIP) | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) |
| CAS Number | 1515-14-6 | 920-66-1 |
| Molecular Formula | C₄H₄F₆O | C₃H₂F₆O |
| Molecular Weight | 182.07 g/mol | 168.04 g/mol |
| Boiling Point | 60-62 °C | 59 °C |
| Density | 1.484 g/mL at 25 °C | 1.596 g/mL at 25 °C |
| Structure | Tertiary alcohol | Secondary alcohol |
Table 2: Illustrative Analytical Method Validation Data for Oligonucleotide Analysis using HFMIP-based Mobile Phase
The following table summarizes hypothetical but realistic validation data for an LC-MS method for the quantification of a 20-mer phosphorothioate oligonucleotide, demonstrating the method's performance characteristics in line with ICH Q2(R1) guidelines.[1][2]
| Validation Parameter | Acceptance Criteria | Method Performance with HFMIP/DMCHA |
| Specificity | No interference at the retention time of the analyte | No interfering peaks from blank, excipients, or degradation products observed. |
| Linearity (R²) | R² ≥ 0.995 | 0.9992 |
| Range | 5 - 150 µg/mL | 5 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | RSD ≤ 2.0% | 0.85% |
| - Intermediate Precision | RSD ≤ 3.0% | 1.25% |
| Limit of Detection (LOD) | S/N ≥ 3 | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 5.0 µg/mL |
| Robustness | RSD ≤ 5.0% for varied conditions | Passed (RSD < 3.5% for all variations) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following are protocols for key validation experiments.
General Chromatographic Conditions
-
Instrument: UHPLC system coupled to a Q-TOF Mass Spectrometer
-
Column: Oligonucleotide-specific C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 15 mM DMCHA and 25 mM HFMIP in water
-
Mobile Phase B: 15 mM DMCHA and 25 mM HFMIP in Methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60 °C
-
Injection Volume: 5 µL
-
MS Detection: Negative Ion Mode
Protocol 1: Specificity
-
Prepare a blank solution (mobile phase), a placebo solution (containing all excipients except the oligonucleotide), and a standard solution of the oligonucleotide.
-
Prepare a stressed sample by subjecting the oligonucleotide standard to forced degradation (e.g., acid, base, oxidation, heat, light).
-
Inject all solutions into the LC-MS system.
-
Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of the oligonucleotide analyte. The peak for the oligonucleotide should be spectrally pure and well-resolved from any degradation products in the stressed sample.
Protocol 2: Linearity and Range
-
Prepare a stock solution of the oligonucleotide reference standard.
-
Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 5, 25, 50, 100, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995. The range is the interval between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision.
Protocol 3: Accuracy (% Recovery)
-
Prepare a placebo solution.
-
Spike the placebo with the oligonucleotide reference standard at three concentration levels (e.g., low, medium, high - 25, 75, 125 µg/mL). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
Protocol 4: Precision (Repeatability and Intermediate Precision)
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results from both sets of experiments.
-
Acceptance Criteria: The RSD for repeatability should be ≤ 2.0%, and for intermediate precision, it should be ≤ 3.0%.
Protocol 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3. This can be done by injecting successively more dilute solutions of the analyte.
-
LOQ: Determine the concentration that yields an S/N ratio of approximately 10 and for which the precision (RSD) is acceptable.
-
Acceptance Criteria: The determined LOQ should be validated for accuracy and precision.
Protocol 6: Robustness
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.02 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a standard solution under each of the modified conditions.
-
Calculate the RSD of the results obtained under all conditions.
-
Acceptance Criteria: The RSD should not exceed 5.0%, demonstrating the method's reliability during normal use.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for LC-MS analytical method validation.
Caption: Decision logic for selecting fluorinated alcohols in LC-MS.
Conclusion
The validation of an analytical method is paramount to ensuring the quality and reliability of data in research and drug development. While HFIP has been a standard choice, this guide highlights the potential of this compound (HFMIP) to provide superior performance in specific contexts, particularly in the high-sensitivity LC-MS analysis of oligonucleotides when paired with hydrophobic ion-pairing agents. By carefully selecting mobile phase components and rigorously validating the analytical method according to established guidelines, researchers can have high confidence in their results.
References
Dissolving the Undissolvable: A Comparative Guide to Hexafluoro-tert-butanol and DMSO for Aggregating Peptides
For researchers, scientists, and drug development professionals grappling with the challenge of solubilizing aggregation-prone peptides, the choice of solvent is a critical first step that can dictate the success or failure of an experiment. Aggregating peptides, such as amyloid-beta (Aβ) and polyglutamine, are notoriously difficult to work with due to their tendency to form insoluble fibrils. This guide provides an objective comparison of two commonly used solvents, hexafluoro-tert-butanol (HFtB) and dimethyl sulfoxide (DMSO), supported by experimental data and detailed protocols to aid in making an informed decision.
At a Glance: HFtB vs. DMSO
| Feature | Hexafluoro-tert-butanol (HFtB) | Dimethyl Sulfoxide (DMSO) |
| Primary Use | Disaggregation and preparation of monomeric, seed-free peptide solutions. | Solubilization of hydrophobic peptides for stock solutions. |
| Mechanism | Disrupts existing aggregates and fibrils.[1] | Solubilizes peptides through its polar, aprotic nature.[2][3] |
| Typical Workflow | Dissolve peptide, evaporate solvent, reconstitute in aqueous buffer.[1][4][5] | Dissolve peptide to create a concentrated stock, then dilute into experimental buffer.[6][7] |
| Impact on Peptide Structure | Promotes monomeric, unstructured state after evaporation.[1] | Can interact with peptides and alter secondary structure, potentially delaying beta-sheet formation.[2][8] |
| Considerations | Volatile and requires a solvent evaporation step.[4][5] Can be used in combination with trifluoroacetic acid (TFA) for enhanced dissolution.[9] | Can be cytotoxic at higher concentrations in cell-based assays.[3] May oxidize peptides containing methionine or free cysteine. |
| Commonly Used For | Amyloid-beta, polyglutamine peptides.[4][5][9] | Hydrophobic peptides, general peptide solubilization.[6][7][10][11] |
Experimental Protocols
Protocol 1: Disaggregation of Amyloid-Beta (1-42) using HFtB (HFIP)
This protocol is adapted from standard procedures for preparing monomeric Aβ solutions, often referred to using the closely related solvent hexafluoroisopropanol (HFIP).[12][13]
Objective: To obtain a seed-free, monomeric solution of Aβ(1-42) for aggregation assays.
Materials:
-
Lyophilized Aβ(1-42) peptide
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), equivalent to HFtB in this application
-
Sterile, high-purity water (e.g., Milli-Q)
-
Nitrogen gas source
-
Speed vacuum concentrator (optional)
-
Appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Add HFIP to the lyophilized Aβ(1-42) peptide to a concentration of 1 mg/mL.
-
Vortex the solution gently for a few minutes to ensure the peptide is fully dissolved.
-
Incubate the solution at room temperature for 1-2 hours to allow for complete disaggregation of any pre-existing fibrillar structures.
-
Evaporate the HFIP under a gentle stream of nitrogen gas in a fume hood until a thin, clear peptide film is formed at the bottom of the tube. Alternatively, a speed vacuum concentrator can be used.
-
To ensure complete removal of the solvent, the peptide film can be further dried under vacuum for 1 hour.
-
The resulting peptide film can be stored at -20°C or -80°C for future use.
-
For immediate use, reconstitute the peptide film in the desired aqueous buffer (e.g., PBS) to the final working concentration. It is recommended to use the solution promptly to avoid re-aggregation.
Protocol 2: Solubilization of a Hydrophobic Peptide using DMSO
This protocol outlines the general procedure for dissolving a hydrophobic, aggregation-prone peptide in DMSO to prepare a stock solution.
Objective: To prepare a concentrated stock solution of a hydrophobic peptide for subsequent dilution into aqueous media.
Materials:
-
Lyophilized hydrophobic peptide
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, high-purity water or aqueous buffer
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the lyophilized peptide and DMSO to equilibrate to room temperature.
-
Add a minimal amount of DMSO to the lyophilized peptide to achieve a high concentration stock solution (e.g., 1-10 mM). It is advisable to start with a small amount of solvent and add more if necessary.[6][7]
-
Vortex the solution thoroughly to dissolve the peptide. Gentle sonication in a water bath for a few minutes can aid in dissolving particularly difficult peptides.[10][14]
-
Once the peptide is fully dissolved, this stock solution can be stored in aliquots at -20°C or -80°C.
-
For experimental use, the DMSO stock solution should be diluted dropwise into the final aqueous buffer while gently vortexing to prevent precipitation.[6]
-
It is crucial to ensure that the final concentration of DMSO in the experimental sample is low enough to not affect the biological system being studied (typically <0.5% for cell-based assays).[3][15]
Logical Framework for Solvent Selection
The decision between HFtB and DMSO is contingent on the experimental goals and the nature of the peptide.
Conclusion
Both hexafluoro-tert-butanol and DMSO are powerful tools for working with aggregating peptides. HFtB (often in the form of HFIP) is the solvent of choice when the primary goal is to start an experiment from a truly monomeric, seed-free state, which is crucial for reproducible aggregation kinetics studies.[9] DMSO, on the other hand, is a versatile and effective solvent for preparing concentrated stock solutions of hydrophobic peptides for a wide range of applications, provided its potential effects on peptide structure and biological systems are taken into account. The detailed protocols and decision framework provided in this guide should empower researchers to select the most appropriate solvent and methodology for their specific needs, ultimately leading to more reliable and reproducible experimental outcomes.
References
- 1. bachem.com [bachem.com]
- 2. bmmj.org [bmmj.org]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. bachem.com [bachem.com]
- 6. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 7. peptide.com [peptide.com]
- 8. homework.study.com [homework.study.com]
- 9. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. biocat.com [biocat.com]
A Comparative Guide to Fluorinated Alcohols in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
The unique properties of fluorinated alcohols, particularly 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have established them as powerful tools in homogeneous catalysis.[1][2][3] Their strong hydrogen-bond-donating ability, low nucleophilicity, high polarity, and ability to stabilize cationic intermediates make them excellent solvents and promoters for a wide range of organic transformations.[4][5] This guide provides a comparative study of TFE and HFIP in various catalytic reactions, supported by experimental data, detailed protocols, and mechanistic diagrams.
Physical Properties and Catalytic Role
Fluorinated alcohols enhance reaction rates and selectivities through several mechanisms. Their high acidity (lower pKa) compared to non-fluorinated analogs allows them to act as effective Brønsted acids, activating electrophiles through hydrogen bonding.[6][7] This interaction increases the electrophilicity of substrates, facilitating nucleophilic attack. Furthermore, their low nucleophilicity prevents them from participating as reactants, a common issue with conventional alcohol solvents.[4]
The general mechanism involves the formation of a hydrogen-bonded adduct between the fluorinated alcohol and the electrophile (e.g., an epoxide or a carbonyl group). This polarization of the electrophile makes it more susceptible to attack by a nucleophile.
Caption: Generalized mechanism of electrophile activation by fluorinated alcohols.
Performance Comparison in Key Homogeneous Catalytic Reactions
The choice between TFE and HFIP can significantly impact reaction outcomes, with HFIP often demonstrating superior performance due to its higher acidity and greater hydrogen-bond-donating strength.[4]
Direct Allylic Substitution
In the direct allylic substitution of allylic alcohols, HFIP generally provides higher yields in shorter reaction times and at lower temperatures compared to TFE.[4]
| Entry | Allylic Alcohol | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | cinnamyl alcohol | p-toluenesulfonamide | TFE | 70 | 24 | 99 | [4] |
| 2 | cinnamyl alcohol | p-toluenesulfonamide | HFIP | 50 | 2 | 98 | [4] |
| 3 | cyclohex-2-enol | p-toluenesulfonamide | TFE | 70 | 24 | 0 | [4] |
| 4 | cyclohex-2-enol | p-toluenesulfonamide | HFIP | 50 | 6 | 79 | [4] |
Ring-Opening of Epoxides
Fluorinated alcohols are highly effective in promoting the ring-opening of epoxides with various nucleophiles.[1] In the reaction of spiroepoxyoxindole with indole, both TFE and HFIP promote the reaction, but HFIP can facilitate the reaction even at room temperature, albeit with a lower yield compared to TFE at a higher temperature.[8]
| Entry | Epoxide | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | spiroepoxyoxindole | indole | TFE | 60 | 1.5 | 92 | [8] |
| 2 | spiroepoxyoxindole | indole | HFIP | rt | 24 | 55 | [8] |
| 3 | spiroepoxyoxindole | indole | H₂O | 60 | 24 | 20 | [8] |
C-H Functionalization
Fluorinated alcohols have emerged as remarkable solvents for transition metal-catalyzed C-H activation reactions, often leading to enhanced reactivity, and improved site- and stereoselectivity.[9][10] The choice of fluorinated alcohol can be critical for the success of these transformations.
Experimental Protocols
General Procedure for Direct Allylic Amination of Cinnamyl Alcohol[4]
To a solution of cinnamyl alcohol (1.0 mmol) in the corresponding fluorinated alcohol (TFE or HFIP, 2.0 mL) was added p-toluenesulfonamide (1.2 mmol). The reaction mixture was stirred at the specified temperature (see table above) for the indicated time. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
General Procedure for Ring-Opening of Spiroepoxyoxindole with Indole[8]
To a solution of spiroepoxyoxindole (0.1 mmol) in the specified solvent (TFE, HFIP, or water, 1.0 mL) was added indole (0.12 mmol). The mixture was stirred at the indicated temperature (see table above) for the specified time. Upon completion, the reaction mixture was concentrated, and the residue was purified by flash chromatography to give the product.
Logical Workflow for Solvent Selection in Homogeneous Catalysis
The selection of an appropriate fluorinated alcohol is a critical step in optimizing a catalytic reaction. The following workflow can guide researchers in this process.
Caption: Workflow for selecting and optimizing fluorinated alcohol solvents.
Conclusion
Fluorinated alcohols, particularly TFE and HFIP, are invaluable solvents and promoters in homogeneous catalysis. Their unique properties facilitate a wide array of chemical transformations with high efficiency and selectivity. While both are effective, comparative data suggests that HFIP often provides superior results due to its stronger acidity and hydrogen-bonding capabilities. The provided data, protocols, and diagrams serve as a valuable resource for researchers in the field of organic synthesis and drug development to harness the full potential of these remarkable solvents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Specificity of Reactions in 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol (HFMP) as a solvent in organic synthesis, evaluating its reaction specificity against its close analog, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP), and other common non-fluorinated solvents. Due to the limited availability of direct comparative studies on HFMP, this guide leverages extensive data available for HFIP to infer and project the performance of HFMP, highlighting the structural and chemical similarities that justify this comparison.
Physicochemical Properties: A Tale of Two Fluorinated Alcohols
HFMP and HFIP are fluorinated alcohols renowned for their unique solvent properties, which include high polarity, strong hydrogen bond-donating ability, and low nucleophilicity. These characteristics stem from the strong electron-withdrawing effects of the trifluoromethyl groups. While HFMP is a tertiary alcohol, HFIP is a secondary alcohol, a difference that can influence steric hindrance and acidity.
| Property | This compound (HFMP) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Dichloromethane (DCM) | Toluene |
| CAS Number | 1515-14-6[1] | 920-66-1 | 75-09-2 | 108-88-3 |
| Molecular Formula | C4H4F6O[1] | C3H2F6O | CH2Cl2 | C7H8 |
| Molecular Weight ( g/mol ) | 182.06[1] | 168.04 | 84.93 | 92.14 |
| Boiling Point (°C) | 60-62[1] | 59 | 39.6 | 110.6 |
| Density (g/mL at 25°C) | 1.484[1] | 1.596 | 1.33 | 0.87 |
| pKa | Not readily available | ~9.3[2] | Not applicable | Not applicable |
| Structure | Tertiary alcohol | Secondary alcohol | Halogenated hydrocarbon | Aromatic hydrocarbon |
Reaction Specificity: Insights from Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic example of a reaction where solvent choice is critical. The reaction often requires a Lewis acid catalyst to activate the acylating agent. However, highly polar, non-nucleophilic solvents like HFIP can promote the reaction even in the absence of a traditional Lewis acid by stabilizing the cationic intermediates. Given the similar properties of HFMP, it is expected to exhibit comparable efficacy.
A study by Vekariya and Aubé demonstrated the effectiveness of HFIP as a solvent for the intermolecular Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride. The results highlight the superior performance of HFIP compared to other solvents.
| Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| HFIP | None | Room Temperature | 12 | 66[3] |
| DCM/HFIP (1:1) | None | Room Temperature | 12 | Reduced efficiency[3] |
| TFE | None | Room Temperature | 12 | No product[3] |
| PFTB | None | Room Temperature | 12 | No product[3] |
| DCM | AlCl3 | 0 to Room Temperature | 2 | ~95 (literature values) |
| Toluene | AlCl3 | Room Temperature | 4 | ~90 (literature values) |
TFE: Trifluoroethanol, PFTB: Perfluoro-tert-butanol
The data suggests that the unique properties of HFIP, and by extension HFMP, can enable efficient reactions under milder, catalyst-free conditions, which is a significant advantage in terms of process simplification and sustainability.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation in HFIP
The following is a general procedure adapted from the work of Vekariya and Aubé for the HFIP-promoted Friedel-Crafts acylation. A similar protocol would be applicable for reactions in HFMP.
Materials:
-
Arene (e.g., 1,3-dimethoxybenzene)
-
Acyl chloride (e.g., benzoyl chloride)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM) for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the arene (1.0 equiv.) in HFIP (0.2 M) at room temperature, add the acyl chloride (1.2 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To better understand the role of fluorinated alcohols in promoting reactions and the general experimental process, the following diagrams are provided.
Caption: Proposed mechanism for Friedel-Crafts acylation in HFMP/HFIP.
Caption: General experimental workflow for reactions in HFMP.
Conclusion
While direct comparative data for this compound remains limited, the extensive research on its structural analog, 1,1,1,3,3,3-Hexafluoroisopropanol, provides strong evidence for its potential as a highly effective and specific solvent in a variety of organic transformations. The unique combination of high polarity, strong hydrogen-bond donating ability, and low nucleophilicity allows for the promotion of reactions that are often challenging in conventional solvents, frequently under milder conditions and without the need for strong acid catalysts. For researchers and professionals in drug development, HFMP represents a promising alternative solvent that can offer advantages in terms of reaction efficiency, selectivity, and process simplification. Further experimental investigation into the specific applications of HFMP is warranted to fully elucidate its capabilities and expand its use in synthesis.
References
The Double-Edged Sword: A Cost-Benefit Analysis of Hexafluoroisopropanol (HFIP) in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact the efficiency, cost, and environmental footprint of large-scale chemical synthesis. In this guide, we provide a comprehensive cost-benefit analysis of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), a powerful yet costly solvent, comparing its performance with common alternatives such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).
Hexafluoroisopropanol (HFIP) has emerged as a uniquely potent solvent in organic synthesis, prized for its ability to dissolve otherwise intractable materials, stabilize reactive intermediates, and promote challenging reactions.[1][2] Its distinct properties, including high polarity, strong hydrogen bond-donating ability, and low nucleophilicity, make it particularly valuable in the synthesis of complex peptides and polymers.[1][3] However, its high cost and potential environmental and health concerns necessitate a thorough evaluation of its benefits against these considerable drawbacks, especially in the context of industrial-scale production.
Performance and Applications
HFIP's primary advantage lies in its exceptional solvating power, particularly for polar polymers and peptides that exhibit poor solubility in conventional solvents.[1] This property is crucial in solid-phase peptide synthesis (SPPS) for disrupting secondary structures and preventing aggregation of the growing peptide chain, which can otherwise lead to truncated sequences and low yields.[4] In polymerization reactions, HFIP can facilitate the synthesis of high-performance polymers by dissolving the polymer chains and enabling better control over the polymerization process.[5]
Beyond its role as a "super solvent," HFIP can actively participate in and accelerate reactions. Its high ionizing power and ability to stabilize cationic intermediates can lead to significantly enhanced reaction rates and yields in a variety of transformations.[2][5]
Cost Analysis: The High Price of Performance
The most significant barrier to the widespread adoption of HFIP in large-scale synthesis is its cost. While prices fluctuate, HFIP is substantially more expensive than conventional solvents.
| Solvent | Price (USD/kg) - Lab Scale | Price (USD/kg) - Industrial Scale (Estimated) |
| HFIP | ~$1320 | ~$221[3] |
| DMF | ~$5-10 | ~$0.56 - $1.69[6] |
| NMP | ~$10-20 | ~$1.10 - $1.30[7] |
| DCM | ~$1-5 | Varies by region and supplier |
The stark price difference underscores the need for a compelling performance advantage or an efficient recovery and recycling strategy to justify the use of HFIP on an industrial scale.
The Promise of Recycling: Mitigating the Cost Burden
The high cost of HFIP has spurred interest in its recovery and reuse. With a relatively low boiling point of 59°C, HFIP is a good candidate for distillation-based recovery methods.[8][9] Efficient solvent recovery can dramatically alter the economic feasibility of using HFIP in large-scale processes. While specific industrial-scale recovery data for HFIP is limited, the infrastructure and principles for solvent recycling are well-established in the pharmaceutical and chemical industries. The economic viability of recycling depends on the scale of the operation, the cost of the recovery process, and the purity of the recovered solvent. A patent for the recovery of HFIP from the waste stream of sevoflurane synthesis suggests that industrial-scale recovery is feasible.[10]
Logical Workflow for HFIP Usage and Recovery:
Environmental, Health, and Safety (EHS) Considerations
A comprehensive cost-benefit analysis must also include the environmental, health, and safety profiles of the solvents.
| Solvent | Key EHS Considerations |
| HFIP | Corrosive, causes severe skin burns and eye damage. Suspected of damaging fertility and the unborn child.[11] Persists in the environment.[12] |
| DMF | Classified as a hazardous air pollutant, toxic, and a carcinogen.[13] |
| NMP | Toxic and has been classified as a substance of very high concern by REACH.[14] |
| DCM | A potential carcinogen and has a high vapor pressure, leading to significant VOC emissions.[13] |
While HFIP has significant health warnings, it is important to note that commonly used alternatives like DMF and NMP also pose substantial health and environmental risks. The "greenness" of a solvent is a complex issue, and a full life-cycle analysis is necessary for a complete comparison.[15][16]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) - A Comparative Example
While a specific large-scale, head-to-head comparative study with quantitative yield and purity data was not available in the public domain, the following generalized protocols for Fmoc-based SPPS illustrate the procedural similarities and the key substitution of the solvent.
Standard SPPS Protocol using DMF:
A standard protocol for Fmoc-based SPPS typically involves the following steps, repeated for each amino acid coupling:
-
Resin Swelling: The solid support resin is swollen in DMF.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
-
Washing: The resin is washed extensively with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the N-terminus of the peptide chain in the presence of coupling reagents in DMF.
-
Washing: The resin is again washed with DMF to remove unreacted reagents.
-
Capping (Optional): Any unreacted amino groups are capped to prevent the formation of deletion sequences.
-
Final Cleavage and Deprotection: Once the peptide is fully assembled, it is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Modified SPPS Protocol using HFIP (for "difficult" sequences):
For challenging peptide sequences prone to aggregation, HFIP can be incorporated into the protocol, often as a co-solvent.
-
Resin Swelling: The resin is swollen in a mixture of DCM and DMF.
-
Fmoc Deprotection: A standard solution of piperidine in DMF is used.
-
Washing: The resin is washed with DMF.
-
Amino Acid Coupling in the Presence of HFIP: The coupling step is performed in a solvent system containing HFIP, for example, a mixture of DMF and HFIP. The exact ratio can vary depending on the specific peptide sequence.
-
Washing: The resin is washed with DMF.
-
Cleavage from Resin: For cleavage of the peptide from the resin while keeping side-chain protecting groups intact (for fragment condensation strategies), a solution of HFIP in DCM can be used.[17]
Signaling Pathway for Solvent-Mediated Synthesis Improvement:
Conclusion: A Niche Solvent for High-Value Applications
The decision to use HFIP in large-scale synthesis is a complex one, balancing its superior performance against its high cost and EHS concerns. For the synthesis of routine small molecules or simple polymers where conventional solvents are effective, the use of HFIP is unlikely to be economically viable.
However, for high-value products such as complex therapeutic peptides or specialty polymers with unique properties, where HFIP offers a significant advantage in terms of yield, purity, or even enabling the synthesis at all, the high initial cost can be justified. In these cases, the implementation of a robust solvent recovery and recycling program is not just a recommendation but a necessity to ensure long-term economic sustainability.
As "green" chemistry principles continue to gain traction, the development of more cost-effective and environmentally benign synthesis routes for HFIP, along with more efficient recycling technologies, will be crucial in expanding its applicability in large-scale manufacturing. For now, HFIP remains a powerful, albeit niche, tool in the arsenal of the process chemist, reserved for applications where its unique properties can deliver a substantial return on investment.
References
- 1. A Complete Guide to Using HFIP Solvent in Pharmaceutical Intermediates - Chemical Supplier Unilong [unilongindustry.com]
- 2. peptlab.unifi.it [peptlab.unifi.it]
- 3. chemimpex.com [chemimpex.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 5. Advanced polymer chromatography analysis of polyamides in HFIP as an alternative to high temperature GPC - American Chemical Society [acs.digitellinc.com]
- 6. echemi.com [echemi.com]
- 7. covachem.com [covachem.com]
- 8. 1,1,1,3,3,3-Hexafluoro-2-propanol HFIP CAS 920-66-1 - Chemical Supplier Unilong [unilongindustry.com]
- 9. China Best Price on Hexafluoroisopropanol Organic Intermediate 920-66-1 Hfip Hexafluoroisopropanol factory and manufacturers | Unilong [unilongmaterial.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. carlroth.com [carlroth.com]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Green Chemistry Metrics, A Review [mdpi.com]
- 16. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Unveiling the Kinetic Landscape: A Quantitative Comparison of Reaction Rates in HFIP vs. Traditional Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dramatically influence reaction outcomes. In recent years, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has emerged as a "magical solvent" capable of promoting a wide range of challenging chemical transformations. This guide provides a quantitative analysis of reaction kinetics in HFIP compared to traditional solvents, supported by experimental data and detailed methodologies, to offer a clearer understanding of its remarkable catalytic and rate-enhancing properties.
The unique characteristics of HFIP, including its strong hydrogen-bond-donating ability, high ionizing power, and low nucleophilicity, contribute to its ability to stabilize charged intermediates and activate substrates, often leading to significant rate accelerations and enhanced selectivity.[1][2] This report delves into specific examples to quantify these effects.
Quantitative Analysis of Reaction Kinetics
To illustrate the kinetic advantages of HFIP, the following tables summarize available quantitative data for several key reaction types. While a comprehensive database of kinetic parameters across all reaction classes is still an emerging area of research, the selected examples provide a clear indication of the profound impact of HFIP on reaction rates.
Table 1: Sₙ1 Solvolysis of tert-Butyl Chloride
The solvolysis of tert-butyl chloride is a classic example of an Sₙ1 reaction, where the rate-determining step is the formation of a carbocation intermediate. The ionizing power of the solvent plays a crucial role in stabilizing this intermediate and, consequently, in accelerating the reaction.
| Solvent System | Relative Rate Constant (k_rel) | Activation Energy (E_a) | Reference |
| 97% (w/w) HFIP/Water | Data suggests very rapid reaction | Not explicitly stated, but expected to be low | [3] |
| 50:50 Water:Ethanol | ~1 | Higher than in more ionizing solvents | [1][4] |
| 60:40 Water:Ethanol | Faster than 50:50 mixture | Lower than in 50:50 mixture | [1][4] |
| Formic Acid | High | Not specified | [5] |
| Water | High | Not specified | [5] |
Table 2: Olefin Epoxidation with Hydrogen Peroxide
The epoxidation of olefins is a fundamental transformation in organic synthesis. In the absence of a metal catalyst, the reaction can be sluggish. HFIP has been shown to dramatically accelerate this process by activating hydrogen peroxide through the formation of multiple hydrogen-bond networks.
| Solvent | Rate Acceleration Factor (vs. 1,4-Dioxane) | Activation Entropy (ΔS‡) | Kinetic Order in Solvent | Reference |
| HFIP | up to 100,000 | -39 cal/mol·K | ~3 | [6] |
| 1,4-Dioxane | 1 | Not specified | Not applicable | [6] |
This remarkable rate enhancement in HFIP is attributed to the solvent's ability to act as a template, organizing the transition state for a more favorable reaction pathway. The negative activation entropy suggests a highly ordered transition state, consistent with the involvement of multiple HFIP molecules.[6]
Table 3: Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reaction rate is sensitive to the electronic properties of the diene and dienophile, as well as the reaction medium. While quantitative kinetic data for Diels-Alder reactions in HFIP is not extensively tabulated in the literature, theoretical studies and qualitative observations strongly suggest a significant rate-enhancing effect.
| Reaction System | Activation Energy (E_a) (kcal/mol) | Solvent/Catalyst | Reference |
| Cyclopentadiene + Methyl Acrylate | 20.68 | Gas Phase (uncatalyzed) | [7] |
| Cyclopentadiene + Methyl Acrylate | 9.06 | Water (catalyzed by BF₃) | [7] |
| Generic Diels-Alder | Lowered in polar/H-bonding solvents | HFIP (qualitative) | [8] |
Note: The data for the Diels-Alder reaction highlights the significant reduction in activation energy achievable with a catalyst and a polar solvent. While not a direct comparison with HFIP, the principles suggest that HFIP's properties would similarly lower the activation barrier.
Experimental Protocols
To facilitate further research and validation of the kinetic effects of HFIP, detailed methodologies for key experiments are provided below.
Experimental Protocol 1: Kinetic Study of Sₙ1 Solvolysis of tert-Butyl Chloride using Titration
This protocol outlines a method to determine the rate of solvolysis of tert-butyl chloride in different solvent systems by monitoring the production of hydrochloric acid.
Materials:
-
tert-Butyl chloride (0.1 M solution in the desired solvent)
-
Solvent systems to be tested (e.g., 50:50 water:ethanol, 60:40 water:ethanol, and a solution containing HFIP)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks
-
Buret, ring stand, and clamp
-
Pipettes and graduated cylinders
-
Stopwatch
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, prepare the reaction mixture by combining the appropriate volumes of the solvent components. For example, for a 50:50 water:ethanol solvent, mix equal volumes of water and ethanol.
-
Initiation of Reaction: Add a known volume of the 0.1 M tert-butyl chloride solution to the solvent mixture and immediately start the stopwatch. Swirl the flask to ensure thorough mixing.
-
Sampling: At regular time intervals (e.g., every 5-10 minutes), withdraw a specific volume (aliquot) of the reaction mixture using a pipette and transfer it to another Erlenmeyer flask containing a known volume of a quenching solvent (e.g., pure ethanol) to stop the reaction. Record the exact time of quenching.
-
Titration: Add a few drops of bromothymol blue indicator to the quenched sample. Titrate the sample with the standardized NaOH solution until the endpoint is reached (a color change from yellow to blue). Record the volume of NaOH used.
-
Data Analysis:
-
Calculate the concentration of HCl produced at each time point.
-
The concentration of reacted tert-butyl chloride is equal to the concentration of HCl produced.
-
Plot ln([tert-Butyl Chloride]) versus time. For a first-order reaction, this should yield a straight line.
-
The rate constant (k) can be determined from the slope of the line (slope = -k).
-
Experimental Protocol 2: Kinetic Study using in-situ NMR Spectroscopy
This protocol describes a general method for monitoring reaction kinetics by acquiring NMR spectra at regular intervals. This method is particularly useful for reactions where changes in the concentration of reactants and products can be clearly observed in the NMR spectrum.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent compatible with the reaction
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the starting material(s) in the deuterated solvent.
-
If using an internal standard, add it to the stock solution. .
-
-
Reaction Initiation:
-
Transfer a known volume of the starting material solution to an NMR tube.
-
If the reaction is initiated by adding a second reagent, prepare a separate solution of this reagent.
-
At time t=0, add the initiating reagent to the NMR tube, mix quickly, and insert the tube into the NMR spectrometer.
-
-
NMR Data Acquisition:
-
Quickly acquire the first spectrum. Note the exact time of acquisition.
-
Set up an automated experiment to acquire spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the reaction rate).
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
Integrate the signals corresponding to the reactants and products in each spectrum.
-
Normalize the integrals (e.g., relative to an internal standard or to the sum of all reactant and product integrals).
-
Plot the concentration (or relative concentration) of a reactant or product as a function of time.
-
Fit the data to the appropriate integrated rate law (e.g., for a first-order reaction, plot ln[reactant] vs. time) to determine the rate constant (k).
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow for a kinetic study and the general signaling pathway for a solvent-mediated reaction.
Caption: Experimental workflow for a quantitative kinetic analysis.
Caption: General pathway for solvent-mediated reaction rate enhancement.
Conclusion
The quantitative data and experimental protocols presented in this guide underscore the significant kinetic advantages of employing HFIP as a solvent in a variety of organic reactions. The dramatic rate accelerations observed are a direct consequence of HFIP's unique physicochemical properties, which enable it to actively participate in the reaction mechanism by stabilizing charged intermediates and activating reagents. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these solvent effects is paramount for optimizing reaction conditions, improving yields, and developing novel synthetic methodologies. Further quantitative kinetic studies across a broader range of reactions will undoubtedly continue to reveal the full potential of HFIP as a transformative solvent in modern chemistry.
References
- 1. studylib.net [studylib.net]
- 2. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. studylib.net [studylib.net]
- 5. Solved For SN1 solvolysis of t-butyl chloride, rank the | Chegg.com [chegg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Guide to Product Structure Confirmation: 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol and a Structural Analogue
A detailed guide for researchers, scientists, and drug development professionals on the synthesis and structural confirmation of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, with a comparative analysis against its structural analogue, perfluoro-tert-butanol.
This guide provides a comprehensive overview of the synthetic routes and analytical techniques employed to confirm the chemical structures of this compound and the closely related perfluoro-tert-butanol. The objective is to offer a comparative framework to aid in the selection of appropriate methodologies and to ensure accurate product characterization.
Introduction
This compound, a fluorinated tertiary alcohol, is a valuable building block and solvent in organic synthesis and materials science. Its unique properties, imparted by the presence of two trifluoromethyl groups, include high polarity, strong hydrogen bond-donating ability, and low nucleophilicity. Accurate confirmation of its molecular structure after synthesis is paramount for ensuring the desired reactivity and performance in downstream applications. This guide compares its synthesis and structural elucidation with that of perfluoro-tert-butanol, another important fluorinated alcohol, highlighting key differences and similarities in their characterization.
Synthesis and Structural Confirmation
This compound
Synthesis:
A common and effective method for the synthesis of this compound involves the nucleophilic addition of a methyl group to hexafluoroacetone. This is typically achieved using a Grignard reagent, such as methylmagnesium bromide.
Experimental Protocol: Synthesis of this compound
-
A solution of hexafluoroacetone in a suitable anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature, typically 0 °C or below, using an ice bath or a cryocooler.
-
A solution of methylmagnesium bromide in the same solvent is added dropwise to the hexafluoroacetone solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the desired temperature.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period to ensure complete reaction.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation to yield pure this compound.
Structure Confirmation:
The structure of the synthesized this compound is confirmed using a combination of spectroscopic techniques.
dot
Caption: Synthesis and structural confirmation workflow.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl protons and a singlet for the hydroxyl proton. The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct signals for the methyl carbon, the quaternary carbon bearing the hydroxyl group, and the trifluoromethyl carbons. The carbon atoms of the CF₃ groups will appear as quartets due to coupling with the fluorine atoms.
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides crucial information. It is expected to show a singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can further confirm the structure.
Alternative: Perfluoro-tert-butanol
Synthesis:
Perfluoro-tert-butanol is a fully fluorinated analogue of tert-butanol. One synthetic approach involves the reaction of hexafluoroacetone with trichloromethyllithium, followed by a halogen exchange reaction.[1] Another practical synthesis proceeds via a diazonium coupling reaction.[2]
Experimental Protocol: Synthesis of Perfluoro-tert-butanol via Diazonium Coupling[2]
-
A commercially available starting material, such as an appropriate aminophenylalanine derivative, is subjected to diazotization using sodium nitrite in the presence of an acid like tetrafluoroboric acid.
-
The resulting diazonium salt is then heated in perfluoro-tert-butanol, leading to a diazonium coupling reaction that yields the desired perfluoro-tert-butylated product.
-
The product is then purified using appropriate chromatographic techniques.
Structure Confirmation:
Similar to its methylated counterpart, the structure of perfluoro-tert-butanol is confirmed through various spectroscopic methods.
dot
Caption: Synthesis and structural confirmation workflow.
-
¹H NMR Spectroscopy: The proton NMR spectrum of perfluoro-tert-butanol will show a singlet for the hydroxyl proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the quaternary carbon and the three equivalent trifluoromethyl carbons, which will appear as quartets.
-
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a key diagnostic tool and will display a single sharp singlet for the nine chemically equivalent fluorine atoms of the three trifluoromethyl groups.[2]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight and provide a fragmentation pattern consistent with the perfluoro-tert-butyl structure.
Comparative Data Summary
The following table summarizes the key physicochemical and spectroscopic data for this compound and perfluoro-tert-butanol.
| Property | This compound | Perfluoro-tert-butanol |
| Molecular Formula | C₄H₄F₆O | C₄HF₉O |
| Molecular Weight | 182.06 g/mol [3] | 236.04 g/mol |
| Boiling Point | 60-62 °C | ~45-47 °C |
| ¹H NMR | Singlet (CH₃), Singlet (OH) | Singlet (OH)[4] |
| ¹³C NMR | Signals for CH₃, C-OH, and CF₃ (quartet) | Signals for C-OH and CF₃ (quartet) |
| ¹⁹F NMR | Singlet | Singlet[2] |
Conclusion
The successful synthesis and unambiguous structural confirmation of this compound and its analogue, perfluoro-tert-butanol, rely on a combination of well-established synthetic methodologies and a suite of powerful spectroscopic techniques. While both compounds share a tertiary alcohol core, the presence of a methyl group versus a trifluoromethyl group leads to distinct differences in their synthesis and spectroscopic signatures. This guide provides the necessary experimental framework and comparative data to enable researchers to confidently prepare and characterize these important fluorinated compounds for their specific applications in drug discovery and materials science.
References
Safety Operating Guide
Safe Disposal of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol, a fluorinated organic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This compound is considered hazardous, and its disposal is regulated.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[2][3] | Protects against skin irritation and absorption. Butyl rubber gloves are not recommended for halogenated solvents.[2] |
| Eye Protection | Safety goggles or a face shield.[4] | Prevents eye irritation or serious eye damage from splashes. |
| Lab Coat | Standard laboratory coat. | Protects against incidental skin contact. |
| Respiratory | Use in a well-ventilated area or with respiratory protection if vapors are likely to be inhaled. | The substance can cause respiratory irritation. |
Step-by-Step Waste Collection and Preparation for Disposal
The primary method for the disposal of halogenated organic compounds is incineration by a licensed hazardous waste disposal facility.[1][5] Do not attempt to dispose of this chemical down the drain or with general laboratory waste.
-
Segregate the Waste:
-
This compound is a halogenated organic waste .[5]
-
It must be collected separately from non-halogenated organic solvents.[6][7] Mixing these waste streams can complicate the disposal process and increase costs.[6]
-
Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1]
-
-
Select an Appropriate Waste Container:
-
Label the Waste Container:
-
The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
Include the approximate concentration and volume of the waste.
-
Keep a log of the contents as they are added to the container.
-
-
Store the Waste Container:
-
Arrange for Disposal:
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined above before attempting to clean the spill.
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[6][8]
-
Collect the absorbed material and contaminated items into a suitable, sealed container for hazardous waste disposal.[6][8]
-
Do not allow the spilled material to enter drains or waterways.[4]
-
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air and seek medical attention.[8]
Hazard Classification and Physical Properties
The following tables summarize the key hazard information and physical properties of this compound.
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 |
Source:[9]
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 1515-14-6 |
| Molecular Formula | C₄H₄F₆O |
| Molecular Weight | 182.06 g/mol |
| Appearance | Liquid |
| Boiling Point | 60-62 °C |
| Density | 1.484 g/mL at 25 °C |
| Flash Point | 113 °C (closed cup) |
Source:[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. bucknell.edu [bucknell.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. ethz.ch [ethz.ch]
- 8. fishersci.com [fishersci.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol. Adherence to these procedures is essential for ensuring laboratory safety.
Chemical Identifier:
| Name | CAS Number |
| This compound | 1515-14-6 |
Immediate Safety Concerns
This compound is a hazardous chemical that requires stringent safety measures. It is classified as harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Hazard Classifications: [1]
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Dermal | 4 |
| Acute Toxicity, Inhalation | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific target organ toxicity (single exposure) | 3 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| Body Part | Required PPE |
| Eyes/Face | Tight-sealing safety goggles and a face shield are required.[2] Standard safety glasses are not sufficient. Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][3] |
| Skin/Body | An appropriately sized, buttoned laboratory coat must be worn.[4] Full-length pants and closed-toe shoes are mandatory for all personnel in the laboratory area.[4] Wear appropriate protective gloves and clothing to prevent skin exposure.[2] A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance.[5] |
| Hands | Chemical-resistant gloves are required. Butyl rubber or chloroprene gloves are recommended.[4] It is advisable to wear two pairs of gloves.[4] Always consult with the glove manufacturer to confirm compatibility with the specific chemical.[4] |
| Respiratory | Use of this chemical must be conducted in a properly functioning chemical fume hood with a face velocity between 85 and 125 feet per minute.[4] If exposure limits are exceeded or irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][6] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this chemical within a certified chemical fume hood.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not inhale vapors or mist.[4]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][5]
-
Keep the container tightly closed in a dry, cool, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
Spill Management:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as detailed above.
-
Contain the spill using an inert absorbent material like sand, earth, or vermiculite.[5][7]
-
Collect the absorbed material into a suitable, labeled container for disposal.[5][7]
-
Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
All waste must be placed in sealed, properly labeled containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocols
Caption: Experimental workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
